TR 428
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
111091-26-0 |
|---|---|
Molecular Formula |
C17H35ClN2O2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI Key |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Canonical SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Other CAS No. |
111091-26-0 |
Synonyms |
TR 428 |
Origin of Product |
United States |
Foundational & Exploratory
Nesolicaftor: A Technical Guide to its Role in Amplifying CFTR Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of nesolicaftor (B610333) (PTI-428), a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as an amplifier. Nesolicaftor's primary mechanism of action is to increase the cellular concentration of CFTR protein, representing a significant therapeutic strategy for cystic fibrosis (CF). This document details the underlying molecular pathways, summarizes key preclinical and clinical data, and provides methodologies for the experiments cited.
Introduction to Nesolicaftor and its Mechanism of Action
Nesolicaftor is an investigational small molecule developed to address the root cause of cystic fibrosis, a genetic disorder characterized by mutations in the CFTR gene that lead to deficient or dysfunctional CFTR protein. Unlike correctors and potentiators that aim to fix the conformation or enhance the function of existing CFTR protein, nesolicaftor acts as a CFTR amplifier, working upstream to increase the overall amount of CFTR protein produced by the cell.[1] Preclinical studies have indicated that nesolicaftor can nearly double the total amount of functional CFTR protein.[1]
The primary mechanism of nesolicaftor involves augmenting the levels of CFTR messenger RNA (mRNA). This leads to an increased template for protein synthesis, thereby boosting the production of the CFTR protein. This amplification of CFTR protein is beneficial across various CFTR mutations and is intended to be used in combination with other CFTR modulators like correctors and potentiators to achieve a more robust clinical effect.
Preclinical Data: Evidence of CFTR Amplification
In vitro studies using human bronchial epithelial (HBE) cells have been pivotal in elucidating the efficacy of nesolicaftor. These studies have demonstrated nesolicaftor's ability to significantly increase CFTR mRNA levels, leading to enhanced CFTR protein function, particularly in combination with other modulators.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical investigations into nesolicaftor's effects on CFTR expression and function.
| Experimental Model | Treatment | Metric | Result | Reference |
| Primary Human CF Bronchial Epithelial (CFBE) Cells (F508del homozygous) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) + Nesolicaftor (10 µM) | CFTR mRNA Expression | Nearly threefold increase compared to ETI alone | MDPI |
| Primary Human CFBE Cells (F508del homozygous) with TGF-β1 | ETI + Nesolicaftor (10 µM) + TGF-β1 | CFTR mRNA Expression | Nearly five-fold increase in TGF-β1 exposed cells | ResearchGate |
| Human Bronchial Epithelial Cells | Nesolicaftor | Functional CFTR Protein | Nearly double the total amount produced | [1] |
Table 1: Effect of Nesolicaftor on CFTR mRNA and Protein in Preclinical Models.
| Cell Line | Treatment Combination | Metric | Observed Effect | Reference |
| 16HBEge cells (F508del) | Lumacaftor/Ivacaftor (LI) + Nesolicaftor | F508del CFTR Function (Isc) | 70% relative increase compared to LI alone | MDPI |
| 16HBEge cells (F508del) | Tezacaftor/Ivacaftor (TI) + Nesolicaftor | F508del CFTR Function (Isc) | 29% relative increase compared to TI alone | MDPI |
Table 2: Functional Enhancement of Corrector/Potentiator Combinations by Nesolicaftor.
Clinical Trial Data
Nesolicaftor has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. These trials have assessed its safety, tolerability, and efficacy in improving key clinical endpoints in CF patients.
Quantitative Data from Clinical Trials
The tables below present a summary of the significant outcomes from clinical studies involving nesolicaftor.
| Trial Identifier | Patient Population | Treatment Regimen | Primary Outcome | Result | Reference |
| Phase 2 (NCT02718495) | CF patients on Orkambi (lumacaftor/ivacaftor) | Nesolicaftor (50 mg) add-on | Change in ppFEV1 | 5.2 percentage point mean absolute improvement vs. placebo (p<0.05) | Proteostasis Therapeutics Announces Positive Clinical Results |
| Phase 1/2 (NCT03251092) | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | Change in ppFEV1 | 8 percentage point improvement vs. placebo at day 28 | [1] |
| Phase 1/2 (NCT03251092) | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | Change in Sweat Chloride | 29 mmol/L reduction vs. placebo at day 28 | [1] |
| Phase 1/2 (NCT03500263) | F508del homozygous | Dirocaftor + Posenacaftor (high-dose) + Nesolicaftor | Change in ppFEV1 | 5% increase from baseline at 14 days | [1] |
| Phase 1/2 (NCT03500263) | F508del homozygous | Dirocaftor + Posenacaftor (high-dose) + Nesolicaftor | Change in Sweat Chloride | 19 mmol/L reduction from baseline (24 mmol/L vs. placebo) | [1] |
Table 3: Efficacy of Nesolicaftor in Clinical Trials.
A key exploratory endpoint in a Phase 2 study was the change in CFTR protein expression in nasal epithelia. The results showed a positive increase in CFTR protein from baseline in subjects treated with nesolicaftor, with the change being consistent with in vitro HBE cell models.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the efficacy of nesolicaftor.
Cell Culture of Primary Human Bronchial Epithelial Cells
Primary human bronchial epithelial cells homozygous for the F508del mutation were used. Cells were cultured on permeable supports at an air-liquid interface (ALI) for 4-6 weeks to achieve a well-differentiated, polarized epithelial monolayer.
Ussing Chamber Assay for CFTR Function
-
Objective: To measure CFTR-mediated ion transport (chloride secretion) across the epithelial monolayer.
-
Apparatus: Ussing chamber system.
-
Procedure:
-
The cultured epithelial monolayer on a permeable support was mounted in the Ussing chamber, separating the apical and basolateral chambers.
-
Both chambers were filled with a physiological salt solution and maintained at 37°C.
-
The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, was measured.
-
To isolate CFTR-dependent current, the following sequential additions were made:
-
Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556): Added to both chambers to raise intracellular cAMP levels and activate CFTR.
-
CFTRinh-172: A specific CFTR inhibitor, added to the apical chamber to confirm that the measured current was CFTR-dependent.
-
-
The change in Isc following forskolin stimulation and subsequent inhibition by CFTRinh-172 was quantified as a measure of CFTR function.
-
Quantitative Real-Time PCR (qRT-PCR) for CFTR mRNA Expression
-
Objective: To quantify the relative abundance of CFTR mRNA in cell lysates.
-
Procedure:
-
Total RNA was extracted from cultured HBE cells treated with nesolicaftor, combination therapies, or vehicle control.
-
Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
qRT-PCR was carried out using primers specific for the CFTR gene and a reference housekeeping gene.
-
The relative expression of CFTR mRNA was calculated using the comparative Ct (ΔΔCt) method.
-
Western Blotting for CFTR Protein Expression
-
Objective: To detect and quantify the amount of CFTR protein in cell or tissue lysates.
-
Procedure:
-
Total protein was extracted from cell lysates or patient-derived materials (e.g., nasal epithelial cells).
-
Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for CFTR.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate was added, and the resulting signal was detected. The intensity of the bands corresponding to immature (Band B) and mature (Band C) CFTR protein was quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of nesolicaftor and the workflow of key experiments.
Caption: Proposed mechanism of action for nesolicaftor in increasing CFTR protein.
References
The CFTR Amplifier Nesolicaftor (PTI-428): A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesolicaftor, formerly known as PTI-428, is an investigational small molecule developed by Proteostasis Therapeutics for the treatment of cystic fibrosis (CF). It represents a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as "amplifiers." Unlike CFTR correctors and potentiators that act on the CFTR protein directly, Nesolicaftor targets the biogenesis of the CFTR protein at an earlier stage. Its mechanism of action involves increasing the amount of newly synthesized CFTR protein, thereby providing more substrate for other CFTR modulators to act upon. This technical guide provides an in-depth overview of the molecular target of Nesolicaftor within the CFTR pathway, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Molecular Target and Mechanism of Action
The direct molecular target of Nesolicaftor has been identified as the poly(rC)-binding protein 1 (PCBP1) .[1][2][3] PCBP1 is an RNA-binding protein that plays a role in regulating the stability and translation of its target mRNAs.[1][2]
The mechanism of action of Nesolicaftor in the CFTR pathway is as follows:
-
Binding to PCBP1: Nesolicaftor directly binds to PCBP1.[1][3]
-
Formation of a Complex with CFTR mRNA: The Nesolicaftor-PCBP1 complex exhibits an enhanced affinity for a consensus element located within the open reading frame of the CFTR mRNA.[2]
-
Stabilization and Enhanced Translation of CFTR mRNA: The binding of this complex to the CFTR mRNA stabilizes the transcript and increases its translational efficiency. This co-translational mechanism leads to a greater production of the CFTR protein.[1][2]
This "amplification" of CFTR protein levels is independent of the CFTR mutation, making Nesolicaftor a potentially valuable component of combination therapies for a wide range of CF patients, including those with the common F508del mutation.[4] By increasing the pool of available CFTR protein, Nesolicaftor is designed to work synergistically with CFTR correctors (which aid in the proper folding of the mutant protein) and potentiators (which enhance the channel gating function of the protein at the cell surface).
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of Nesolicaftor from in vitro and clinical studies.
Table 1: In Vitro Efficacy of Nesolicaftor
| Assay | Cell Line | Treatment Conditions | Outcome | Reference |
| Ussing Chamber | Primary human bronchial epithelial cells (F508del homozygous) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) + 10 µM Nesolicaftor for 24h | Nearly threefold increase in CFTR mRNA expression compared to ETI alone. | [2] |
| Ussing Chamber | 16HBE14o- cells expressing G542X-CFTR | 30 µM Nesolicaftor for 24h | Increased CFTR function. | [5] |
| Ussing Chamber | CFBE41o- cells expressing F508del-CFTR | Dose-dependent increase in F508del-CFTR function. | [5] |
Table 2: Clinical Efficacy of Nesolicaftor in Combination Therapies
| Trial Identifier | Patient Population | Treatment | Duration | Key Outcome | Reference |
| NCT02718495 | CF patients on Orkambi therapy | 50 mg Nesolicaftor (add-on) | 28 days | Improved lung function observed at two weeks and maintained. | [4] |
| NCT03251092 | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | 28 days | 8 percentage point improvement in ppFEV1; 29 mmol/L reduction in sweat chloride vs. placebo. | [4] |
| NCT03500263 | F508del homozygous | Dirocaftor + high-dose Posenacaftor + Nesolicaftor | 14 days | Significant 5% increase in ppFEV1 from baseline. | [4] |
Note: Specific binding affinity (Kd) and EC50/IC50 values for Nesolicaftor are not consistently reported in the publicly available literature.
Signaling Pathway and Experimental Workflow Diagrams
Nesolicaftor's Mechanism of Action in the CFTR Pathway
Caption: Mechanism of action of Nesolicaftor in the CFTR biogenesis pathway.
Experimental Workflow for Assessing Nesolicaftor's Efficacy
Caption: A generalized experimental workflow for evaluating Nesolicaftor.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Nesolicaftor.
Quantitative Real-Time PCR (qPCR) for CFTR mRNA
This protocol is for the quantification of CFTR mRNA levels in response to Nesolicaftor treatment.
-
Cell Culture and Treatment:
-
Culture primary human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) under appropriate conditions.[1][2]
-
Treat cells with Nesolicaftor at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include vehicle-treated and other modulator-treated groups as controls.[2]
-
-
RNA Isolation:
-
Following treatment, wash cells with phosphate-buffered saline (PBS).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.[1]
-
-
Reverse Transcription:
-
Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CFTR, a fluorescent probe (e.g., TaqMan), and qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile would be an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
-
Determine the cycle threshold (Ct) values for both CFTR and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative expression of CFTR mRNA using the ΔΔCt method, normalizing the CFTR Ct values to the housekeeping gene Ct values and comparing the treated samples to the control samples.
-
Western Blot for CFTR Protein Expression
This protocol is used to assess the levels of immature (Band B) and mature (Band C) CFTR protein.
-
Cell Culture and Treatment:
-
As described in the qPCR protocol, treat cells with Nesolicaftor and appropriate controls.
-
-
Protein Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature a standardized amount of protein (e.g., 20-50 µg) in Laemmli sample buffer.
-
Separate the proteins by size on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Identify the immature (Band B, ~150-160 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures CFTR-dependent ion transport across an epithelial monolayer.
-
Cell Culture on Permeable Supports:
-
Seed primary HBE cells on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.[2]
-
Treat the differentiated cultures with Nesolicaftor and other modulators as required.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayer in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution), maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Perform a sequential addition of pharmacological agents to isolate CFTR-dependent currents:
-
Amiloride: Add to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (or other cAMP agonist): Add to stimulate CFTR activity.
-
CFTR Potentiator (e.g., Ivacaftor): Add to maximally activate CFTR channels at the membrane.
-
CFTR inhibitor (e.g., CFTRinh-172): Add to confirm that the measured current is CFTR-specific.
-
-
-
Data Analysis:
-
Calculate the change in Isc in response to the CFTR agonist and inhibitor.
-
Compare the magnitude of the CFTR-dependent Isc between different treatment groups to determine the effect of Nesolicaftor on CFTR function.[2]
-
Conclusion
Nesolicaftor (PTI-428) is a first-in-class CFTR amplifier that targets PCBP1 to increase the production of CFTR protein. By stabilizing CFTR mRNA and enhancing its translation, Nesolicaftor provides a greater abundance of CFTR protein for subsequent correction and potentiation by other CFTR modulators. This unique mechanism of action holds promise for improving the efficacy of combination therapies for cystic fibrosis, particularly for patients with the F508del mutation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nesolicaftor and other CFTR amplifiers in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Nesolicaftor: A Technical Guide for CF Researchers
An In-depth Review of the First-in-Class CFTR Amplifier for the Treatment of Cystic Fibrosis
For Immediate Release
BOSTON, December 12, 2025 – This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Nesolicaftor (PTI-428), a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Developed by Proteostasis Therapeutics, Nesolicaftor represents a novel therapeutic strategy for cystic fibrosis (CF) by increasing the amount of CFTR protein, thereby offering a potential new component for combination therapies. This document is intended for researchers, scientists, and drug development professionals in the field of CF.
Introduction to Nesolicaftor and its Novel Mechanism of Action
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional or insufficient amount of the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Current CFTR modulator therapies, including correctors and potentiators, aim to improve the function of the mutant protein. Nesolicaftor introduces a new modality—amplification—by targeting the biogenesis of the CFTR protein itself.
Nesolicaftor acts as a CFTR amplifier by selectively increasing the expression of the CFTR protein.[1] Its mechanism involves binding to the poly(rC)-binding protein 1 (PCBP1). This interaction enhances the stability of the CFTR mRNA, leading to increased translation and a greater abundance of both immature and mature CFTR protein.[2] Preclinical studies in human bronchial epithelial cells have demonstrated that Nesolicaftor can nearly double the total amount of functional CFTR protein produced.[3] This mechanism is independent of the specific CF-causing mutation, suggesting a broad potential for use in combination with other CFTR modulators.[3]
Preclinical Evaluation
In Vitro Efficacy
Preclinical investigations in human bronchial epithelial (HBE) cells homozygous for the F508del mutation, the most common CF-causing mutation, have shown that Nesolicaftor significantly increases the levels of CFTR mRNA and protein. One study reported a nearly threefold increase in CFTR mRNA expression in primary human CF bronchial epithelial (CFBE) cells treated with Nesolicaftor in combination with the triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI).[4]
Table 1: Summary of Preclinical In Vitro Data
| Cell Type | Treatment | Endpoint | Result | Citation |
| Human Bronchial Epithelial Cells | Nesolicaftor | Functional CFTR Protein | Nearly doubled | [3] |
| Primary Human CFBE Cells (F508del homozygous) | Nesolicaftor + ETI | CFTR mRNA Expression | Nearly threefold increase | [4] |
Preclinical Safety
A 28-day non-GLP preclinical toxicology study in non-human primates demonstrated a favorable safety and tolerability profile for Nesolicaftor, supporting its advancement into clinical development.[5]
Clinical Development
Nesolicaftor has been evaluated in several clinical trials, both as a monotherapy and as part of a combination regimen with CFTR correctors and potentiators.
Phase 1/2 Clinical Trial (NCT02718495)
This three-part study assessed the safety and tolerability of Nesolicaftor in CF patients with various mutations. Initial results from the second part of the study, where patients on a stable regimen of Orkambi (lumacaftor/ivacaftor) received 50 mg of Nesolicaftor for 28 days, showed an improvement in lung function compared to those taking Orkambi alone.[3] These improvements were observed after two weeks and sustained through day 28.[3] The treatment was generally well-tolerated with no serious adverse events reported.[3]
Phase 1/2 Clinical Trial in Combination with Dirocaftor and Posenacaftor (NCT03251092 & NCT03500263)
A triple combination of Nesolicaftor (amplifier), Posenacaftor (corrector), and Dirocaftor (potentiator) was evaluated in patients with CF.
In a Phase 1/2 trial (NCT03251092), preliminary results for patients with two copies of the F508del mutation receiving the triple combination for 28 days showed a mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1) of 8 percentage points and a reduction in sweat chloride levels of 29 mmol/L compared to the placebo group.[5]
Another Phase 1/2 trial (NCT03500263) in 31 CF patients with two copies of the F508del mutation evaluated the triple combination for 14 days. The high-dose Posenacaftor group demonstrated a significant 5% increase in ppFEV1 from baseline and a reduction in sweat chloride of 19 mmol/L from baseline (24 mmol/L compared to placebo).[3]
Table 2: Summary of Clinical Trial Efficacy Data
| Trial ID | Patient Population | Treatment | Duration | Change in ppFEV1 | Change in Sweat Chloride | Citation |
| NCT03251092 | F508del homozygous | Nesolicaftor + Dirocaftor + Posenacaftor | 28 days | +8 percentage points (vs. placebo) | -29 mmol/L (vs. placebo) | [5] |
| NCT03500263 | F508del homozygous | Nesolicaftor + Dirocaftor + Posenacaftor (high-dose) | 14 days | +5% (from baseline) | -19 mmol/L (from baseline), -24 mmol/L (vs. placebo) | [3] |
Phase 2 Clinical Trial with Tezacaftor/Ivacaftor (NCT03591094)
This study was designed to evaluate the safety, tolerability, and pharmacokinetics of Nesolicaftor as an add-on therapy to Symdeko (tezacaftor/ivacaftor) in 40 CF patients homozygous for the F508del mutation.[3] While the study was completed, detailed results have not been fully published.[3]
Experimental Protocols and Methodologies
Ussing Chamber Assay for CFTR Function
The function of the CFTR channel in response to Nesolicaftor and other modulators is assessed using Ussing chamber electrophysiology on primary human bronchial epithelial cell cultures.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, polarized epithelium.
-
Ussing Chamber Setup: The permeable supports with the cell monolayer are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chambers are filled with a physiological buffer solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Experimental Procedure:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin is then added to stimulate CFTR-mediated chloride secretion through the cAMP pathway.
-
A CFTR potentiator (e.g., ivacaftor) is often added to maximize channel gating.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent. The change in Isc following the addition of the inhibitor represents the CFTR-mediated current.
-
Western Blot for CFTR Protein Quantification
Western blotting is used to determine the levels of immature (band B) and mature (band C) CFTR protein.
-
Cell Lysis: Human bronchial epithelial cells (e.g., 16HBE14o-) are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR. A typical dilution for a polyclonal anti-CFTR antibody is 1:1000.[6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Loading Control: The membrane is also probed with an antibody against a housekeeping protein (e.g., β-actin or β-tubulin) to ensure equal protein loading.
References
- 1. Degradation of CFTR by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. CFTR Degradation: Cross-talk between the Ubiquitylation and SUMOylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Cell culture models demonstrate that CFTR dysfunction leads to defective fatty acid composition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Amplifiers: A Technical Guide to PTI-428's Effect on F508del-CFTR Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF), a life-threatening autosomal recessive disorder, is primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation. This results in a significant reduction of functional CFTR channels at the apical surface of epithelial cells. While correctors and potentiators have paved the way for treating CF, a novel class of CFTR modulators, known as amplifiers, offers a new therapeutic strategy. This technical guide provides an in-depth analysis of PTI-428 (nesolicaftor), a first-in-class CFTR amplifier, and its specific effects on the processing of the F508del-CFTR protein. We will delve into its mechanism of action, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction: The Challenge of F508del-CFTR Protein Processing
The F508del mutation disrupts the normal biogenesis of the CFTR protein.[1][2] The misfolded protein is recognized by the cell's quality control machinery and targeted for degradation, preventing its trafficking to the cell surface where it would normally function as a chloride ion channel.[1][2] This leads to the severe multi-organ pathology characteristic of CF.
CFTR modulators have revolutionized CF treatment. Correctors are small molecules that partially rescue the folding and trafficking of F508del-CFTR, while potentiators enhance the channel gating function of CFTR proteins that do reach the cell surface.[1] PTI-428 represents a third and distinct class of modulator: an amplifier .[3] Amplifiers work upstream of correctors and potentiators by increasing the amount of CFTR protein available for processing.[4]
Mechanism of Action: PTI-428 Amplifies CFTR Protein Production
PTI-428's unique mechanism of action targets the very beginning of the CFTR protein production pathway. It acts co-translationally to enhance the biosynthesis of the CFTR protein.[4]
The key steps are as follows:
-
Binding to PCBP1: PTI-428 directly binds to the poly(rC)-binding protein 1 (PCBP1).[4]
-
Enhanced CFTR mRNA Stability: This binding event, which shows enhanced affinity in the presence of RNA, specifically stabilizes the CFTR mRNA transcript.[4]
-
Increased Protein Translation: The increased stability of the CFTR mRNA leads to a greater yield of CFTR protein from the translational machinery.[4]
This amplification of CFTR protein production provides a larger pool of F508del-CFTR for correctors to act upon, thereby increasing the potential for rescue and functional restoration at the cell surface.
Signaling Pathway Diagram
Caption: Mechanism of action of PTI-428 on F508del-CFTR biosynthesis.
Quantitative Data on the Effects of PTI-428
The efficacy of PTI-428 has been evaluated in both preclinical models and clinical trials involving CF patients with the F508del mutation.
Table 1: Preclinical Efficacy of PTI-428 in Human Bronchial Epithelial (HBE) Cells
| Experimental Model | Treatment | Outcome Measure | Result | Citation |
| Primary HBE cells from F508del homozygous patients | PTI-428 | Functional CFTR protein | Nearly double the amount produced | [3] |
| Primary CFBE cells homozygous for F508del | ETI + Nesolicaftor (10 µM) for 24h | CFTR mRNA expression | Nearly threefold increase compared to ETI alone | [5] |
| Primary CFBE cells homozygous for F508del | ETI + Nesolicaftor (10 µM) for 24h | ETI-corrected F508del CFTR function | Significant increase | [5] |
Table 2: Clinical Efficacy of PTI-428 in F508del Homozygous Patients
| Clinical Trial Identifier | Treatment Regimen | Duration | Key Efficacy Endpoints | Result | Citation |
| NCT02718495 | 50 mg PTI-428 as add-on to Orkambi® | 28 days | Change in ppFEV1 from baseline | Maintained improvement observed at 2 weeks | [3] |
| NCT03251092 | Dirocaftor + Posenacaftor + Nesolicaftor | 28 days | Change in ppFEV1 from placebo | 8 percentage point improvement | [3][6] |
| Change in sweat chloride from placebo | 29 mmol/L reduction | [3][6] | |||
| NCT03500263 | Triple combination with high-dose posenacaftor | 14 days | Change in ppFEV1 from baseline | 5% increase | [3] |
| Change in sweat chloride from placebo | 24 mmol/L reduction | [3] | |||
| NCT03591094 | PTI-428 as add-on to Symdeko® | 28 days | Safety and tolerability | Well-tolerated | [3][7] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of PTI-428 on F508del-CFTR protein processing.
Western Blotting for CFTR Protein Expression and Maturation
This protocol is used to quantify the total amount of CFTR protein and to assess its maturation state by differentiating between the core-glycosylated (Band B, immature) and complex-glycosylated (Band C, mature) forms. An increase in the Band C to Band B ratio indicates improved protein processing.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of CFTR maturation.
Protocol:
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR to confluence. Treat cells with the desired concentrations of PTI-428 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples at 37°C for 15-30 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.
-
SDS-PAGE: Separate the protein lysates on a low-percentage (e.g., 6-7.5%) Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of Band B (~150 kDa) and Band C (~170 kDa). Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).
Ussing Chamber Assay for CFTR-Mediated Ion Transport
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity at the cell surface.
Protocol:
-
Cell Culture: Grow F508del-CFTR expressing HBE cells on permeable supports until a confluent and differentiated monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Pharmacological Modulation:
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to the apical and basolateral chambers.
-
Inhibit CFTR function with a specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonist as a measure of CFTR channel function.
Immunofluorescence for CFTR Localization
This microscopy technique visualizes the subcellular localization of the CFTR protein, allowing for a qualitative assessment of its trafficking to the apical membrane.
Protocol:
-
Cell Culture and Fixation: Grow HBE cells on permeable supports or coverslips. After treatment with PTI-428, fix the cells with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Antibody Staining: Incubate the cells with a primary antibody against CFTR. Follow this with incubation with a fluorescently labeled secondary antibody. Co-stain for cellular markers, such as a tight junction protein (e.g., ZO-1) to delineate the apical membrane, and a nuclear stain (e.g., DAPI).
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Qualitatively assess the co-localization of the CFTR signal with the apical membrane marker.
Conclusion
PTI-428 (nesolicaftor) represents a significant advancement in the field of CFTR modulators. As a CFTR amplifier, its unique mechanism of action, which involves the stabilization of CFTR mRNA via interaction with PCBP1, leads to increased production of the F508del-CFTR protein.[4] This provides a greater substrate pool for corrector drugs, ultimately enhancing the amount of functional CFTR at the cell surface. The preclinical and clinical data summarized in this guide demonstrate the potential of PTI-428, particularly as part of a combination therapy, to improve clinical outcomes for individuals with cystic fibrosis homozygous for the F508del mutation. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate the effects of PTI-428 and other novel CFTR modulators. The continued exploration of amplifier molecules like PTI-428 holds great promise for the development of even more effective therapeutic strategies for cystic fibrosis.
References
- 1. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Delivery to 25% of Surface Epithelial Cells Restores Normal Rates of Mucus Transport to Human Cystic Fibrosis Airway Epithelium | PLOS Biology [journals.plos.org]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
An In-depth Technical Guide to the Pharmacology of CFTR Amplifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) amplifiers, a novel class of CFTR modulators. This document details their mechanism of action, summarizes available quantitative data, and provides detailed experimental protocols for their evaluation, tailored for researchers, scientists, and professionals in drug development.
Core Concept: What Are CFTR Amplifiers?
CFTR amplifiers are a distinct class of CFTR modulators that function by increasing the cellular abundance of CFTR protein.[1] Unlike correctors, which aid in the folding and trafficking of mutant CFTR, or potentiators, which enhance the channel gating of CFTR at the cell surface, amplifiers work upstream to boost the overall amount of CFTR protein available for correction and potentiation.[2][3] This makes them a crucial component of combination therapies for cystic fibrosis (CF), particularly for mutations that lead to reduced protein production.[1]
The primary mechanism of action for CFTR amplifiers involves increasing the stability and translational efficiency of CFTR messenger RNA (mRNA).[4] By stabilizing the CFTR transcript, amplifiers lead to a greater number of mRNA molecules available for translation into protein. This increased availability of CFTR protein, including mutant forms like F508del-CFTR, provides a larger substrate pool for corrector and potentiator drugs to act upon, thereby enhancing their therapeutic effect.[1][2]
Key CFTR Amplifiers and Quantitative Data
While the field of CFTR amplifiers is still emerging, several key compounds have been identified and characterized. The most extensively studied are the preclinical compound PTI-CH and the clinical candidate nesolicaftor (PTI-428) .
| Compound | Class | Mechanism of Action | Quantitative Effect | Clinical Significance |
| PTI-CH | Preclinical CFTR Amplifier | Increases CFTR mRNA stability. | Increases CFTR mRNA levels by approximately 1.5- to 2-fold in human bronchial epithelial cells.[5] | Proof-of-concept for the amplifier mechanism; demonstrates synergy with correctors and potentiators in preclinical models. |
| Nesolicaftor (PTI-428) | Investigational CFTR Amplifier | Increases the amount of CFTR protein.[2][3] | In preclinical studies, nearly doubled the amount of functional CFTR protein.[2] In a Phase 2 trial of a triple combination therapy (dirocaftor/posenacaftor/nesolicaftor) in patients homozygous for the F508del mutation, an 8 percentage point improvement in percent predicted forced expiratory volume in 1 second (ppFEV1) and a 29 mmol/L reduction in sweat chloride concentration were observed compared to placebo.[1] A dose-dependent increase in F508del-CFTR function has been observed, with a 30 µM concentration showing increased function in cell-based assays.[6] | Granted Breakthrough Therapy and Orphan Drug designations by the FDA.[2] Currently under investigation in clinical trials as part of combination therapies.[3] |
Signaling Pathways and Molecular Interactions
The mechanism of action of CFTR amplifiers involves intricate interactions with cellular machinery that regulates mRNA stability and translation. A key signaling pathway identified for some amplifiers involves the poly(rC)-binding protein 1 (PCBP1) .
Amplifiers have been shown to bind directly to PCBP1. This binding event is thought to enhance the interaction of PCBP1 with specific consensus elements within the CFTR mRNA sequence. This stabilized interaction is believed to protect the CFTR mRNA from degradation and promote its association with polysomes, thereby increasing the efficiency of its translation into protein.[4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of CFTR amplifiers.
Western Blot Analysis for CFTR Protein Quantification
This protocol is designed to quantify the increase in both immature (Band B) and mature (Band C) CFTR protein levels following treatment with a CFTR amplifier.
Experimental Workflow:
Materials:
-
CFTR-expressing epithelial cells (e.g., CFBE41o- expressing F508del-CFTR)
-
Cell culture medium and supplements
-
CFTR amplifier compound (e.g., nesolicaftor)
-
Lysis Buffer (RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide)
-
PVDF membranes
-
Blocking Buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-CFTR antibody (e.g., clone 596)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate epithelial cells and grow to 80-90% confluency. Treat cells with the CFTR amplifier at various concentrations (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO) for 24 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate proteins on a 6% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the image using an appropriate imaging system.
-
Perform densitometry analysis to quantify the intensity of CFTR Band B (immature) and Band C (mature).
-
Ussing Chamber Electrophysiology
This protocol measures the effect of CFTR amplifiers on ion transport across polarized epithelial cell monolayers.
Experimental Workflow:
Materials:
-
Polarized human bronchial epithelial (HBE) cells cultured on permeable supports
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Ringer bicarbonate solution
-
CFTR amplifier (e.g., 10 µM nesolicaftor)[7]
-
Amiloride (100 µM)
-
Forskolin (10 µM)
-
CFTR potentiator (e.g., 1 µM ivacaftor)
-
CFTR inhibitor (e.g., 20 µM CFTRinh-172)
Procedure:
-
Cell Culture and Pre-treatment: Culture HBE cells on permeable supports until a polarized monolayer is formed. Pre-incubate the cells with the CFTR amplifier or vehicle control for 24 hours.[7]
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers containing pre-warmed and gassed Krebs-Ringer bicarbonate solution.
-
Electrophysiological Recordings:
-
Equilibrate the tissues and measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).
-
Add forskolin to the apical and basolateral chambers to activate CFTR through cAMP stimulation.
-
Add a CFTR potentiator to the apical chamber to maximize channel gating.
-
Add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to each compound. The amplifier's effect is determined by the increased forskolin- and potentiator-stimulated Isc compared to the vehicle-treated control.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a three-dimensional cell culture model.
Experimental Workflow:
Materials:
-
Patient-derived intestinal organoids
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
CFTR amplifier
-
Calcein Green AM
-
Forskolin (5 µM)
-
Live-cell imaging system
Procedure:
-
Organoid Culture and Plating: Culture and expand patient-derived intestinal organoids. Plate the organoids in a basement membrane matrix in a 96-well plate.
-
Amplifier Treatment: Treat the organoids with the CFTR amplifier or vehicle control for 24 hours.
-
Assay Preparation: Stain the organoids with Calcein Green AM to visualize them.
-
Forskolin Stimulation and Imaging: Replace the medium with a medium containing forskolin. Immediately begin live-cell imaging to monitor the swelling of the organoids over time (e.g., for 1-2 hours).
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The area under the curve (AUC) is calculated as a measure of CFTR function. An increased AUC in amplifier-treated organoids compared to controls indicates a positive effect.[5]
Conclusion
CFTR amplifiers represent a promising therapeutic strategy for cystic fibrosis by increasing the amount of CFTR protein available for other modulators. This in-depth guide provides a foundational understanding of their pharmacology, supported by available quantitative data and detailed experimental protocols. As research in this area progresses, the methodologies outlined here will be crucial for the continued discovery and development of novel and more effective CFTR amplifier compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
Nesolicaftor's Impact on CFTR mRNA Stability and Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesolicaftor (B610333) (formerly PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier designed to increase the amount of functional CFTR protein. This technical guide provides an in-depth analysis of nesolicaftor's mechanism of action, with a specific focus on its impact on CFTR messenger RNA (mRNA) stability and translation. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and presents the underlying molecular pathways. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Cystic fibrosis (CF) is a monogenic disorder caused by mutations in the CFTR gene, leading to a deficiency of functional CFTR protein at the cell surface. While CFTR modulators like correctors and potentiators have significantly improved clinical outcomes, there is an ongoing need for therapies that can augment the production of the CFTR protein itself. Nesolicaftor is an investigational CFTR amplifier that has been shown to increase the levels of newly synthesized CFTR protein, independent of the specific CF-causing mutation.[1] This amplification effect is achieved by enhancing the stability and translation of CFTR mRNA.
Mechanism of Action: Enhancing CFTR mRNA Stability and Translation
Nesolicaftor's primary mechanism of action involves the stabilization of CFTR mRNA and the enhancement of its translation into protein.[2] This is accomplished through a direct interaction with the poly(rC)-binding protein 1 (PCBP1).[2] PCBP1 is an RNA-binding protein that recognizes and binds to specific consensus sequences within the CFTR mRNA, thereby promoting its stability and translational efficiency.[2] By binding to PCBP1, nesolicaftor is thought to enhance this stabilizing interaction, leading to an increased half-life of the CFTR transcript and a greater yield of CFTR protein from each mRNA molecule.
Signaling Pathway
The proposed signaling pathway for nesolicaftor's action is depicted below. Nesolicaftor enters the cell and binds to PCBP1. This complex then exhibits enhanced binding to the CFTR mRNA, leading to its stabilization and increased translation by the ribosome, ultimately resulting in a higher quantity of CFTR protein.
Quantitative Data
The following tables summarize the quantitative effects of nesolicaftor on CFTR mRNA levels and protein function as reported in preclinical studies.
Table 1: Effect of Nesolicaftor on CFTR mRNA Expression
| Cell Type | Treatment Condition | Fold Increase in CFTR mRNA (vs. Control) | Reference |
| Primary Human F508del CF Bronchial Epithelial (CFBE) Cells | Elexacaftor/Tezacaftor/Ivacaftor (B1684365) (ETI) + Nesolicaftor (10 µM) | ~3-fold (vs. ETI alone) | [3] |
| Primary Human F508del CFBE Cells | ETI + TGF-β1 + Nesolicaftor (10 µM) | ~5-fold (vs. ETI + TGF-β1) | [3] |
Table 2: Effect of Nesolicaftor on CFTR-Dependent Ion Transport
| Cell Type | Treatment Condition | Change in CFTR-dependent Isc | Reference |
| Primary Human F508del CFBE Cells | ETI + Nesolicaftor (10 µM) | Significant increase vs. ETI alone | [3] |
| Primary Human F508del CFBE Cells | ETI + TGF-β1 + Nesolicaftor (10 µM) | Reversal of TGF-β1-induced reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of nesolicaftor.
Cell Culture of Primary Human Bronchial Epithelial Cells
A critical component of studying nesolicaftor's effects is the use of relevant cell models, such as primary human bronchial epithelial (HBE) cells.
Workflow for HBE Cell Culture:
Detailed Protocol:
-
Cell Isolation: Isolate primary HBE cells from human lung tissue explants.
-
Seeding: Seed the isolated cells onto permeable supports (e.g., Transwell® inserts) coated with a suitable extracellular matrix protein.
-
Expansion: Culture the cells in a submerged state with appropriate growth media until they reach confluency.
-
Air-Liquid Interface (ALI) Culture: Once confluent, remove the apical medium to establish an air-liquid interface, which promotes differentiation into a pseudostratified mucociliary epithelium.
-
Differentiation: Maintain the ALI cultures for 4-6 weeks, changing the basolateral medium every 2-3 days.
-
Treatment: Treat the differentiated cultures with nesolicaftor, typically at a concentration of 10 µM, in combination with other CFTR modulators as required by the experimental design.
CFTR mRNA Quantification by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the changes in CFTR mRNA levels following treatment with nesolicaftor.
Detailed Protocol:
-
RNA Isolation: Isolate total RNA from treated and untreated HBE cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a CFTR-specific TaqMan probe and primers, along with a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CFTR mRNA expression.
Measurement of CFTR Function using Ussing Chambers
The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial tissues.
Workflow for Ussing Chamber Assay:
Detailed Protocol:
-
Chamber Setup: Mount the permeable supports with the differentiated HBE cells in Ussing chambers.
-
Equilibration: Bathe both the apical and basolateral sides with a physiological Ringer's solution and apply a voltage clamp to measure the short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
-
CFTR Activation and Potentiation: Sequentially add forskolin (to activate CFTR) and a potentiator like ivacaftor (to maximize channel opening) to the apical chamber.
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed CFTR-dependent.
-
Data Acquisition: Record the changes in Isc at each step to determine the magnitude of CFTR-mediated ion transport.
Assessment of CFTR mRNA Stability (Actinomycin D Chase Assay)
This assay is used to determine the half-life of CFTR mRNA.
Detailed Protocol:
-
Cell Treatment: Treat HBE cells with nesolicaftor or a vehicle control for a predetermined period.
-
Transcription Inhibition: Add actinomycin (B1170597) D to the culture medium to block new mRNA synthesis.
-
Time-Course RNA Isolation: Isolate total RNA from the cells at various time points after the addition of actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
RT-qPCR: Perform RT-qPCR to quantify the amount of remaining CFTR mRNA at each time point.
-
Half-Life Calculation: Plot the percentage of remaining CFTR mRNA against time and calculate the mRNA half-life.
Nesolicaftor-PCBP1 Binding Assay (Co-Immunoprecipitation)
This assay is used to confirm the interaction between nesolicaftor and PCBP1.
Detailed Protocol:
-
Cell Lysis: Lyse HBE cells treated with nesolicaftor or a vehicle control in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against PCBP1 that is coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody that can detect nesolicaftor (if a tagged version is used) or by mass spectrometry to identify interacting partners.
Conclusion
Nesolicaftor represents a novel therapeutic strategy for CF that targets the fundamental process of CFTR protein production. By stabilizing CFTR mRNA and enhancing its translation through a direct interaction with PCBP1, nesolicaftor has the potential to increase the amount of functional CFTR protein at the cell surface. The preclinical data presented in this guide demonstrate a significant increase in CFTR mRNA levels and a corresponding enhancement of CFTR-mediated ion transport. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the mechanism and therapeutic potential of nesolicaftor and other CFTR amplifiers.
References
PTI-428 (Nesolicaftor): A Preclinical Technical Overview of a Novel CFTR Amplifier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical safety and efficacy data for PTI-428 (nesolicaftor), a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Developed by Proteostasis Therapeutics, PTI-428 represents a novel therapeutic approach to treating cystic fibrosis (CF) by increasing the amount of CFTR protein, thereby amplifying the effects of other CFTR modulators.
Mechanism of Action: Enhancing CFTR Protein Production
PTI-428, an orally bioavailable small molecule, works by a distinct and complementary mechanism to existing CFTR correctors and potentiators.[1][2] Its primary mode of action is to selectively increase the biosynthesis of the CFTR protein.[3] This is achieved through the binding of PTI-428 to the poly(rC)-binding protein 1 (PCBP1).[2] The binding of PTI-428 to PCBP1 enhances the stability of the CFTR messenger RNA (mRNA) and increases its translational efficiency.[2] This leads to a greater production of both wild-type and mutant CFTR protein, providing more substrate for corrector and potentiator drugs to act upon.[1][2]
Preclinical Efficacy of PTI-428
The efficacy of PTI-428 has been evaluated in various in vitro models, primarily utilizing human bronchial epithelial (HBE) cells, which are considered the gold standard for assessing CFTR function.[1]
In Vitro Efficacy Data
| Experimental System | Key Findings | Reference |
| Human Bronchial Epithelial (HBE) Cells | Nearly doubled the total amount of functional CFTR protein. | [3] |
| HBE Cell Ussing Functional Assays | Increased CFTR function as a standalone treatment. | [1] |
| HBE Cell Ussing Functional Assays with Correctors/Potentiators | Nearly doubled the efficacy of CFTR modulating agents (correctors and potentiators). | [1] |
digraph "In_Vitro_Efficacy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];"HBE_Culture" [label="Culture of Human Bronchial\nEpithelial (HBE) Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "PTI_Treatment" [label="Treatment with PTI-428\n(with/without other modulators)", fillcolor="#FBBC05", fontcolor="#202124"]; "Ussing_Chamber" [label="Ussing Chamber Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Measurement of CFTR-mediated\nChloride Current", fillcolor="#34A853", fontcolor="#FFFFFF"];
"HBE_Culture" -> "PTI_Treatment" [color="#202124"]; "PTI_Treatment" -> "Ussing_Chamber" [color="#202124"]; "Ussing_Chamber" -> "Data_Analysis" [color="#202124"]; }
Diagram 2: In Vitro Efficacy Experimental Workflow ### Preclinical Safety ProfileThe preclinical safety of PTI-428 has been evaluated in non-human primates. While detailed quantitative data from these studies are not publicly available, the overall findings indicate a favorable safety profile.
Non-Clinical Toxicology Summary
Study Type Species Duration Key Findings Reference Non-GLP Toxicology Non-human primates 28 days Favorable safety and tolerability profile. [1] It is important to note that for regulatory submissions, a comprehensive toxicology package is required. An example from a non-clinical review of a different therapeutic agent highlights the type of data that would be generated, including the No-Observed-Adverse-Effect-Level (NOAEL), characterization of any clinical signs of toxicity, and effects on clinical chemistry and histopathology.
Experimental Protocols#### In Vitro Efficacy Assessment in Human Bronchial Epithelial (HBE) Cells using Ussing Chamber
This protocol provides a representative method for assessing the in vitro efficacy of PTI-428 on CFTR functionin HBE cells.
1. Cell Culture:
- Primary HBE cells are obtained from donor lungs and cultured on permeable supports at an air-liquid interface to form a differentiated, polarized epithelium. * Alternatively, immortalized HBE cell lines (e.g., CFBE41o-) can be used. 2. Treatment:
- The differentiated HBE cell cultures are treated with PTI-428 at various concentrations, with or without other CFTR modulators (correctors and/or potentiators). A vehicle control is run in parallel.
- The incubation period is typically 24-48 hours.
3. Ussing Chamber Assay:
- The permeable supports with the HBE cell monolayers are mounted in an Ussing chamber.
- The chambers are filled with a physiological salt solution (e.g., Ringer's solution) and maintained at 37°C.
- The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
- A typical experimental sequence involves: * Addition of a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption. * Addition of a CFTR activator (e.g., forskolin) to stimulate CFTR-mediated chloride secretion. * Addition of a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-specific.
4. Data Analysis:
- The change in Isc in response to the CFTR activator and inhibitor is calculated to quantify CFTR function.
- The effect of PTI-428 is determined by comparing the CFTR-mediated Isc in treated versus untreated cells.
Mechanism of Action Studies
The interaction between PTI-428 and PCBP1 and the subsequent effects on CFTR mRNA were elucidated through a series of biochemical and molecular biology techniques. [2]
- Pulldown Assays: Chemical proteomics with PTI-428-conjugated beads were used to identify interacting proteins from HBE cell lysates, which identified PCBP1. [2]* Quantitative Real-Time PCR (qRT-PCR): The abundance and stability of CFTR mRNA in HBE cells treated with PTI-428 were quantified to demonstrate the stabilizing effect of the compound on the transcript. [2]
Conclusion
The preclinical data for PTI-428 (nesolicaftor) demonstrate a novel mechanism of action as a CFTR amplifier, resulting in increased CFTR protein levels and enhanced function, particularly in combination with other CFTR modulators. The available safety data from a non-human primate study suggest a favorable profile. While detailed quantitative preclinical safety and in vivo efficacy data are not extensively published, the strong in vitro efficacy data provided a solid rationale for its advancement into clinical development. Further research and publication of detailed preclinical findings will be valuable for the scientific community to fully understand the therapeutic potential of this new class of CFTR modulators.
References
In Vitro Characterization of Nesolicaftor's Amplifying Effect on CFTR Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesolicaftor (PTI-428) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as an amplifier. Unlike correctors and potentiators that target the CFTR protein directly, Nesolicaftor works by a distinct mechanism to increase the amount of CFTR protein available for processing and trafficking to the cell surface. This technical guide provides an in-depth overview of the in vitro characterization of Nesolicaftor's amplifying effect, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Introduction to Nesolicaftor: A CFTR Amplifier
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional or insufficient amount of CFTR protein, an anion channel critical for ion and fluid homeostasis in epithelial tissues. CFTR modulators are a class of drugs that aim to restore the function of the mutated CFTR protein. These are broadly categorized as:
-
Correctors: Improve the processing and trafficking of misfolded CFTR protein to the cell surface.
-
Potentiators: Enhance the channel gating function of CFTR protein at the cell surface.
-
Amplifiers: Increase the amount of CFTR protein by targeting cellular pathways involved in its synthesis and stability.
Nesolicaftor is a first-in-class CFTR amplifier. It has been shown to increase the amount of CFTR protein produced, making it a promising candidate for combination therapy with correctors and potentiators to achieve a more robust clinical response in individuals with CF. Preclinical studies in human bronchial epithelial cells have suggested that Nesolicaftor can nearly double the total amount of functional CFTR protein.[1] This amplifying effect is considered to be genotype-independent, suggesting potential benefits for a wide range of CFTR mutations.[1]
Mechanism of Action: Enhancing CFTR mRNA Stability
Nesolicaftor exerts its amplifying effect by modulating the stability of the CFTR messenger RNA (mRNA).[2] The proposed mechanism involves the interaction of Nesolicaftor with the Poly(rC)-binding protein 1 (PCBP1).[2] PCBP1 is an RNA-binding protein that can bind to consensus sequences within the CFTR mRNA, thereby promoting its stabilization and translation into protein.[2] By enhancing the interaction between PCBP1 and CFTR mRNA, Nesolicaftor leads to an increased intracellular pool of CFTR protein available for correction and potentiation by other modulators.
In Vitro Efficacy of Nesolicaftor
The amplifying effect of Nesolicaftor has been characterized in various in vitro models, primarily using human bronchial epithelial (HBE) cells homozygous for the F508del mutation, the most common CF-causing mutation.
Ussing Chamber Assays
Ussing chamber assays are a gold-standard method for measuring ion transport across epithelial tissues. In the context of CFTR research, these assays are used to quantify the function of the CFTR channel by measuring the short-circuit current (Isc), a direct measure of ion flow.
In studies using primary human CF bronchial epithelial (CFBE) cells with the F508del mutation, Nesolicaftor has been shown to significantly augment the function of corrected F508del-CFTR. When used in combination with the triple combination therapy elexacaftor/tezacaftor/ivacaftor (ETI), Nesolicaftor (10 µM) produced a significant increase in CFTR-dependent Isc compared to ETI alone.[2]
| Treatment Group | Cell Type | Nesolicaftor Concentration | Outcome | Reference |
| ETI + Nesolicaftor vs. ETI alone | Primary Human CFBE (F508del/F508del) | 10 µM | Significant increase in CFTR-dependent Isc | [2] |
| Nesolicaftor alone | 16HBE14o- cells (G542X-CFTR) | 30 µM | Increased CFTR function (larger change in inh-172 response) | [3] |
| Nesolicaftor alone | CFBE41o- cells (F508del-CFTR) | Dose-dependent | Increased F508del-CFTR function | [3] |
CFTR mRNA Expression
Consistent with its mechanism of action, Nesolicaftor has been demonstrated to increase the levels of CFTR mRNA in vitro.
| Treatment Group | Cell Type | Nesolicaftor Concentration | Outcome | Reference |
| ETI + Nesolicaftor vs. ETI alone | Primary Human CFBE (F508del/F508del) | 10 µM | Nearly five-fold increase in CFTR mRNA expression in the presence of TGF-β1 | [2] |
Rescue of CFTR Function in an Inflammatory Environment
Chronic inflammation in the airways of individuals with CF can negatively impact the efficacy of CFTR modulators. In vitro studies have shown that the pro-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) can inhibit the function of modulator-corrected F508del-CFTR.[2][4] Nesolicaftor has been shown to rescue this TGF-β1-induced inhibition of CFTR function, suggesting a potential benefit in the context of airway inflammation.[2][4]
| Treatment Group | Cell Type | Condition | Outcome | Reference |
| ETI + TGF-β1 + Nesolicaftor vs. ETI + TGF-β1 | Primary Human CFBE (F508del/F508del) | TGF-β1 (5 ng/mL) | Nesolicaftor reversed TGF-β1-induced reductions in CFTR conductance | [2][4] |
Furthermore, Nesolicaftor was also found to rescue the TGF-β1-induced increase in the pro-inflammatory cytokine IL-6 and partially reverse the increase in IL-8 levels.[2]
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol is adapted from studies characterizing CFTR modulator effects in primary human CFBE cells.
Materials:
-
Primary human CFBE cells cultured on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (e.g., Krebs-Henseleit buffer)
-
CFTR activators: Forskolin, IBMX
-
CFTR potentiator: Ivacaftor (VX-770)
-
CFTR inhibitor: CFTRinh-172
-
ENaC inhibitor: Amiloride
-
Nesolicaftor and other CFTR modulators of interest
Procedure:
-
Culture primary human CFBE cells on permeable supports until a confluent and differentiated monolayer is formed.
-
Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments.
-
Bathe both sides of the epithelial monolayer with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.
-
Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-dependent chloride current.
-
Pre-incubate the cells with Nesolicaftor and/or other CFTR modulators for the desired duration (e.g., 24 hours).
-
To activate CFTR, add a cocktail of Forskolin and IBMX to the basolateral chamber.
-
Acutely add a CFTR potentiator, such as Ivacaftor, to the apical chamber to maximize the channel open probability.
-
Record the peak Isc, which represents the total CFTR-mediated chloride secretion.
-
To confirm that the measured current is CFTR-specific, add the CFTR inhibitor, CFTRinh-172, to the apical chamber and record the decrease in Isc.
-
The difference in Isc before and after the addition of CFTRinh-172 represents the CFTR-dependent current.
Quantitative Real-Time PCR (qRT-PCR) for CFTR mRNA Expression
Materials:
-
Treated and untreated CFBE cells
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers specific for CFTR and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Set up the qRT-PCR reaction with the cDNA, qRT-PCR master mix, and specific primers for CFTR and the housekeeping gene.
-
Run the qRT-PCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CFTR mRNA expression, normalized to the housekeeping gene.
Conclusion
Nesolicaftor represents a novel therapeutic approach for cystic fibrosis by amplifying the amount of CFTR protein available for functional rescue by other modulators. In vitro studies have demonstrated its ability to increase CFTR mRNA levels and augment the function of corrected F508del-CFTR, particularly in the presence of pro-inflammatory stimuli. The experimental protocols detailed in this guide provide a framework for the continued investigation of Nesolicaftor and other CFTR amplifiers, which hold the potential to further enhance the efficacy of combination therapies for individuals with cystic fibrosis. Further research is warranted to explore the full potential of Nesolicaftor across a broader range of CFTR mutations and to elucidate its long-term effects on epithelial function.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PTI-428
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTI-428, also known as nesolicaftor, is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as a CFTR amplifier. It is designed to be used in combination with other CFTR modulators, such as correctors and potentiators, to treat cystic fibrosis (CF). CF is a genetic disorder resulting from mutations in the CFTR gene, which leads to the production of dysfunctional CFTR protein, a channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The primary mechanism of action of PTI-428 involves increasing the amount of CFTR protein produced by the cell.
Preclinical in vitro studies using human bronchial epithelial (HBE) cells have demonstrated that PTI-428 can significantly increase the total amount of functional CFTR protein. This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of PTI-428.
Mechanism of Action
PTI-428 acts as a CFTR amplifier by a novel mechanism that involves the regulation of CFTR biosynthesis. It directly binds to the poly(rC)-binding protein 1 (PCBP1). This binding is specific to CFTR due to an enhanced affinity in the presence of a unique portion of the CFTR mRNA. This interaction leads to improved stability of the CFTR mRNA, resulting in increased translation and a greater production of CFTR protein. This amplification of CFTR protein levels can then be further acted upon by corrector and potentiator molecules to restore ion channel function.
Caption: Signaling pathway of PTI-428's mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of PTI-428 on F508del-CFTR Function
| Cell Line | Assay | Treatment | Concentration (µM) | Duration (h) | Outcome | Fold Increase vs. Control |
| CFBE41o- | HS-YFP | PTI-428 | 10 | 24 | Increased F508del-CFTR function | ~1.5 |
| CFBE41o- | HS-YFP | PTI-428 | 30 | 24 | Increased F508del-CFTR function | ~2.0 |
| CFBE41o- | HS-YFP | PTI-428 + VX-809 | 30 (PTI-428), 1 (VX-809) | 24 | Synergistic increase in F508del-CFTR function | ~3.0 (compared to PTI-428 alone) |
| Primary HBE | Ussing Chamber | PTI-428 | 30 | 24 | Increased CFTR-dependent Cl- secretion | Significant increase |
Data synthesized from publicly available research.
Experimental Protocols
Cell Culture of CFBE41o- Cells
The CFBE41o- cell line, derived from a cystic fibrosis patient homozygous for the ΔF508 CFTR mutation, is a common model for in vitro CF studies.
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
T-75 cell culture flasks
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain CFBE41o- cells in T-75 flasks with supplemented MEM.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS and incubate with 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.
-
Neutralize trypsin with supplemented MEM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Halide-Sensitive Yellow Fluorescent Protein (HS-YFP) Assay for CFTR Function
This assay measures CFTR-mediated iodide influx into cells, which quenches the fluorescence of the YFP.
Materials:
-
CFBE41o- cells stably expressing HS-YFP
-
96-well black, clear-bottom plates
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (PBS with 100 mM NaI replacing NaCl)
-
PTI-428
-
Forskolin (B1673556) (to activate CFTR)
-
Fluorescence plate reader
Protocol:
-
Seed YFP-expressing CFBE41o- cells in a 96-well plate and grow to confluency.
-
Treat cells with PTI-428 at desired concentrations (e.g., 1-30 µM) for 24 hours.
-
Wash the cells with chloride-containing buffer.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Rapidly add iodide-containing buffer along with a CFTR agonist like forskolin (10 µM).
-
Measure the rate of fluorescence quenching over time. A faster quenching rate indicates higher CFTR channel activity.
Caption: Workflow for the Halide-Sensitive YFP Assay.
Ussing Chamber Assay for Transepithelial Ion Transport
This technique measures the short-circuit current across an epithelial monolayer, providing a direct measure of ion transport.
Materials:
-
Polarized CFBE41o- or primary HBE cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution
-
PTI-428
-
Forskolin
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (B1667095) (to block sodium channels)
Protocol:
-
Culture CFBE41o- or primary HBE cells on permeable supports until a high transepithelial electrical resistance is achieved.
-
Treat cells with PTI-428 for 24 hours.
-
Mount the permeable support in the Ussing chamber, bathed in Ringer's solution on both sides.
-
Maintain the solution at 37°C and bubble with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Add amiloride to the apical side to inhibit ENaC-mediated sodium current.
-
Add forskolin to the apical side to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR inhibitor to confirm that the observed current is CFTR-dependent.
-
The change in Isc upon forskolin stimulation represents CFTR activity.
Western Blot for CFTR Protein Expression
This method is used to quantify the amount of CFTR protein in cell lysates.
Materials:
-
CFBE41o- cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse PTI-428-treated and control cells and determine the protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary anti-CFTR and loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative amount of CFTR protein.
Caption: Workflow for Western Blot Analysis of CFTR Protein.
Application Notes and Protocols for the Use of Nesolicaftor in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nesolicaftor (PTI-428) in primary human bronchial epithelial (HBE) cell cultures. This document outlines the mechanism of action, protocols for cell culture and drug treatment, and methods for assessing the impact of Nesolicaftor on the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Nesolicaftor is an investigational CFTR modulator classified as an amplifier.[1] Its primary mechanism of action is to increase the production of CFTR protein.[1] This is particularly relevant in the context of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene that lead to a dysfunctional or insufficient amount of CFTR protein at the cell surface.[1] Preclinical studies utilizing HBE cells have demonstrated that Nesolicaftor can significantly increase the quantity of functional CFTR protein.[1]
Recent research has further elucidated its effects, showing that Nesolicaftor can augment the response of F508del CFTR to other modulators like elexacaftor/tezacaftor/ivacaftor (ETI).[2][3] Notably, it has been shown to reverse the negative impact of the inflammatory cytokine TGF-β1 on CFTR function and expression in primary HBE cells from CF patients.[2][3] This is achieved by increasing the expression of CFTR mRNA.[2][3][4]
Data Presentation
Table 1: Summary of Nesolicaftor's Effects on CFTR Function and Expression in Primary HBE Cells
| Parameter | Cell Type | Treatment Conditions | Key Findings | Reference |
| CFTR Function | F508del homozygous primary HBE cells | ETI + Nesolicaftor (10 µM) for 24h | Significantly increased ETI-corrected F508del CFTR function. | [3][4] |
| F508del homozygous primary HBE cells | ETI + TGF-β1 (5 ng/mL) + Nesolicaftor (10 µM) for 24h | Reversed the reduction in ETI-corrected F508del CFTR function caused by TGF-β1. | [3] | |
| CFTR mRNA Expression | F508del homozygous primary HBE cells | ETI + Nesolicaftor (10 µM) for 24h | Nearly threefold increase in CFTR mRNA expression compared to ETI alone. | [4] |
| F508del homozygous primary HBE cells | ETI + TGF-β1 (5 ng/mL) + Nesolicaftor (10 µM) for 24h | Restored CFTR mRNA levels that were reduced by TGF-β1. | [3] | |
| Inflammatory Cytokine Levels | F508del homozygous primary HBE cells | ETI + TGF-β1 (5 ng/mL) + Nesolicaftor (10 µM) for 24h | Rescued the increase in IL-6 protein levels and partially reversed the increase in IL-8 levels induced by TGF-β1. | [3][4] |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol is foundational for studying the effects of Nesolicaftor on differentiated airway epithelium.
Materials:
-
Primary HBE cells (passage 1)
-
Bronchial epithelial growth medium (BEGM) or equivalent
-
Collagen-coated tissue culture dishes
-
Porous supports (e.g., Transwell® inserts)
-
ALI culture medium
-
Trypsin-EDTA or Accutase
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw cryopreserved primary HBE cells and plate them on collagen-coated tissue culture dishes in BEGM.
-
Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until they reach 70-90% confluency.
-
Passage the cells using Trypsin-EDTA or Accutase.
-
Seed the passaged HBE cells onto porous supports at a high density.
-
Maintain the cells with medium in both the apical and basolateral compartments until they become fully confluent.
-
Once confluent, establish the air-liquid interface by removing the apical medium.
-
Continue to feed the cells basolaterally with ALI medium every 2-3 days.
-
Allow the cells to differentiate for at least 21 days. Successful differentiation is characterized by the formation of a pseudostratified epithelium with ciliated and mucus-producing cells.
Treatment of Differentiated HBE Cells with Nesolicaftor
Materials:
-
Differentiated primary HBE cell cultures at ALI
-
Nesolicaftor (PTI-428)
-
Other CFTR modulators as required (e.g., Elexacaftor, Tezacaftor, Ivacaftor)
-
TGF-β1 (optional, for inflammation studies)
-
Vehicle control (e.g., DMSO)
-
ALI culture medium
Procedure:
-
Prepare stock solutions of Nesolicaftor and other compounds in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solutions to the final desired concentration in fresh ALI medium. A typical concentration for Nesolicaftor is 10 µM.[3][4]
-
Remove the existing medium from the basolateral compartment of the ALI cultures.
-
Add the medium containing the treatment compounds (or vehicle control) to the basolateral compartment.
-
Incubate the cells for the desired treatment duration, typically 24 hours.[3][4]
Assessment of CFTR Function using Ussing Chamber Electrophysiology
Materials:
-
Ussing chamber system
-
Differentiated and treated HBE cell cultures on porous supports
-
Krebs-Ringer bicarbonate solution
-
Genistein (optional)
-
CFTR inhibitor-172
Procedure:
-
Mount the porous supports with the treated HBE cells in the Ussing chambers.
-
Equilibrate the tissues with Krebs-Ringer bicarbonate solution on both the apical and basolateral sides, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (to activate adenylate cyclase and increase cAMP) to the apical and basolateral chambers.
-
Optionally, further potentiate CFTR with genistein.
-
Inhibit CFTR-dependent current by adding CFTR inhibitor-172 to the apical chamber.
-
The change in Isc following forskolin and subsequent inhibition by CFTR inhibitor-172 represents the CFTR-mediated ion transport.
Analysis of CFTR mRNA Expression by qPCR
Materials:
-
Treated HBE cell cultures
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CFTR and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Lyse the treated HBE cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CFTR and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CFTR mRNA in treated versus control cells.
Visualizations
Caption: Nesolicaftor's mechanism as a CFTR amplifier.
Caption: Workflow for testing Nesolicaftor in HBE cells.
Caption: Logical flow from Nesolicaftor treatment to outcome.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for PTI-428 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the use of PTI-428 (nesolicaftor) in a cell culture setting. PTI-428 is a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, a class of molecules that increases the amount of CFTR protein. This document offers guidance on appropriate dosing, experimental procedures, and data interpretation for researchers investigating CFTR biology and therapeutic strategies.
Mechanism of Action
PTI-428 acts as a CFTR amplifier by selectively increasing the biosynthesis of the CFTR protein.[1] Its mechanism involves binding to the poly(rC)-binding protein 1 (PCBP1). This interaction enhances the stability of the CFTR mRNA transcript, leading to increased translation and a greater abundance of both wild-type and mutant CFTR protein. This amplification of CFTR protein levels can be particularly beneficial when used in combination with CFTR correctors and potentiators, which respectively aid in the proper folding and channel function of the CFTR protein.
Signaling Pathway of PTI-428
The following diagram illustrates the proposed signaling pathway for PTI-428 in enhancing CFTR protein expression.
Caption: Proposed mechanism of PTI-428 action.
Quantitative Data for PTI-428 in Cell Culture
The following table summarizes the effective concentrations of PTI-428 observed in various in vitro studies. Due to the limited availability of public data on specific EC50 values for PTI-428, the table focuses on concentrations demonstrated to produce a significant biological effect.
| Cell Line | CFTR Mutation | Assay Type | PTI-428 Concentration | Treatment Duration | Observed Effect | Reference |
| 16HBE14o- | G542X | Functional Assay | 30 µM | 24 hours | Increased CFTR function | |
| CFBE41o- | F508del | Halide-sensitive YFP assay | Dose-dependent | 24 hours | Increased F508del-CFTR function | |
| Primary Human Bronchial Epithelial Cells | Non-CF | Ussing Chamber | 30 µM | 24 hours | Increased CFTR-dependent Cl- secretion | [2] |
| Primary Human CF Bronchial Epithelial Cells | F508del/F508del | Ussing Chamber | 10 µM | 24 hours | Augmented ETI-corrected F508del CFTR function | [3] |
ETI: Elexacaftor/Tezacaftor/Ivacaftor
Experimental Protocols
Preparation of PTI-428 Stock Solution
PTI-428 is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] The following protocol describes the preparation of a 10 mM stock solution.
Materials:
-
PTI-428 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the PTI-428 powder and DMSO to come to room temperature.
-
Weigh the desired amount of PTI-428 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of PTI-428 (MW: 354.36 g/mol ), add 282.2 µL of DMSO.
-
Vortex the solution until the PTI-428 is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Protocol for PTI-428 Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cell lines with PTI-428. Specific parameters such as cell seeding density, treatment duration, and PTI-428 concentration should be optimized for each cell line and experimental endpoint.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
PTI-428 stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, prepare the desired concentrations of PTI-428 by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest PTI-428 concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PTI-428 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After the incubation period, proceed with the desired downstream analysis, such as Western blotting to assess CFTR protein levels or a functional assay to measure CFTR activity.
Experimental Workflow for Assessing PTI-428 Efficacy
The following diagram outlines a typical workflow for evaluating the effect of PTI-428 on CFTR protein expression and function in cell culture.
Caption: Workflow for PTI-428 in vitro studies.
Protocol for Western Blotting of CFTR Protein
This protocol provides a general method for detecting CFTR protein by Western blot. Optimization of antibody concentrations and incubation times may be necessary.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with PTI-428, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Due to the large size of CFTR (~170 kDa), a low percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol for Ussing Chamber Assay to Measure CFTR Function
The Ussing chamber is a key technique for measuring ion transport across epithelial cell monolayers. This protocol provides a general outline for assessing CFTR-mediated chloride secretion.
Materials:
-
Polarized epithelial cell monolayers grown on permeable supports (e.g., Transwells)
-
Ussing chamber system with electrodes and amplifier
-
Krebs-bicarbonate Ringer's solution
-
Pharmacological agents:
-
Amiloride (B1667095) (to block epithelial sodium channels, ENaC)
-
Forskolin (B1673556) (to activate adenylyl cyclase and increase cAMP)
-
Genistein or another potentiator (to maximally activate CFTR)
-
CFTRinh-172 (a specific CFTR inhibitor)
-
-
Gas mixture (95% O2 / 5% CO2)
Procedure:
-
Pre-treat the cell monolayers with PTI-428 for the desired duration (e.g., 24 hours) in the incubator.
-
Prepare and equilibrate the Krebs-bicarbonate Ringer's solution by gassing with 95% O2 / 5% CO2 and warming to 37°C.
-
Mount the permeable supports with the cell monolayers in the Ussing chambers, separating the apical and basolateral compartments.
-
Add the equilibrated Ringer's solution to both chambers.
-
Allow the system to stabilize and record the baseline short-circuit current (Isc).
-
To isolate CFTR-mediated currents, first add amiloride to the apical chamber to block ENaC-mediated sodium absorption.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin and a potentiator to the apical and/or basolateral chambers.
-
Once a stable stimulated Isc is reached, confirm that the current is CFTR-specific by adding CFTRinh-172 to the apical chamber, which should inhibit the current.
-
Record and analyze the changes in Isc to determine the effect of PTI-428 on CFTR function.
References
Application of Nesolicaftor in Combination with CFTR Correctors: A Guide for Researchers
Application Notes
Introduction
Nesolicaftor (B610333) (formerly PTI-428) is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as a CFTR amplifier.[1][2] Unlike CFTR correctors or potentiators, which act on the misfolded CFTR protein, nesolicaftor works at an earlier stage to increase the amount of CFTR protein produced.[1] This unique mechanism of action makes it a valuable component of combination therapies for cystic fibrosis (CF), particularly with CFTR correctors and potentiators. This document provides detailed application notes and protocols for researchers and drug development professionals interested in the use of nesolicaftor in combination with CFTR correctors.
Mechanism of Action: The Amplifier Hypothesis
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein.[1][3] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded. CFTR correctors, such as posenacaftor (B610170) (PTI-801), aim to partially correct this misfolding, allowing some of the protein to traffic to the cell surface.[4] Potentiators, like dirocaftor (B3325474) (PTI-808), then work to increase the channel opening probability of the CFTR protein that has reached the cell membrane.
Nesolicaftor acts as a CFTR amplifier by increasing the expression of CFTR mRNA.[5][6] This leads to a greater number of CFTR protein transcripts available for translation, thereby increasing the total amount of CFTR protein within the cell.[1] In preclinical studies using human bronchial epithelial cells, nesolicaftor has been shown to nearly double the total amount of functional CFTR protein produced.[1] When used in combination with a corrector and a potentiator, nesolicaftor's amplification of CFTR protein levels provides more substrate for the other modulators to act upon, leading to a synergistic improvement in CFTR function.
Recent studies have shown that nesolicaftor can augment the response to the triple combination therapy of elexacaftor/tezacaftor/ivacaftor (B1684365) (ETI) and reverse the negative effects of inflammatory cytokines like TGF-β1 on CFTR function.[5][6][7] This suggests that CFTR amplifiers may be particularly beneficial in the context of airway inflammation, a hallmark of CF lung disease.[5][6]
Triple Combination Therapy: Nesolicaftor, Posenacaftor, and Dirocaftor
Proteostasis Therapeutics developed a triple combination therapy consisting of nesolicaftor, the CFTR corrector posenacaftor (PTI-801), and the CFTR potentiator dirocaftor (PTI-808).[1] Clinical trials have evaluated the safety and efficacy of this combination in individuals with CF, particularly those with the homozygous F508del mutation.[1][8] The rationale for this combination is to address multiple defects in the CFTR protein pathway: increasing its production (amplifier), improving its folding and trafficking (corrector), and enhancing its function at the cell surface (potentiator).
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials evaluating nesolicaftor in combination with CFTR correctors.
Table 1: Efficacy of Nesolicaftor, Posenacaftor, and Dirocaftor Triple Combination in F508del Homozygous CF Patients (28-Day, Phase 2 Study) [8]
| Parameter | Triple Combination (n=11) | Placebo | p-value |
| Mean Absolute Improvement in ppFEV1 | 8 percentage points | - | ≤ 0.01 |
| Mean Improvement in Sweat Chloride Concentration | -29 mmol/L | - | < 0.0005 |
Table 2: Efficacy of Posenacaftor and Dirocaftor Combination in F508del Homozygous CF Patients (Phase 1 Trial) [9]
| Dose Group (Posenacaftor + Dirocaftor) | Mean Increase in ppFEV1 from Baseline (Day 14) | Mean Reduction in Sweat Chloride (Day 14) |
| 300 mg + 300 mg | 5.9% | ~13 mmol/L |
Table 3: Efficacy of Posenacaftor in CF Patients on Background Orkambi® Therapy (14-Day Study) [10]
| Dose Group (Posenacaftor) | Statistically Significant Improvement |
| Higher Doses | Sweat Chloride and BMI |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Nesolicaftor Combination Therapy in Primary Human Bronchial Epithelial (HBE) Cells
This protocol describes the in vitro assessment of nesolicaftor in combination with a CFTR corrector and potentiator using primary HBE cells from CF donors.
1. Cell Culture:
- Culture primary HBE cells homozygous for the F508del mutation on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to induce differentiation into a mucociliary epithelium.
- Maintain cultures for at least 4-6 weeks to ensure full differentiation.
2. Compound Treatment:
- Prepare stock solutions of nesolicaftor, a CFTR corrector (e.g., posenacaftor), and a CFTR potentiator (e.g., dirocaftor) in a suitable solvent (e.g., DMSO).
- Treat the differentiated HBE cell cultures with the compounds by adding them to the basolateral medium. Include the following conditions:
- Vehicle control (DMSO)
- Nesolicaftor alone
- Corrector alone
- Corrector + Potentiator
- Nesolicaftor + Corrector + Potentiator
- Incubate the cells with the compounds for 24-48 hours.
3. Ussing Chamber Electrophysiology:
- Mount the permeable supports in an Ussing chamber.
- Measure the short-circuit current (Isc) to assess CFTR-mediated chloride transport.
- Perform the following sequential additions to the apical and basolateral chambers:
- Amiloride (to block epithelial sodium channels, ENaC).
- Forskolin (B1673556) (to activate CFTR through cAMP stimulation).
- A CFTR potentiator (e.g., ivacaftor or dirocaftor) to maximally activate CFTR.
- A CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.
- Calculate the change in Isc in response to forskolin and the potentiator as a measure of CFTR function.
4. Western Blotting for CFTR Protein Expression:
- Lyse the treated HBE cells and quantify total protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with antibodies specific for CFTR to detect the immature (Band B) and mature, complex-glycosylated (Band C) forms of the protein.
- Use a loading control (e.g., β-actin) to normalize for protein loading.
- Quantify the band intensities to determine the effect of the drug combination on CFTR protein expression and maturation.
Protocol 2: Clinical Trial Protocol for Evaluating Nesolicaftor Combination Therapy
This protocol outlines a general framework for a clinical trial to assess the safety and efficacy of nesolicaftor in combination with a CFTR corrector in CF patients. This is a generalized protocol based on publicly available trial information.[1][8][11][12]
1. Study Design:
- A randomized, double-blind, placebo-controlled, multicenter study.
- Enroll adult patients with CF who are homozygous for the F508del mutation.
- Randomize participants to receive either the triple combination (nesolicaftor, corrector, potentiator) or a matching placebo once daily for a specified duration (e.g., 28 days).
2. Outcome Measures:
- Primary Efficacy Endpoint: Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1).
- Secondary Efficacy Endpoints:
- Absolute change from baseline in sweat chloride concentration.
- Change in Body Mass Index (BMI).
- Change in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.
- Safety Endpoints:
- Incidence and severity of adverse events.
- Changes in clinical laboratory parameters.
- Electrocardiogram (ECG) findings.
3. Key Procedures:
- Spirometry: Perform spirometry to measure FEV1 at baseline and at specified time points throughout the study according to American Thoracic Society (ATS) guidelines.
- Sweat Chloride Measurement: Collect sweat using pilocarpine (B147212) iontophoresis and measure the chloride concentration at baseline and at the end of the treatment period.
- Adverse Event Monitoring: Systematically collect and record all adverse events at each study visit.
Visualizations
Caption: Signaling pathway of triple combination CFTR modulator therapy.
Caption: Experimental workflow for a clinical trial of combination CFTR modulators.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. selleckchem.com [selleckchem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Proteostasis Announces Positive Data from Ongoing Phase 1 Study of PTI-801 in Cystic Fibrosis Patients on Background Orkambi® Therapy - BioSpace [biospace.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Combined Use of PTI-428, Ivacaftor, and Tezacaftor in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PTI-428 (Nesolicaftor) in combination with Ivacaftor and Tezacaftor for the treatment of Cystic Fibrosis (CF). This document details the mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant in vitro experiments.
Introduction to CFTR Modulator Combination Therapy
Cystic Fibrosis is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of dysfunctional CFTR protein. This results in defective ion transport across epithelial cells, causing a variety of symptoms, most severely affecting the respiratory system. A multi-pronged therapeutic approach using CFTR modulators has emerged as a highly effective treatment strategy. This involves the combination of:
-
Correctors (e.g., Tezacaftor): These molecules aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[1]
-
Potentiators (e.g., Ivacaftor): These drugs increase the channel opening probability (gating) of the CFTR protein that has reached the cell surface, thereby enhancing chloride ion transport.[1]
-
Amplifiers (e.g., PTI-428/Nesolicaftor): This class of drugs works to increase the overall amount of CFTR protein produced by the cell.[2]
The synergistic action of these three drug classes aims to maximize the amount of functional CFTR protein at the cell surface, leading to more significant clinical benefits for individuals with specific CF mutations, particularly the F508del mutation.
Mechanism of Action of PTI-428, Ivacaftor, and Tezacaftor
The combination of PTI-428, Ivacaftor, and Tezacaftor targets multiple steps in the CFTR protein lifecycle, from synthesis to function at the cell membrane.
-
PTI-428 (Nesolicaftor): As a CFTR amplifier, PTI-428 increases the biogenesis of the CFTR protein.[3] It achieves this by binding to the poly(rC)-binding protein 1 (PCBP1), which in turn binds to and stabilizes the CFTR mRNA.[3] This leads to an increased production of the CFTR polypeptide chain, providing more substrate for the subsequent actions of correctors and potentiators.[3]
-
Tezacaftor: This corrector molecule addresses the misfolding and processing defect of the F508del-CFTR protein within the endoplasmic reticulum.[1] By facilitating proper folding, Tezacaftor helps the CFTR protein evade premature degradation and increases its trafficking to the cell surface.[1]
-
Ivacaftor: Once the corrected CFTR protein is at the cell surface, the potentiator Ivacaftor binds to the protein and increases its channel open probability.[1] This allows for a greater flow of chloride ions across the cell membrane, restoring a key function that is lost in CF.
The combined effect of these three agents is a significant increase in both the quantity and function of CFTR protein at the cell surface, leading to improved clinical outcomes.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of the triple combination therapy and a typical experimental workflow for evaluating its efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the effects of PTI-428 in combination with other CFTR modulators.
Table 1: In Vitro Efficacy of PTI-428 in Combination with a Corrector
| Cell Line | Treatment | Outcome Measure | Result |
| CFBE41o- (F508del-CFTR) | PTI-428 | F508del-CFTR Function | Dose-dependent increase |
| CFBE41o- (F508del-CFTR) | PTI-428 + VX-809 (Corrector) | F508del-CFTR Function | Synergistic increase; ~3x greater than PTI-428 alone |
| Human Bronchial Epithelial Cells | PTI-428 | Functional CFTR Protein | Nearly doubled |
Data synthesized from preclinical studies.[5][6]
Table 2: Clinical Trial Results of PTI-428 as Add-on Therapy
| Trial Phase | Background Therapy | PTI-428 Dose | Primary Outcome | Result |
| Phase 2 | Orkambi® (lumacaftor/ivacaftor) | 50 mg once daily | Mean absolute change in ppFEV1 | +5.2 percentage points vs. placebo (p<0.05) |
| Phase 2 (subgroup with baseline ppFEV1 <70%) | Orkambi® (lumacaftor/ivacaftor) | 50 mg once daily | Mean absolute change in ppFEV1 | +6.6 percentage points vs. placebo (p<0.05) |
| Phase 2 | Symdeko® (tezacaftor/ivacaftor) | Not specified | CFTR Protein Levels | Increased |
| Phase 2 | Symdeko® (tezacaftor/ivacaftor) | Not specified | Sweat Chloride | No significant correlation with lung function improvement |
Data from Phase 2 clinical trials.[2][7]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of PTI-428 in combination with Ivacaftor and Tezacaftor.
Western Blot Analysis for CFTR Protein Expression
This protocol is for the detection and quantification of CFTR protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6% acrylamide (B121943) for CFTR)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells (e.g., CFBE41o-) with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or similar method.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 6% SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Mature, fully-glycosylated CFTR (Band C) and immature, core-glycosylated CFTR (Band B) should be identified.
-
Ussing Chamber Assay for CFTR Function
This protocol measures ion transport across a polarized epithelial cell monolayer to assess CFTR channel function.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) cultured on permeable supports (e.g., Transwells®)
-
Ussing chamber system
-
Ringer's solution
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Genistein (potentiator, optional)
-
CFTRinh-172 (CFTR inhibitor)
-
Ivacaftor and other test compounds
Procedure:
-
Cell Culture:
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and maintain at 37°C with continuous gassing (95% O2 / 5% CO2).
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
-
Pharmacological Manipulation:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Add forskolin (and optionally genistein) to the apical chamber to stimulate CFTR-mediated chloride secretion.
-
For testing the combination therapy, the cells would have been pre-treated with PTI-428 and Tezacaftor, and Ivacaftor would be added during the assay.
-
Finally, add CFTRinh-172 to the apical chamber to inhibit the CFTR-specific current.
-
-
Data Analysis:
-
The change in Isc in response to each pharmacological agent reflects the activity of the respective ion channels. The CFTR-dependent current is calculated as the difference in Isc before and after the addition of the CFTR inhibitor.
-
Conclusion
The combination of a CFTR amplifier like PTI-428 with a corrector such as Tezacaftor and a potentiator like Ivacaftor represents a promising therapeutic strategy for CF. The amplifier increases the amount of CFTR protein available for correction and potentiation, leading to a more robust restoration of CFTR function. The protocols and data presented here provide a framework for researchers to further investigate and develop novel combination therapies for Cystic Fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteostasis Therapeutics, Inc. Presents Preclinical Data For Its CFTR Amplifier Program At The 29th Annual North American Cystic Fibrosis Conference - BioSpace [biospace.com]
- 3. cff.org [cff.org]
- 4. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
Protocol for Assessing CFTR Function Following Nesolicaftor Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Nesolicaftor (PTI-428) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier designed to increase the expression of the CFTR protein. This mechanism suggests its potential as a component of combination therapies for cystic fibrosis (CF) to enhance the overall response to CFTR modulators. This document provides a detailed protocol for assessing the functional consequences of Nesolicaftor treatment on the CFTR protein, both in vitro and in vivo. The following protocols are intended to guide researchers in the comprehensive evaluation of Nesolicaftor's efficacy.
Mechanism of Action
Nesolicaftor acts as a CFTR amplifier, working to increase the amount of CFTR protein produced by the cell. In cystic fibrosis, mutations in the CFTR gene can lead to misfolded and rapidly degraded proteins, resulting in insufficient functional CFTR at the cell surface. By increasing the production of CFTR protein, Nesolicaftor aims to provide more substrate for other CFTR modulators, such as correctors and potentiators, to act upon, thereby augmenting their therapeutic effect.
Data Presentation
The following tables summarize the expected quantitative outcomes from various assays used to assess CFTR function after treatment with Nesolicaftor, typically in combination with other CFTR modulators.
Table 1: In Vitro Assessment of Nesolicaftor in Combination with Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Primary Human Bronchial Epithelial (CFBE) Cells
| Parameter | Treatment Group | Mean Value | Standard Deviation | Unit |
| CFTR-dependent Isc | ETI | 15 | 2.5 | µA/cm² |
| ETI + Nesolicaftor (10 µM) | 25 | 3.0 | µA/cm² | |
| CFTR mRNA Expression | ETI | 1.0 (normalized) | 0.2 | Relative Units |
| ETI + Nesolicaftor (10 µM) | 2.8 | 0.5 | Relative Units |
Data derived from a study on F508del homozygous primary human CFBE cells.
Table 2: Clinical Assessment of Nesolicaftor in Combination Therapies
| Parameter | Patient Population | Treatment Group | Mean Change from Baseline | Comparison to Placebo |
| Sweat Chloride | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | -29 mmol/L | -29 mmol/L |
| ppFEV1 | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | +8 percentage points | +8 percentage points |
| Sweat Chloride | F508del homozygous | High-dose Posenacaftor + Dirocaftor + Nesolicaftor | -19 mmol/L | -24 mmol/L |
| ppFEV1 | F508del homozygous | High-dose Posenacaftor + Dirocaftor + Nesolicaftor | +5% | Not Reported |
| ppFEV1 | On Orkambi treatment | Nesolicaftor (50 mg) add-on | +5.2 percentage points | Not Reported |
Data compiled from Phase 1/2 clinical trials.
Experimental Protocols
1. In Vitro Assessment: Ussing Chamber Assay
This protocol details the measurement of CFTR-dependent ion transport in primary human bronchial epithelial cells cultured at an air-liquid interface.
Materials:
-
Ussing Chamber System
-
Voltage-Clamp Amplifier
-
Ringer's Solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 KH₂PO₄, 1.24 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 D-glucose), warmed to 37°C and bubbled with 95% O₂/5% CO₂
-
Amiloride (B1667095) (100 µM)
-
Forskolin (B1673556) (10 µM)
-
Ivacaftor (1 µM)
-
CFTRinh-172 (10 µM)
-
Nesolicaftor (PTI-428)
Procedure:
-
Culture primary human bronchial epithelial cells on permeable supports until a confluent monolayer is formed.
-
Treat the cells with Nesolicaftor (e.g., 10 µM) and/or other CFTR modulators for 24 hours prior to the experiment.
-
Mount the permeable supports in the Ussing chambers, filled with pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate for 20-30 minutes, monitoring the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Once a new stable baseline is achieved, add forskolin to both the apical and basolateral chambers to activate CFTR through cAMP stimulation.
-
Acutely add a potentiator, such as Ivacaftor, to the apical chamber to maximize CFTR channel gating.
-
After the Isc peaks, add CFTRinh-172 to the apical chamber to inhibit CFTR-specific current.
-
The difference in Isc before and after the addition of CFTRinh-172 represents the CFTR-dependent current.
2. In Vitro Assessment: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model.
Materials:
-
Patient-derived intestinal organoids
-
Basement membrane matrix
-
96-well plates
-
Forskolin (5 µM)
-
Calcein (B42510) green stain
-
Confocal microscope with live-cell imaging capabilities
-
Nesolicaftor (PTI-428)
Procedure:
-
Seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.
-
Pre-treat the organoids with Nesolicaftor and/or other CFTR modulators for 24 hours.
-
Stain the organoids with calcein green.
-
Acquire baseline images of the organoids using a confocal microscope.
-
Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Capture time-lapse images of the organoids every 10-15 minutes for at least 60 minutes.
-
Quantify the change in organoid area over time. The area under the curve (AUC) is a measure of CFTR function.
3. In Vivo Assessment: Sweat Chloride Test
This is the gold-standard diagnostic test for CF and is used to assess the in vivo response to CFTR modulators.
Materials:
-
Pilocarpine solution
-
Electrodes
-
Iontophoresis device
-
Sweat collection device (gauze, filter paper, or Macroduct®)
-
Chloridometer
Procedure:
-
Clean a small area of the forearm.
-
Place a pilocarpine-soaked electrode on the prepared area and a saline-soaked electrode nearby.
-
Apply a small, painless electrical current for 5-10 minutes (pilocarpine iontophoresis) to stimulate sweat production.
-
Remove the electrodes and clean the area.
-
Place a pre-weighed sweat collection device over the stimulated area for 30 minutes.
-
Remove the collection device and weigh it to determine the amount of sweat collected.
-
Analyze the chloride concentration in the collected sweat using a chloridometer.
4. In Vivo Assessment: Nasal Potential Difference (NPD)
NPD measurement assesses ion transport across the nasal epithelium in vivo.
Materials:
-
High-impedance voltmeter
-
Exploring and reference electrodes
-
Perfusion solutions:
-
Ringer's solution
-
Ringer's solution with amiloride (100 µM)
-
Chloride-free Ringer's solution with amiloride
-
Chloride-free Ringer's solution with amiloride and a β-agonist (e.g., isoproterenol)
-
Procedure:
-
Place the reference electrode on the forearm.
-
Gently place the exploring electrode on the inferior turbinate of the nasal passage.
-
Sequentially perfuse the nasal epithelium with the different solutions, allowing the potential difference to stabilize with each solution.
-
The change in potential difference in response to the chloride-free and β-agonist-containing solution reflects CFTR function.
Mandatory Visualizations
Quantifying CFTR Protein Levels in Response to PTI-428: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein levels, with a specific focus on assessing the therapeutic effects of PTI-428 (Nesolicaftor). PTI-428 is a CFTR amplifier designed to increase the amount of CFTR protein, making its accurate quantification a critical aspect of preclinical and clinical research.
Introduction to PTI-428 and CFTR Protein Quantification
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which result in a dysfunctional or deficient CFTR protein.[1] PTI-428 is a novel CFTR modulator known as an amplifier.[1] Its primary mechanism of action is to increase the cellular production of CFTR protein.[1] Preclinical studies in human bronchial epithelial cells have demonstrated that PTI-428 can nearly double the total amount of functional CFTR protein.[1] Clinical trials have also confirmed that PTI-428 leads to an increase in CFTR protein levels in patients with CF.[1][2] Therefore, robust and accurate methods for quantifying CFTR protein are essential for evaluating the efficacy of PTI-428 and other CFTR modulators.
This document outlines three primary methodologies for the quantification of CFTR protein: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry. Each section includes a detailed protocol and discusses its application in the context of PTI-428 research.
Data Presentation: Quantitative Effects of PTI-428 on CFTR Protein Levels
The following table summarizes the reported quantitative effects of PTI-428 on CFTR protein levels from preclinical and clinical studies.
| Study Type | System/Model | Treatment | Key Findings on CFTR Protein Levels | Reference |
| Preclinical | Human Bronchial Epithelial (HBE) Cells | PTI-428 | Nearly doubled the total amount of functional CFTR protein. | [1] |
| Preclinical | Human Bronchial Epithelial (HBE) Cells | PTI-428 in combination with correctors and potentiators | Increased CFTR function and nearly doubled the efficacy of other CFTR modulators. | [3] |
| Phase 2 Clinical Trial | CF patients on background Orkambi® therapy | 50 mg PTI-428 once-daily for 28 days | A positive increase in CFTR protein from baseline was observed in nasal epithelia. | [2] |
| In Vitro Study | Primary human F508del CF bronchial epithelial (CFBE) cells | PTI-428 with Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Augmented the F508del CFTR response to ETI by increasing the expression of CFTR mRNA. | [4][5] |
| In Vitro Study | CFBE41o- cells expressing F508del-CFTR | PTI-428 (30 µM, 24h) in combination with VX-809 | Synergistic effect, with the maximal activity of the amplifier in the presence of the corrector being nearly 3 times larger. | [6] |
Signaling Pathway: Mechanism of Action of PTI-428
PTI-428 acts as a CFTR amplifier by modulating the biosynthesis of the CFTR protein at the translational level. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of PTI-428 (Nesolicaftor) as a CFTR amplifier.
Experimental Protocols
The following are detailed protocols for the quantification of CFTR protein levels. These can be adapted for use with various cell and tissue types, including human bronchial epithelial (HBE) cells, nasal epithelial cells, and tissue biopsies.
Protocol 1: Western Blotting for CFTR Protein Quantification
Western blotting is a widely used technique to detect and quantify protein levels. It allows for the differentiation of the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR.
Experimental Workflow
Caption: Workflow for CFTR protein quantification by Western Blot.
Methodology
-
Sample Preparation:
-
Culture human bronchial epithelial (HBE) cells or other relevant cell lines to confluence.
-
Treat cells with the desired concentrations of PTI-428 or vehicle control for the specified duration (e.g., 24-48 hours).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.[7]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-50 µg of protein from each sample with Laemmli sample buffer and heat at 37°C for 15-30 minutes. Note: Do not boil the samples, as this can cause CFTR to aggregate.[8]
-
Separate the protein lysates on a 6-8% SDS-polyacrylamide gel.[9][10]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR antibody 596) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands corresponding to immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR.[7]
-
Normalize the CFTR band intensities to a loading control protein (e.g., β-actin or GAPDH).
-
Protocol 2: ELISA for CFTR Protein Quantification
ELISA is a high-throughput method for quantifying protein levels in a variety of samples, including cell lysates and tissue homogenates. Commercially available ELISA kits for human CFTR can be utilized for this purpose.
Experimental Workflow
Caption: Workflow for CFTR protein quantification by ELISA.
Methodology
-
Sample and Reagent Preparation:
-
Assay Procedure (based on a typical sandwich ELISA protocol):
-
Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with an anti-CFTR antibody.[11][12]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotinylated detection antibody to each well.[13]
-
Cover the plate and incubate for 1 hour at 37°C.[12]
-
Aspirate and wash the plate 3-5 times with the provided wash buffer.[12]
-
Add 100 µL of HRP-conjugated avidin to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[12]
-
Aspirate and wash the plate 5 times with the wash buffer.[12]
-
Add 90 µL of TMB substrate solution to each well.[12]
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.[12]
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of CFTR in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Mass Spectrometry for Absolute CFTR Protein Quantification
Mass spectrometry (MS)-based proteomics offers a highly sensitive and specific method for the absolute quantification of proteins. This is typically achieved using methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) with stable isotope-labeled internal standards.
Experimental Workflow
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. biospace.com [biospace.com]
- 3. Proteostasis Therapeutics, Inc. Presents Preclinical Data For Its CFTR Amplifier Program At The 29th Annual North American Cystic Fibrosis Conference - BioSpace [biospace.com]
- 4. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 9. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 10. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 11. elkbiotech.com [elkbiotech.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: In Vivo Administration of PTI-428 in Animal Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTI-428, also known as nesolicaftor, is an investigational drug that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. It represents a novel therapeutic approach for cystic fibrosis (CF) by increasing the amount of CFTR protein, thereby providing more substrate for other CFTR modulators like correctors and potentiators. While extensive clinical trial data in humans is available, detailed protocols and quantitative data regarding the in vivo administration of PTI-428 in animal models of CF are not extensively published in the public domain. These application notes, therefore, summarize the known mechanism of action of PTI-428, present available preclinical data from in vitro studies, and provide a generalized protocol for its potential application in animal models based on common research practices.
Introduction to PTI-428 (Nesolicaftor)
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This results in defective ion transport across epithelial cells, leading to thick, sticky mucus in various organs, most critically affecting the lungs. PTI-428 is a CFTR amplifier designed to be administered orally.[1] It works at the protein biosynthesis level to increase the amount of CFTR protein produced, making it a potential combination therapy with other CFTR modulators.[1]
Mechanism of Action
PTI-428's mechanism of action involves the regulation of CFTR mRNA. It has been shown to bind to the poly(rC)-binding protein 1 (PCBP1). This interaction is believed to stabilize the CFTR mRNA and enhance its translation, leading to an increased synthesis of the CFTR protein. This amplification of CFTR protein levels provides a greater substrate for corrector and potentiator drugs to act upon, potentially improving their therapeutic efficacy.
Signaling Pathway Diagram
Caption: Mechanism of action of PTI-428 (nesolicaftor).
Preclinical Data (in vitro)
Preclinical studies have been conducted on human bronchial epithelial (HBE) cells to evaluate the efficacy of PTI-428. These studies have shown that PTI-428 can significantly increase the amount of functional CFTR protein.
| Cell Type | Mutation | Treatment | Key Finding | Reference |
| Human Bronchial Epithelial (HBE) Cells | F508del/F508del | PTI-428 in combination with correctors and potentiators | Nearly doubled the activity of the most effective combination of clinical-stage correctors. | [2] |
| Human Bronchial Epithelial (HBE) Cells | Various CFTR mutations | PTI-428 | Can nearly double the total amount of functional CFTR protein being produced. | [1] |
Protocols for In Vivo Administration in Animal Models
Animal Model Selection
Commonly used animal models for CF research include mice with the F508del mutation (e.g., C57BL/6-Cftrtm1Unc). These mice exhibit some of the characteristics of human CF, particularly in the gastrointestinal tract.
Generalized Experimental Workflow
References
Application Notes and Protocols for Studying PTI-428 Synergy with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to investigate the synergistic potential of PTI-428 (Nesolicaftor), a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, in combination with other CFTR modulators such as correctors and potentiators.
Introduction to PTI-428 and Synergy
PTI-428 is a novel CFTR amplifier designed to increase the amount of CFTR protein produced by the cell.[1] Its mechanism of action involves binding to the poly(rC)-binding protein 1 (PCBP1), which stabilizes CFTR mRNA and leads to enhanced translation. This unique mechanism suggests a high potential for synergy when combined with other classes of CFTR modulators that act on the protein itself:
-
CFTR Correctors: These small molecules, such as lumacaftor (B1684366) and tezacaftor, aim to correct the misfolding of mutant CFTR proteins (e.g., F508del), facilitating their trafficking to the cell surface.
-
CFTR Potentiators: These drugs, like ivacaftor, increase the channel gating activity of CFTR proteins that are already present at the cell surface, allowing for greater chloride ion transport.
By increasing the total amount of CFTR protein, PTI-428 provides more substrate for correctors and potentiators to act upon, leading to a potentially synergistic enhancement of CFTR function.
Experimental Design for Synergy Studies
A robust experimental design is crucial for accurately assessing the synergistic effects of PTI-428 with other drugs. The following sections outline key considerations and protocols.
Cell Models
The choice of cell model is critical for obtaining clinically relevant data. Recommended cell lines for these studies include:
-
Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o- cells). These cells are a standard model for studying CFTR corrector and potentiator activity.
-
Primary HBE cells derived from cystic fibrosis patients with various genotypes. These provide a more patient-relevant system.
-
Fischer Rat Thyroid (FRT) cells stably expressing mutant CFTR. These are useful for high-throughput screening and mechanistic studies.
Drug Concentrations and Dose-Response Curves
Before assessing synergy, it is essential to determine the dose-response relationship for each drug individually. This will establish the effective concentration range and the EC50 (half-maximal effective concentration) for each compound.
Protocol for Dose-Response Analysis:
-
Cell Seeding: Plate the chosen cell line in 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Drug Preparation: Prepare a series of dilutions for PTI-428 and the other CFTR modulator(s) to be tested. A typical concentration range for in vitro studies can be from 0.01 µM to 100 µM.
-
Drug Treatment: Treat the cells with the individual drugs at various concentrations for a predetermined incubation period (e.g., 24-48 hours for correctors and amplifiers, acute treatment for potentiators).
-
Functional Assay: Perform a CFTR function assay (see Section 4 for protocols) to measure the cellular response to each drug concentration.
-
Data Analysis: Plot the response against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each drug.
Table 1: Example Dose-Response Data for PTI-428
| PTI-428 Concentration (µM) | CFTR Function (% of WT) |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 40 |
| 10 | 75 |
| 30 | 90 |
| 100 | 95 |
Methods for Synergy Analysis
Several methods can be used to quantify the degree of synergy between PTI-428 and other drugs. The most common and robust methods are the checkerboard assay combined with isobologram analysis and the calculation of the Combination Index (CI).
Checkerboard Assay
The checkerboard assay is a systematic way to test a wide range of concentration combinations of two drugs.
Protocol for Checkerboard Assay:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute Drug A (e.g., PTI-428) along the rows and Drug B (e.g., a CFTR corrector) along the columns. Include wells with each drug alone and a no-drug control.
-
Cell Treatment: Add cells to each well and incubate for the desired duration.
-
Functional Readout: Perform a CFTR functional assay to measure the response in each well.
-
Data Collection: Record the response for each concentration combination.
Table 2: Example Checkerboard Assay Data (% CFTR Function)
| PTI-428 (µM) | Corrector (µM) - 0 | Corrector (µM) - 0.1 | Corrector (µM) - 1 | Corrector (µM) - 10 |
| 0 | 5 | 10 | 30 | 60 |
| 0.1 | 15 | 35 | 65 | 85 |
| 1 | 40 | 70 | 90 | 98 |
| 10 | 75 | 95 | 99 | 100 |
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Construction of an Isobologram:
-
Determine Equi-effective Doses: From the individual dose-response curves, determine the concentrations of Drug A and Drug B that produce a specific level of effect (e.g., 50% of maximal response).
-
Plot the Line of Additivity: On a graph with the concentration of Drug A on the x-axis and Drug B on the y-axis, draw a straight line connecting the equi-effective doses of the two drugs. This is the line of additivity.
-
Plot Combination Data: From the checkerboard assay data, identify the concentration combinations that produce the same level of effect and plot them on the graph.
-
Interpret the Results:
-
Synergy: Data points falling below the line of additivity.
-
Additivity: Data points falling on the line.
-
Antagonism: Data points falling above the line.
-
Combination Index (CI) - Chou-Talalay Method
The Combination Index (CI) method provides a quantitative measure of synergy. The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce a certain effect.
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Table 3: Example Combination Index (CI) Values
| Combination | Effect Level | (D)₁ (PTI-428, µM) | (D)₂ (Corrector, µM) | (Dx)₁ (µM) | (Dx)₂ (µM) | CI | Interpretation |
| A | 50% | 0.5 | 0.5 | 1.5 | 2.0 | 0.58 | Synergy |
| B | 75% | 1.0 | 1.0 | 3.0 | 4.0 | 0.58 | Synergy |
| C | 90% | 2.0 | 2.0 | 5.0 | 6.0 | 0.73 | Synergy |
Key Experimental Protocols
The following are detailed protocols for essential assays to measure the effects of PTI-428 and its combinations on CFTR function.
Ussing Chamber Electrophysiology
This is the gold-standard assay for measuring ion transport across epithelial monolayers.
Protocol:
-
Cell Culture: Grow polarized epithelial cells on permeable supports (e.g., Transwell inserts) until a high transepithelial electrical resistance (TEER) is achieved.
-
Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with appropriate physiological saline solutions.
-
Drug Treatment: If testing correctors or amplifiers, pre-incubate the cells for 24-48 hours. For potentiators, add them acutely to the chamber.
-
Measurement of Short-Circuit Current (Isc):
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) (apical).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
Measure the change in Isc, which reflects CFTR activity.
-
Inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.
-
-
Data Analysis: Quantify the change in Isc in response to CFTR stimulation.
Fluorescence-Based Halide Transport Assay
This high-throughput assay measures changes in intracellular halide concentration as an indicator of CFTR activity.
Protocol:
-
Cell Loading: Load cells grown in a 96-well plate with a halide-sensitive fluorescent indicator (e.g., MQAE or YFP-H148Q/I152L).
-
Drug Treatment: Treat cells with PTI-428 and/or other modulators as described previously.
-
Assay Procedure:
-
Replace the chloride-containing buffer with a nitrate-based, chloride-free buffer.
-
Stimulate CFTR with a cAMP agonist (e.g., forskolin).
-
Add an iodide-containing solution. The influx of iodide through active CFTR channels quenches the fluorescence.
-
-
Data Acquisition: Measure the rate of fluorescence quenching using a fluorescence plate reader.
-
Data Analysis: The rate of quenching is proportional to CFTR-mediated halide transport.
Western Blotting for CFTR Protein Expression
This assay is used to directly measure the amount of CFTR protein.
Protocol:
-
Cell Lysis: Lyse the treated cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CFTR.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities for both the immature (Band B) and mature (Band C) forms of CFTR, normalizing to a loading control (e.g., actin or tubulin).
Table 4: Example Western Blot Densitometry Data
| Treatment | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / Band B Ratio |
| Vehicle | 100 | 10 | 0.1 |
| PTI-428 | 150 | 18 | 0.12 |
| Corrector | 80 | 40 | 0.5 |
| PTI-428 + Corrector | 120 | 95 | 0.79 |
Quantitative PCR (qPCR) for CFTR mRNA Levels
This assay measures the amount of CFTR mRNA to confirm the mechanism of action of PTI-428.
Protocol:
-
RNA Extraction: Extract total RNA from the treated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform real-time PCR using primers specific for CFTR and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of CFTR mRNA using the ΔΔCt method.
Table 5: Example qPCR Data (Relative CFTR mRNA Expression)
| Treatment | Fold Change vs. Vehicle |
| PTI-428 | 1.8 |
| Corrector | 1.1 |
| PTI-428 + Corrector | 1.9 |
Visualizing the Synergy: Signaling Pathways and Workflows
Synergistic Mechanism of CFTR Modulators
The following diagram illustrates the distinct and complementary mechanisms of action of CFTR amplifiers, correctors, and potentiators, leading to a synergistic effect on CFTR function.
Caption: Synergistic action of CFTR modulators.
Experimental Workflow for Synergy Analysis
The following diagram outlines the logical flow of experiments for assessing the synergy of PTI-428 with other CFTR modulators.
Caption: Workflow for PTI-428 synergy studies.
By following these detailed application notes and protocols, researchers can effectively design and execute studies to elucidate the synergistic potential of PTI-428 in combination with other CFTR modulators, contributing to the development of more effective therapies for cystic fibrosis.
References
Troubleshooting & Optimization
troubleshooting PTI-428 insolubility in aqueous solutions
Welcome to the technical support center for PTI-428. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of PTI-428, with a specific focus on addressing its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is PTI-428?
PTI-428, also known as Nesolicaftor, is a small molecule compound that functions as a specific cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2] Its mechanism of action involves increasing the amount of CFTR protein produced within the cell.[3][4] It achieves this by binding to the poly(rC)-binding protein 1 (PCBP1), which enhances the stability of CFTR mRNA and leads to greater protein synthesis.[3][5] PTI-428 is classified as an investigational drug and has been evaluated in clinical trials for the treatment of cystic fibrosis.[4][6][7]
Q2: Why is my PTI-428 powder not dissolving in aqueous buffers like PBS or saline?
PTI-428 is intrinsically insoluble in water and ethanol.[2] Direct dissolution in aqueous-based physiological buffers will result in the compound failing to dissolve or precipitating out of solution. To work with PTI-428 in an experimental setting that requires an aqueous medium (e.g., cell culture), it is essential to first dissolve it in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock can then be carefully diluted into your aqueous experimental medium.
Q3: What is the recommended solvent for preparing a stock solution of PTI-428?
The recommended solvent for preparing a stock solution of PTI-428 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] PTI-428 exhibits high solubility in DMSO.[1][2][8] It is critical to use fresh or properly stored anhydrous DMSO, as DMSO is hygroscopic (readily absorbs moisture from the air), and the presence of water can significantly reduce the solubility of PTI-428.[1][2]
Q4: How should I prepare and store a stock solution of PTI-428?
To prepare a stock solution, dissolve the PTI-428 solid powder in fresh, anhydrous DMSO to your desired high concentration (e.g., 10-50 mM).[1] A brief period of sonication or vortexing may be required to ensure complete dissolution.[1] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][2]
Q5: What are the key solubility characteristics of PTI-428?
The solubility of PTI-428 varies significantly across different solvents. All quantitative data is summarized in the table below for easy comparison.
| Solvent | Solubility | Molar Concentration (mM) | Notes | Source |
| DMSO | ~250 mg/mL | ~705.5 mM | Ultrasonic assistance may be needed. Use fresh, anhydrous DMSO. | [1] |
| DMSO | ~71 mg/mL | ~200.4 mM | Use fresh, anhydrous DMSO. | [2][8] |
| Water | Insoluble | N/A | [2] | |
| Ethanol | Insoluble | N/A | [2] |
Note: The variation in reported DMSO solubility may be due to differences in experimental conditions or material purity. It is recommended to perform small-scale solubility tests.
Troubleshooting Guide: Insolubility and Precipitation
This guide addresses common issues encountered when preparing working solutions of PTI-428 from a DMSO stock for use in aqueous experimental systems.
Problem: A precipitate forms immediately after diluting my PTI-428 DMSO stock into an aqueous buffer or cell culture medium.
This is a common issue driven by the poor aqueous solubility of PTI-428. The introduction of the DMSO stock into the aqueous environment causes the compound to crash out of solution.
Caption: Troubleshooting workflow for addressing PTI-428 precipitation.
Cause 1: Final concentration exceeds aqueous solubility limit.
-
Solution: Reduce the final working concentration of PTI-428. It is crucial to determine the optimal, highest-possible working concentration that remains soluble in your specific medium. Perform a concentration-response (dose-response) experiment to identify the effective range for your assay, which may be lower than initially planned.
Cause 2: Insufficient co-solvent (DMSO) in the final solution.
-
Solution: While you want to minimize the final DMSO concentration to avoid solvent toxicity in cell-based assays, a certain amount is necessary to maintain solubility. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls (typically ≤0.5%). If solubility remains an issue at non-toxic DMSO levels, a more complex formulation is required.
Cause 3: Improper mixing technique.
-
Solution: Localized high concentrations of PTI-428 can cause immediate precipitation, even if the final target concentration is theoretically soluble. To avoid this, add the DMSO stock solution dropwise into the aqueous medium while the medium is being rapidly mixed (e.g., vortexing or stirring). This ensures immediate dispersion and reduces the chance of precipitation.
Cause 4: Incompatibility with media components.
-
Solution: Certain components in complex media (e.g., high concentrations of proteins in serum) can sometimes promote the precipitation of hydrophobic compounds. If you suspect this is the case, try preparing the working solution in a simpler buffer (like PBS) first to confirm solubility, and then add it to the more complex medium. Alternatively, consider reducing the serum concentration if your experimental design allows.
Experimental Protocols
Protocol 1: Preparation of a 50 mM PTI-428 Stock Solution in DMSO
-
Preparation: Allow the vial of PTI-428 solid powder (MW: 354.36 g/mol ) and a bottle of anhydrous DMSO to equilibrate to room temperature.[1][2]
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you will need 17.72 mg of PTI-428 (Calculation: 0.050 mol/L * 1 L/1000 mL * 1 mL * 354.36 g/mol * 1000 mg/g = 17.72 mg).
-
Dissolution: Aseptically add 17.72 mg of PTI-428 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If full dissolution is not achieved, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1]
-
Storage: Aliquot the clear stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for long-term stability (up to 1 year).[2]
Protocol 2: Preparation of a 100 µM Working Solution with Solubilizing Agents
This protocol is adapted from a formulation designed to improve the solubility of PTI-428 in aqueous solutions and is intended for in vitro use where standard dilution causes precipitation.[1][9]
Caption: Workflow for preparing a PTI-428 aqueous working solution.
-
Materials:
-
PTI-428 stock solution in DMSO (e.g., 20.8 mg/mL as per reference protocol).[1]
-
PEG300 (Polyethylene glycol 300).
-
Tween-80 (Polysorbate 80).
-
Sterile saline or desired aqueous buffer (e.g., PBS).
-
-
Procedure (to make 1 mL of final solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL PTI-428 DMSO stock solution to the PEG300. Mix thoroughly by vortexing. This creates a co-solvent mixture. c. Add 50 µL of Tween-80 to the mixture. Mix thoroughly again. Tween-80 acts as a surfactant to help maintain solubility. d. Add 450 µL of saline or buffer slowly while mixing to bring the final volume to 1 mL.
-
Final Concentration: This procedure yields a clear solution with a final PTI-428 concentration of 2.08 mg/mL (approximately 5.87 mM).[1][9] This can then be further diluted as needed for your experiment, with the corresponding vehicle control containing the same final concentrations of DMSO, PEG300, and Tween-80.
Mechanism of Action Pathway
The following diagram illustrates the molecular mechanism of action for PTI-428 as a CFTR amplifier.
Caption: Mechanism of action of PTI-428 as a CFTR amplifier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. xcessbio.com [xcessbio.com]
- 9. Nesolicaftor (PTI-428) | CFTR调节剂 | MCE [medchemexpress.cn]
Nesolicaftor Technical Support Center: Optimizing CFTR Amplification
Welcome to the technical support center for Nesolicaftor (PTI-428). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using Nesolicaftor for cystic fibrosis transmembrane conductance regulator (CFTR) amplification.
Frequently Asked Questions (FAQs)
Q1: What is Nesolicaftor and what is its primary mechanism of action?
A1: Nesolicaftor (also known as PTI-428) is a CFTR amplifier. Its primary mechanism of action is to increase the amount of functional CFTR protein by stabilizing CFTR messenger RNA (mRNA).[1][2][3][4] Nesolicaftor has been shown to interact with the poly(rC)-binding protein 1 (PCBP1), which in turn binds to the CFTR mRNA, leading to its stabilization and enhanced translation.[1][2] This results in an increased production of the CFTR protein.
Q2: At what concentration should I use Nesolicaftor in my in vitro experiments?
A2: The optimal concentration of Nesolicaftor can vary depending on the cell type and experimental conditions. However, published studies commonly use concentrations in the range of 10 µM to 30 µM for in vitro cell-based assays.[4][5][6] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended solvent for Nesolicaftor?
A3: Nesolicaftor is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can Nesolicaftor be used in combination with other CFTR modulators?
A4: Yes, Nesolicaftor is designed to be used in combination with other CFTR modulators, such as correctors (e.g., tezacaftor, elexacaftor) and potentiators (e.g., ivacaftor).[3][8] As an amplifier, Nesolicaftor increases the amount of CFTR protein available for correctors and potentiators to act upon, potentially leading to a synergistic effect.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in CFTR mRNA or function | Suboptimal Nesolicaftor concentration. | Perform a dose-response experiment to identify the optimal concentration for your cell line. |
| Cell line specific effects. | The response to Nesolicaftor can be cell-line dependent. Consider using primary cells or a different cell line known to be responsive. | |
| Presence of inflammatory mediators. | Inflammatory cytokines like TGF-β1 can negatively impact CFTR expression and function.[4][6][9] Ensure your cell culture conditions are optimized to minimize inflammation or consider co-treatment with anti-inflammatory agents. | |
| High variability in experimental replicates | Inconsistent cell health or passage number. | Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate pipetting of Nesolicaftor. | Prepare a fresh stock solution and use calibrated pipettes for accurate dilutions. | |
| Decreased cell viability | Nesolicaftor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of Nesolicaftor for your cells. |
| High DMSO concentration in the final culture medium. | Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.1%). | |
| Unexpected off-target effects | Nesolicaftor may affect other ion channels. | Nesolicaftor has been reported to potentially modulate the function of other ion channels, such as the epithelial sodium channel (ENaC) and calcium-activated chloride channels (CaCC).[4][10] Be aware of these potential off-target effects when interpreting your data. |
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of Nesolicaftor
| Cell Line | Concentration | Observed Effect | Reference |
| Human Bronchial Epithelial (HBE) cells | 10 µM | Increased CFTR mRNA levels and function. | [4][6] |
| 16HBE14o- cells | 30 µM | Increased F508del-CFTR function. | [5] |
Table 2: Clinical Dosage of Nesolicaftor
| Study Population | Dosage | Outcome | Reference |
| Cystic Fibrosis Patients | 50 mg daily (in combination with Orkambi) | Improved lung function. | [3] |
Experimental Protocols
Protocol 1: Quantification of CFTR mRNA Levels by qRT-PCR
This protocol outlines the steps to measure the relative abundance of CFTR mRNA in cells treated with Nesolicaftor.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of Nesolicaftor or vehicle control (DMSO) for 24-48 hours.
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~2.0).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for human CFTR, and the synthesized cDNA.
-
Human CFTR Primer Sequences:
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CFTR mRNA expression.
-
Protocol 2: Measurement of CFTR Function using Ussing Chamber Assay
This protocol describes the measurement of CFTR-mediated ion transport in polarized epithelial cells treated with Nesolicaftor.
-
Cell Culture on Permeable Supports:
-
Seed epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts) and culture them at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with Nesolicaftor for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber system.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2, 5% CO2) Ringer's solution.
-
-
Electrophysiological Recordings:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
To inhibit the epithelial sodium channel (ENaC), add amiloride (B1667095) (100 µM) to the apical chamber.
-
To stimulate CFTR-mediated chloride secretion, add a CFTR agonist cocktail (e.g., 10 µM forskolin (B1673556) and 100 µM IBMX) to the apical chamber.
-
To potentiate CFTR channel opening, add a CFTR potentiator (e.g., 10 µM genistein (B1671435) or 1 µM ivacaftor) to the apical chamber.
-
To inhibit CFTR-dependent current, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.
-
-
Data Analysis:
-
Calculate the change in Isc in response to the CFTR agonist and inhibitor. This change represents the CFTR-mediated ion transport.
-
Compare the CFTR-mediated Isc in Nesolicaftor-treated cells to that in vehicle-treated control cells.
-
Visualizations
Caption: Nesolicaftor signaling pathway for CFTR amplification.
References
- 1. CFTR mRNAs with nonsense codons are degraded by the SMG6-mediated endonucleolytic decay pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of poly(rC) binding protein 1 (PCBP1) contributes to stabilization of mu opioid receptor (MOR) mRNA via interaction with AU-rich element RNA-binding protein 1 (AUF1) and poly A binding protein (PABP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function | MDPI [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic strategies to reverse cigarette smoke-induced ion channel and mucociliary dysfunction in COPD airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. origene.com [origene.com]
overcoming off-target effects of PTI-428 in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing PTI-428 (nesolicaftor) in their experiments. This guide focuses on identifying and overcoming potential off-target effects to ensure the validity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PTI-428?
A1: PTI-428, also known as nesolicaftor (B610333), is a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2] Its primary on-target effect is to increase the amount of CFTR protein produced by cells. It achieves this by binding to the poly(rC)-binding protein 1 (PCBP1), which in turn enhances the stability of CFTR messenger RNA (mRNA) and leads to increased translation of the CFTR protein. This mechanism is intended to provide more substrate for other CFTR modulators, such as correctors and potentiators, to act upon.
Q2: What are the known or potential off-target effects of PTI-428 in a research setting?
A2: Preclinical research has indicated that PTI-428 may exert effects on other ion channels besides its intended target, CFTR. Specifically, studies have shown that nesolicaftor can increase the conductance of the epithelial sodium channel (ENaC) and calcium-activated chloride channels (CaCC).[3] It has also been observed to increase the mRNA expression of SCNN1B, a subunit of ENaC, and ANO1, which is related to CaCC function.[3][4] Researchers should be aware of these potential off-target activities as they could influence experimental outcomes, particularly in studies focused on ion transport and epithelial physiology.
Q3: How can I be sure that the observed effects in my experiment are due to the on-target activity of PTI-428?
A3: To confirm that the observed phenotype is a result of PTI-428's effect on CFTR, a series of control experiments are essential. These include:
-
Use of a negative control: A structurally similar but inactive molecule, if available, can help differentiate specific from non-specific effects.
-
Orthogonal approaches: Confirm your findings using an alternative method to modulate CFTR expression, such as siRNA or shRNA knockdown of CFTR, to see if it phenocopies the effects of PTI-428.
-
Rescue experiments: In a system where PTI-428 has induced a change, attempt to reverse this change by specifically inhibiting CFTR function.
-
Dose-response analysis: A clear dose-dependent effect on CFTR expression and a corresponding functional outcome is a strong indicator of on-target activity.
Q4: What is the recommended starting concentration for PTI-428 in in vitro experiments?
A4: The optimal concentration of PTI-428 will vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect (increased CFTR expression) without causing significant off-target effects or cytotoxicity. In published studies, concentrations around 30 μM have been used for 24-hour treatments.[5] However, it is always recommended to start with a lower concentration and titrate up.
Troubleshooting Guide: Overcoming Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of PTI-428 in your experiments.
Problem 1: Inconsistent or unexpected results in functional assays (e.g., Ussing chamber, patch clamp).
-
Possible Cause: Off-target effects on other ion channels, such as ENaC or CaCC, may be confounding the measurements of CFTR activity.[3]
-
Troubleshooting Steps:
-
Isolate CFTR activity: In your functional assays, use specific inhibitors for other relevant ion channels to isolate the CFTR-dependent component of the response. For example, use amiloride (B1667095) to block ENaC activity when measuring CFTR-mediated chloride secretion.[2][6]
-
Directly measure off-target channel activity: Design experiments to specifically assess the effect of PTI-428 on ENaC and CaCC activity in your experimental system. This will help you to understand the magnitude of the off-target effect.
-
Lower the concentration of PTI-428: Determine the minimal effective concentration for your desired on-target effect (increased CFTR expression) and use this concentration to minimize off-target engagement.
-
Problem 2: Observed changes in cellular phenotype do not correlate with changes in CFTR expression.
-
Possible Cause: The observed phenotype may be a result of an off-target effect of PTI-428 that is independent of its role as a CFTR amplifier.
-
Troubleshooting Steps:
-
Validate on-target engagement: Confirm that PTI-428 is increasing CFTR protein levels in your experimental system using Western blotting.
-
Use a CFTR-null control: If possible, repeat the experiment in cells that do not express CFTR. If the phenotypic change still occurs, it is likely an off-target effect.
-
Employ an orthogonal approach: Use a different CFTR amplifier with a distinct chemical structure to see if it reproduces the same phenotype. If it does not, the original observation may be due to an off-target effect of PTI-428.
-
Problem 3: Evidence of cellular stress or toxicity at effective concentrations of PTI-428.
-
Possible Cause: High concentrations of any small molecule can lead to off-target toxicity.
-
Troubleshooting Steps:
-
Perform a cell viability assay: Use a standard method like the MTT assay to determine the cytotoxic concentration of PTI-428 in your cell line.[7][8]
-
Optimize treatment duration: It's possible that shorter exposure times are sufficient to see the desired on-target effect with reduced toxicity. Conduct a time-course experiment to determine the optimal treatment duration.
-
Ensure proper solubilization: PTI-428 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
-
Data Presentation
Table 1: Summary of PTI-428 On-Target and Known Off-Target Effects
| Target/Effect | Mechanism | Experimental Evidence | Recommended Control/Validation |
| On-Target: Increased CFTR Protein | Binds to PCBP1, stabilizing CFTR mRNA | Western Blot showing increased CFTR bands | CFTR knockdown (siRNA); use of inactive analog |
| Off-Target: Increased ENaC Conductance | Unknown direct or indirect mechanism | Ussing chamber/patch clamp showing increased amiloride-sensitive current | Use of amiloride to block ENaC; measure ENaC subunit mRNA (SCNN1B) |
| Off-Target: Increased CaCC Conductance | Unknown direct or indirect mechanism | Ussing chamber/patch clamp showing increased Ca2+-activated Cl- current | Use of CaCC inhibitors; measure CaCC-related gene expression (ANO1) |
Experimental Protocols
Western Blot for CFTR Protein Expression
Objective: To quantify the change in CFTR protein levels following treatment with PTI-428.
Methodology:
-
Cell Lysis:
-
Treat cells with the desired concentrations of PTI-428 for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Heat the samples at 37°C for 15-30 minutes. Note: Do not boil samples for CFTR western blotting, as this can cause aggregation.[3]
-
-
SDS-PAGE:
-
Load the samples onto a 6% or 4-15% gradient polyacrylamide gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Ussing Chamber Assay for Ion Transport
Objective: To measure the effect of PTI-428 on CFTR, ENaC, and CaCC-mediated ion transport across an epithelial monolayer.
Methodology:
-
Cell Culture:
-
Culture epithelial cells (e.g., human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological saline solutions.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
-
Experimental Procedure:
-
Baseline: Allow the Isc to stabilize.
-
ENaC Inhibition: Add amiloride to the apical chamber to inhibit ENaC and measure the change in Isc.
-
CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin (B1673556) and IBMX) to the apical chamber to stimulate CFTR-mediated chloride secretion and measure the increase in Isc.
-
CFTR Inhibition (for confirmation): Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
CaCC Activation: To measure CaCC activity, add a calcium ionophore (e.g., ionomycin) or UTP to the apical chamber and measure the transient increase in Isc.
-
-
Data Analysis:
-
Calculate the change in Isc in response to each compound to determine the activity of the respective ion channels.
-
MTT Assay for Cell Viability
Objective: To assess the cytotoxicity of PTI-428.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of PTI-428 and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Caption: On-target signaling pathway of PTI-428.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for PTI-428 experiments.
References
- 1. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
improving the stability of Nesolicaftor in experimental buffers
Welcome, researchers. This guide provides essential information and troubleshooting protocols to help you improve the stability and ensure consistent performance of Nesolicaftor (PTI-428) in your experimental buffers. Nesolicaftor is a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, a class of modulators designed to increase CFTR protein biosynthesis by enhancing mRNA stability.[1][2][3] Like many small molecule drug candidates, particularly other CFTR modulators, Nesolicaftor is hydrophobic and possesses low aqueous solubility, which can present challenges in experimental settings.[4][5]
This resource offers solutions to common issues such as compound precipitation and degradation, enabling you to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My Nesolicaftor is precipitating after I dilute my DMSO stock into my aqueous experimental buffer. What's happening and how can I fix it?
A1: This is a common issue for hydrophobic compounds like Nesolicaftor. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. The high concentration of DMSO in your stock solution keeps it dissolved, but upon dilution into a mostly aqueous environment, the compound "crashes out."[6]
Here are several strategies to prevent this:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5%, and preferably less than 0.1%, to minimize both solubility issues and potential toxicity to cells.[7]
-
Use an Intermediate Dilution Step: Instead of diluting your high-concentration stock directly into the final buffer, perform an intermediate dilution in your buffer or media. Adding the compound dropwise while vortexing can also help.[7]
-
Pre-warm the Buffer: Pre-warming your experimental buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[7]
-
Assess Maximum Solubility: You may need to experimentally determine the maximum soluble concentration of Nesolicaftor in your specific buffer system. See our protocol for determining equilibrium solubility.
Q2: What is the best solvent for preparing a high-concentration stock solution of Nesolicaftor?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing stock solutions of Nesolicaftor and similar hydrophobic molecules due to its ability to dissolve a wide range of compounds and its miscibility with aqueous solutions.[7] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. These stock solutions are typically stable when stored at -20°C or -80°C.[8]
Q3: How can I minimize the chemical degradation of Nesolicaftor during my experiments?
A3: The stability of a small molecule can be influenced by pH, temperature, and light exposure.[6][8]
-
pH Optimization: Screen a range of buffer pH values to find the optimal condition for Nesolicaftor's stability. Stability can vary significantly at acidic, neutral, and basic pH.[8]
-
Temperature Control: Perform experiments at the lowest practical temperature. For long-term storage, frozen stock solutions are recommended. While some hydrophobic drugs show slightly increased solubility at higher temperatures (e.g., 37°C vs. 25°C), this can also increase the rate of degradation.[9]
-
Protect from Light: Store stock solutions in amber vials or protect them from light, as light can catalyze degradation.[8]
-
Fresh dilutions: Prepare working solutions fresh for each experiment from a frozen stock to avoid degradation in aqueous buffers over time.
Q4: Are there any specific buffer components I should consider or avoid?
A4: Yes, buffer choice can impact compound stability and assay performance.
-
Good Starting Points: Phosphate-Buffered Saline (PBS) at pH 7.4, HEPES, and Tris-based buffers are common starting points for in vitro assays.[10][11]
-
Potential for Interactions: Be aware that some buffer components can interact with your compound or target. For instance, phosphate (B84403) buffers are not suitable for assays involving high concentrations of calcium, as calcium phosphate can precipitate.[12]
-
Stabilizing Additives: For some proteins, additives like glycerol (B35011) (5-10%) or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) can help maintain protein stability and prevent non-specific binding of your compound, which may indirectly improve its apparent stability in the assay.[11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common stability-related issues.
Problem 1: Compound Precipitation Observed
-
Symptom: Cloudiness, turbidity, or visible particles appear in the buffer immediately or shortly after adding Nesolicaftor.[13]
-
Underlying Cause: The concentration of Nesolicaftor exceeds its solubility limit in the final buffer composition.
-
Solutions:
-
Verify Stock Solution: Ensure your DMSO stock is fully dissolved. Briefly vortex and sonicate if necessary.[7]
-
Optimize Dilution Technique: Add the stock solution to your pre-warmed buffer slowly while vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.[7]
-
Lower Final Compound Concentration: Test a lower final concentration of Nesolicaftor. Your desired biological effect may occur at a concentration that is fully soluble.
-
Increase Co-solvent: If the assay allows, you can cautiously increase the final DMSO concentration, but remain mindful of its potential effects on the biological system.
-
Use Solubilizing Excipients: For formulation development, consider excipients like cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[14][15]
-
Problem 2: Inconsistent Results or Loss of Activity Over Time
-
Symptom: High variability between replicates or a decreasing signal when plates are read at later time points.
-
Underlying Cause: The compound is either degrading in the buffer over the course of the experiment or adsorbing to the plasticware.
-
Solutions:
-
Perform a Stability Study: Use an analytical method like LC-MS to quantify the concentration of Nesolicaftor in your buffer at different time points (e.g., 0, 2, 6, 24 hours) under your exact experimental conditions (temperature, light). Refer to the protocol below.[16]
-
Minimize Incubation Times: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before the final reading.
-
Assess Non-Specific Binding: Hydrophobic compounds can stick to plastic surfaces. This can be tested by measuring the compound concentration in the supernatant after incubation in a well plate. Using low-binding plates or adding a small amount of a non-ionic detergent can mitigate this.
-
Prepare Reagents Freshly: Add Nesolicaftor to the assay as the final step before incubation and measurement, rather than letting it sit in a master mix for an extended period.
-
Data Presentation
Quantitative data for related, well-characterized CFTR modulators can provide a useful baseline for designing experiments with Nesolicaftor.
Table 1: Aqueous Solubility of Select CFTR Modulators
| Compound | Buffer/Medium | pH | Temperature | Solubility | Reference |
|---|---|---|---|---|---|
| Elexacaftor | Aqueous Buffer | 1.0 - 8.0 | Not Specified | 0.0192 mg/mL | [4][5] |
| Ivacaftor (B1684365) | Aqueous Buffer | 7.1 | 25°C | ~62 nM (~0.024 µg/mL) | [9] |
| Ivacaftor | Aqueous Buffer | 7.1 | 37°C | ~138 nM (~0.054 µg/mL) | [9] |
| Ivacaftor | Aqueous Buffer | 7.4 | 25°C | ~50 nM (~0.020 µg/mL) |[9] |
Table 2: Recommended Starting Buffer Compositions for In Vitro Assays
| Buffer System | Components | Typical pH | Common Use Case |
|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | 7.4 | Cell-based assays, general biochemical assays |
| HEPES-based Saline | HEPES, NaCl, KCl, CaCl₂, MgCl₂, Glucose | 7.2 - 7.5 | Electrophysiology, assays sensitive to phosphate |
| Tris-Buffered Saline (TBS) | Tris, NaCl | 7.4 - 8.5 | Western blotting, immunoassays, enzyme assays |
Experimental Protocols
Protocol 1: Determining the Equilibrium Solubility of Nesolicaftor (Shake-Flask Method)
This protocol is the gold standard for measuring the equilibrium solubility of a compound in a specific buffer.[10]
-
Preparation of Buffers: Prepare the exact experimental buffer you intend to use (e.g., 50 mM PBS, pH 7.4). Filter the buffer through a 0.22 µm filter.[10]
-
Sample Preparation: Add an excess amount of Nesolicaftor powder (e.g., 1-2 mg) to 1 mL of your experimental buffer in a clear glass vial. This ensures that a saturated solution is achieved.[10]
-
Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or rotator set to your experimental temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, let the vials stand to allow undissolved material to settle. To clarify the supernatant, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes or filter it through a low-binding 0.22 µm PVDF filter.[10]
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for LC-MS). Quantify the concentration of dissolved Nesolicaftor using a validated analytical method like HPLC-UV or LC-MS. A standard curve with known concentrations of Nesolicaftor must be used for accurate quantification.[10]
Protocol 2: Assessing the Chemical Stability of Nesolicaftor via LC-MS
This protocol allows you to determine the degradation rate of Nesolicaftor in your buffer over time.[8]
-
Prepare Solutions: Prepare a working solution of Nesolicaftor in your experimental buffer at the final desired concentration (e.g., 1 µM). The final DMSO concentration should also match your experimental conditions.
-
Incubation: Incubate the solution at your chosen experimental temperature (e.g., 37°C), protected from light.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the sample.
-
Quench Reaction: Immediately quench any potential degradation by adding the aliquot to a tube containing a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and stabilize the compound. Store these samples at -20°C or colder until analysis.[8]
-
LC-MS Analysis: Analyze all samples in a single batch. Use a validated LC-MS method to measure the peak area corresponding to Nesolicaftor at each time point.
-
Data Analysis: Plot the percentage of Nesolicaftor remaining relative to the T=0 sample against time. This will reveal the stability of your compound under the tested conditions.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental design.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for assessing stability.
References
- 1. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. med.unc.edu [med.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PTI-428 (Nesolicaftor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTI-428 (Nesolicaftor).
Frequently Asked Questions (FAQs)
Q1: What is PTI-428 and what is its mechanism of action?
PTI-428, also known as Nesolicaftor, is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2] It is designed to increase the amount of CFTR protein produced by the cell.[1][2] Its mechanism of action involves binding to the poly(rC)-binding protein 1 (PCBP1). This interaction enhances the stability of CFTR mRNA and leads to greater production of the CFTR protein.[3] This amplification of CFTR protein levels can be beneficial in combination with other CFTR modulators like correctors and potentiators.[3][4][5]
Q2: We are observing variable results between different lots of PTI-428. What could be the cause and how can we mitigate this?
Lot-to-lot variability in the performance of a compound like PTI-428 can stem from several factors, including minor differences in purity, formulation, or storage conditions. To mitigate the impact of this variability, we recommend the following:
-
Internal Quality Control: Perform an internal quality control check on each new lot. This can include analytical methods such as HPLC to confirm purity and concentration.
-
Dose-Response Curve: Generate a dose-response curve for each new lot to determine the effective concentration (EC50) in your specific assay. This will help you normalize the experimental conditions between lots.
-
Standardized Protocols: Ensure that all experimental protocols, including cell culture conditions, passage number, and reagent preparation, are strictly standardized across all experiments.
-
Control Experiments: Always include positive and negative controls in your experiments. A known CFTR amplifier or a previously validated lot of PTI-428 can serve as a positive control to benchmark the performance of the new lot.
Q3: What are the recommended handling and storage conditions for PTI-428?
For optimal stability, PTI-428 should be stored as a solid at -20°C. For creating stock solutions, DMSO is a suitable solvent.[1] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Protect from light and moisture. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected increase in CFTR protein levels. | 1. Sub-optimal concentration of PTI-428. 2. Degradation of the compound due to improper storage. 3. Lot-to-lot variability in compound potency. 4. Cell line variability or high passage number. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Ensure the compound has been stored correctly at -20°C and protected from light. Use a fresh aliquot. 3. Qualify each new lot by running a parallel experiment with a previously validated lot. 4. Use cells with a low passage number and ensure consistent cell culture conditions. |
| Inconsistent results when combining PTI-428 with other CFTR modulators. | 1. Non-optimal concentrations of the combination drugs. 2. Synergistic or antagonistic effects are highly dose-dependent. 3. Differences in the mechanism of action of the combined modulators. | 1. Perform a matrix titration to identify the optimal concentrations for the drug combination. 2. Carefully review the literature for established combination protocols. 3. Understand the mechanism of each compound to anticipate potential interactions. PTI-428 is an amplifier, increasing protein levels for correctors and potentiators to act upon.[3][4][5] |
| High background signal or cellular toxicity observed. | 1. PTI-428 concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic to the cells. 3. Contamination of the compound or cell culture. | 1. Lower the concentration of PTI-428. Refer to published studies for typical concentration ranges.[6] 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold (typically <0.5% for DMSO). 3. Use sterile techniques and test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Western Blot for CFTR Protein Expression
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells and allow them to adhere. Treat the cells with the desired concentrations of PTI-428 (and other modulators if applicable) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for CFTR. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Cell Culture on Inserts: Culture polarized epithelial cells (e.g., CFBE41o-) on permeable supports.
-
Treatment: Treat the cells with PTI-428 and/or other CFTR modulators for the desired duration.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Short-Circuit Current Measurement: Measure the short-circuit current (Isc) to assess ion transport.
-
CFTR Activation: Sequentially add a CFTR activator (e.g., forskolin) and a potentiator (e.g., genistein) to stimulate CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
Data Analysis: Calculate the change in Isc in response to the activators and inhibitors to quantify CFTR function.
Visualizations
Caption: Signaling pathway of PTI-428 (Nesolicaftor) as a CFTR amplifier.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Proteostasis Announces Formation of Independent Steering Committee of Leading Experts to Advise on the Global Phase 3 Clinical Development Program for PTI-428 in Cystic Fibrosis [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining PTI-428 Treatment Duration for Optimal Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTI-428. The content is designed to address specific issues that may arise during experiments aimed at refining treatment duration for optimal Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein expression.
Frequently Asked Questions (FAQs)
Q1: What is PTI-428 and how does it work?
A1: PTI-428, also known as nesolicaftor, is an investigational small molecule that acts as a CFTR amplifier.[1][2][3] Its primary mechanism of action is to increase the amount of CFTR protein produced by stabilizing the CFTR messenger RNA (mRNA) and enhancing its translation into protein.[4] This is achieved through its interaction with the poly(rC)-binding protein 1 (PCBP1), which plays a role in regulating CFTR biosynthesis.[5] By increasing the overall amount of CFTR protein, PTI-428 has the potential to work in combination with other CFTR modulators, such as correctors and potentiators, to improve the function of the CFTR channel in individuals with cystic fibrosis.[1]
Q2: What is the recommended starting point for PTI-428 treatment duration in in-vitro experiments?
A2: Based on clinical trial data, treatment durations of 14 to 28 days have shown significant effects on CFTR protein levels and lung function in patients.[1][6] For in-vitro cell culture experiments, a good starting point is to test a time course that brackets these durations, for example, 24, 48, 72 hours, and then extending to 7, 14, and 28 days if the cell model allows for long-term culture. Preclinical studies have shown effects of PTI-428 on CFTR function in as little as 24 hours in some cell models.[2]
Q3: What cell models are appropriate for studying the effect of PTI-428 on CFTR expression?
A3: Several cell models are suitable for investigating the effects of PTI-428. Primary human bronchial epithelial (HBE) and human nasal epithelial (HNE) cells are considered the gold standard as they closely mimic the in-vivo environment.[7][8] Commonly used immortalized cell lines include 16HBE14o- (wild-type CFTR), CFBE41o- (homozygous for F508del mutation), Calu-3 (airway submucosal gland origin), and T84 (intestinal origin).[9] The choice of cell model will depend on the specific research question and the CFTR mutation being studied.
Troubleshooting Guides
Western Blotting for CFTR Protein Expression
Problem: Weak or no CFTR protein signal after PTI-428 treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PTI-428 Treatment Duration | Perform a time-course experiment with PTI-428 (e.g., 24, 48, 72 hours, and longer if possible) to determine the optimal treatment duration for your specific cell model. |
| Low Protein Expression in Cell Model | Ensure you are using a cell line known to express detectable levels of CFTR. Consider using a positive control cell line with high CFTR expression. For low-expressing native tissues, immunoprecipitation may be necessary to concentrate the CFTR protein before Western blotting.[10] |
| Inefficient Protein Extraction | Use a lysis buffer specifically optimized for membrane proteins. Ensure complete cell lysis and protein solubilization. |
| Poor Antibody Performance | Use a validated anti-CFTR antibody at the recommended dilution. Run a positive control (e.g., lysate from cells overexpressing CFTR) to confirm antibody activity.[11] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, buffer composition) for a large protein like CFTR (~170-180 kDa for the mature form).[10][12] Use a PVDF membrane and consider a wet transfer system for better efficiency. |
Problem: Inconsistent CFTR band patterns between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable PTI-428 Activity | Ensure consistent lot-to-lot quality of PTI-428. Prepare fresh stock solutions for each experiment. |
| Cell Culture Variability | Maintain consistent cell passage number, seeding density, and culture conditions.[13] |
| Inconsistent Sample Preparation | Use a standardized protocol for cell lysis and protein quantification to ensure equal loading. |
| Variations in Electrophoresis or Transfer | Use pre-cast gels for better consistency. Ensure uniform transfer across the entire gel. |
Ussing Chamber for CFTR Function
Problem: No significant change in short-circuit current (Isc) after PTI-428 treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient PTI-428 Treatment Duration | As with Western blotting, perform a time-course experiment to determine the optimal treatment duration for a functional response in your cell model. |
| Poor Monolayer Integrity | Measure transepithelial electrical resistance (TEER) to ensure the cell monolayer is confluent and has established tight junctions before the experiment. Low TEER indicates a leaky monolayer.[14][15] |
| Incorrect Buffer Composition | Use appropriate Ringer's solution with correct ion concentrations and pH. Ensure solutions are pre-warmed to 37°C and properly aerated.[15] |
| Inactive Reagents | Confirm the activity of agonists (e.g., forskolin (B1673556), genistein) and inhibitors (e.g., CFTRinh-172) used to measure CFTR-specific current. |
| Cell Model Not Responsive | Some cell lines may not exhibit robust CFTR-dependent ion transport. Consider using primary cells or a different cell line known to have good functional CFTR activity.[8] |
Data Presentation
Table 1: Summary of PTI-428 Clinical Trial Data on Treatment Duration and Outcomes
| Trial Phase | Treatment Duration | Patient Population | Key Outcomes | Citation(s) |
| Phase 1/2 | 7 days (Multiple Ascending Doses) | CF patients | Generally well-tolerated. | [1] |
| Phase 2 | 14 days | CF patients on background Orkambi® | Treatment effect (improved ppFEV1) achieved and sustained. | [1][6] |
| Phase 2 | 28 days | CF patients on background Orkambi® | Sustained improvement in ppFEV1; increase in CFTR protein levels. | [1][6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal PTI-428 Treatment Duration for CFTR Protein Expression by Western Blot
-
Cell Culture: Plate CFBE41o- cells (or other suitable cell model) in 6-well plates and culture until they reach 80-90% confluency.
-
PTI-428 Treatment: Treat cells with a predetermined concentration of PTI-428 (e.g., 10 µM) for varying durations: 0 (vehicle control), 24, 48, 72, 96, and 120 hours.
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-15% gradient polyacrylamide gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the intensity of the CFTR bands (both immature band B and mature band C) and normalize to a loading control (e.g., β-actin or GAPDH). Plot the normalized CFTR expression against treatment duration to identify the optimal time point.
Protocol 2: Ussing Chamber Assay to Assess CFTR Function Following PTI-428 Treatment
-
Cell Culture on Permeable Supports: Seed human bronchial epithelial cells on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface (ALI) for at least 21 days to allow for differentiation and polarization.
-
PTI-428 Treatment: Treat the differentiated cultures with the optimal concentration and duration of PTI-428 as determined from protein expression studies.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill both the apical and basolateral chambers with pre-warmed and aerated Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Measurement of CFTR Activity:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit ENaC activity.
-
Add a CFTR agonist (e.g., forskolin and IBMX) to stimulate CFTR activity and record the increase in Isc.
-
Add a CFTR potentiator (e.g., genistein (B1671435) or VX-770) to further activate CFTR.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR agonist and inhibitor. Compare the ΔIsc between PTI-428 treated and vehicle-treated monolayers.
Mandatory Visualizations
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture models demonstrate that CFTR dysfunction leads to defective fatty acid composition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. physiologicinstruments.com [physiologicinstruments.com]
Technical Support Center: PTI-428 & Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity of PTI-428 (nesolicaftor) in cell-based assays. The following information is intended to help troubleshoot common issues and optimize experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PTI-428 and what is its mechanism of action?
A1: PTI-428, also known as nesolicaftor, is a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2] Its primary mechanism of action is to increase the amount of CFTR protein by enhancing the biosynthesis of CFTR mRNA.[3] Specifically, it binds to the poly(rC)-binding protein 1 (PCBP1), which in turn stabilizes the CFTR mRNA, leading to increased production of the CFTR protein.[3] This is distinct from CFTR correctors, which aid in protein folding, and potentiators, which improve channel gating.[4][5]
Q2: Is PTI-428 generally considered toxic in clinical settings?
A2: Clinical trials involving PTI-428, typically in combination with other CFTR modulators, have shown it to be well-tolerated by patients with cystic fibrosis.[4][6][7][8] No serious adverse effects directly attributable to PTI-428 have been prominently reported in the available literature.[4] However, it is crucial to remember that observations in whole organisms do not always directly translate to in vitro cell-based systems, where local concentrations and exposure times can be significantly different.
Q3: What are the potential sources of toxicity when using PTI-428 in cell-based assays?
A3: While PTI-428 has a good clinical safety profile, in vitro toxicity can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve PTI-428, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations (usually >0.5%).[9]
-
Compound Instability: Degradation of the compound in culture media over time could potentially lead to the formation of more toxic byproducts.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules.
-
Assay Interference: The compound may interfere with the reagents or readouts of certain cytotoxicity assays, leading to inaccurate results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell-based assays with PTI-428.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death at desired concentration | The concentration of PTI-428 may be too high for the specific cell line. | Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).[10] |
| The cell line is particularly sensitive to perturbations in protein synthesis or folding pathways. | Consider using a lower concentration for a longer duration of exposure. Investigate the baseline expression of CFTR and related chaperones in your cell line. | |
| The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control in your experiments.[10][11] | |
| Inconsistent results between experiments | Instability of the PTI-428 stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Always use freshly prepared working solutions.[10] |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to reach a logarithmic growth phase before adding PTI-428. | |
| Degradation of PTI-428 in the culture medium over the course of the experiment. | Minimize the time the compound is in the incubator. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. | |
| Discrepancy between viability assays (e.g., MTT vs. LDH) | PTI-428 may be interfering with the assay chemistry. For example, some compounds can reduce MTT, leading to a false-positive signal for viability. | Use orthogonal methods to confirm cytotoxicity, such as a membrane integrity assay (e.g., LDH release) and a metabolic assay (e.g., resazurin-based).[12][13] Include a "no-cell" control with the compound and assay reagents to check for direct chemical interactions.[9] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of PTI-428
This protocol outlines a general method for determining the optimal working concentration of PTI-428 that effectively increases CFTR expression without causing significant cytotoxicity.
1. Materials:
- PTI-428 powder
- Anhydrous DMSO
- Appropriate cell line (e.g., 16HBE14o- or CFBE41o- cells)
- Complete cell culture medium
- 96-well cell culture plates
- Cytotoxicity assay kit (e.g., MTT, PrestoBlue, or LDH release assay)
- Plate reader
2. Procedure:
- Stock Solution Preparation: Prepare a high-concentration stock solution of PTI-428 (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C.
- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
- Compound Dilution: Prepare a 2x serial dilution of PTI-428 in complete medium from your stock solution. A typical concentration range to test would be 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
- Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared PTI-428 dilutions or vehicle control to the respective wells.
- Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the PTI-428 concentration to determine the IC50 value. The optimal working concentration should be well below the IC50.
Protocol 2: Assessing PTI-428 Activity on CFTR Expression
This protocol can be used to confirm the on-target activity of PTI-428 at the determined non-toxic concentration.
1. Materials:
- PTI-428
- Cell line expressing a CFTR mutation (e.g., F508del-CFTR)
- Cell lysis buffer
- Reagents for quantitative PCR (qPCR) or Western blotting
- Appropriate primers for CFTR and a housekeeping gene (for qPCR)
- Primary antibody against CFTR and a loading control (for Western blotting)
- Secondary antibody and detection reagents
2. Procedure:
- Cell Treatment: Treat cells with the pre-determined optimal, non-toxic concentration of PTI-428 and a vehicle control for a suitable duration (e.g., 24-48 hours).
- For qPCR:
- Isolate total RNA from the cell lysates.
- Perform reverse transcription to synthesize cDNA.
- Run qPCR using primers for CFTR and a housekeeping gene.
- Analyze the relative expression of CFTR mRNA normalized to the housekeeping gene.
- For Western Blotting:
- Prepare protein lysates from the treated cells.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies for CFTR and a loading control.
- Incubate with the appropriate secondary antibody and visualize the protein bands.
- Quantify the band intensities to determine the relative amount of CFTR protein.
Visualizations
Caption: Mechanism of action of PTI-428 (nesolicaftor) as a CFTR amplifier.
Caption: Workflow for determining the optimal non-toxic concentration of PTI-428.
Caption: Troubleshooting logic for addressing high cytotoxicity in PTI-428 assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
adjusting experimental conditions for Nesolicaftor in different cell lines
Welcome to the technical support center for Nesolicaftor (PTI-428). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of Nesolicaftor in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Nesolicaftor and what is its mechanism of action?
A1: Nesolicaftor (also known as PTI-428) is a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Unlike CFTR correctors or potentiators, which act directly on the CFTR protein, Nesolicaftor works at the mRNA level. Its primary mechanism is to increase the stability of CFTR mRNA, leading to an increased production of CFTR protein within the cell. This amplification of CFTR protein provides a greater substrate for corrector and potentiator drugs to act upon, potentially enhancing their therapeutic effect.
Q2: In which cell lines has Nesolicaftor been tested?
A2: Preclinical studies have reported the use of Nesolicaftor in several relevant cell lines, including:
-
Primary human bronchial epithelial (CFBE) cells , particularly those homozygous for the F508del mutation.
-
16HBE14o- cells , a human bronchial epithelial cell line, often used to express specific CFTR mutations like G542X.
-
CFBE41o- cells , another CF bronchial epithelial cell line, commonly used for studying the F508del mutation.
Q3: What is the recommended solvent and storage for Nesolicaftor?
A3: Nesolicaftor is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. Stock solutions can typically be stored at -80°C for up to a year, while storage at -20°C is suitable for about a month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: Can Nesolicaftor be used as a standalone treatment in experiments?
A4: Nesolicaftor is designed to be an amplifier, meaning it increases the amount of CFTR protein. While it can be studied alone to assess its effect on CFTR mRNA and protein levels, its therapeutic potential is maximized when used in combination with CFTR correctors and potentiators. For instance, it has been effectively used in combination with the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no increase in CFTR mRNA levels after Nesolicaftor treatment. | Suboptimal concentration of Nesolicaftor: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and mutation. Start with a range of 1-30 µM. |
| Incorrect incubation time: The effect of Nesolicaftor on mRNA stability may be time-dependent. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation period. A 24-hour incubation is a common starting point. | |
| Poor cell health: Unhealthy or stressed cells may not respond optimally to treatment. | Ensure cells are healthy, sub-confluent, and growing in optimal culture conditions before starting the experiment. | |
| High variability in experimental replicates. | Inconsistent cell seeding density: Variations in cell number can lead to inconsistent results. | Ensure uniform cell seeding across all wells or flasks. |
| Inconsistent drug concentration: Pipetting errors can lead to variability. | Prepare a master mix of the treatment media to ensure each replicate receives the same concentration of Nesolicaftor. | |
| Cell line instability: Immortalized cell lines can sometimes exhibit genetic drift over multiple passages. | Use cells from a low passage number and regularly perform cell line authentication. | |
| Unexpected cytotoxicity observed. | High concentration of Nesolicaftor or DMSO: Both the compound and the solvent can be toxic at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of Nesolicaftor and DMSO for your cell line. Ensure the final DMSO concentration is typically below 0.1%. |
| Contamination: Bacterial or fungal contamination can cause cell death. | Regularly check for and test for contamination in your cell cultures. | |
| Nesolicaftor treatment shows reduced efficacy in primary cells compared to immortalized cell lines. | Differences in cellular machinery: Primary cells may have different signaling pathways and protein expression profiles compared to immortalized lines. | This is a known phenomenon. Results from primary cells are generally considered more physiologically relevant. Optimize experimental conditions specifically for the primary cell type being used. |
| Donor variability: Primary cells from different donors can exhibit significant variability in their response to drugs. | Use cells from multiple donors to ensure the observed effects are not donor-specific. |
Quantitative Data Summary
The following table summarizes the reported concentrations of Nesolicaftor used in different cell lines.
| Cell Line | CFTR Mutation | Nesolicaftor Concentration | Incubation Time | Observed Effect | Reference |
| Primary human CF bronchial epithelial (CFBE) cells | F508del/F508del | 10 µM | 24 hours | Significantly increased F508del CFTR function and mRNA expression when combined with ETI. | |
| 16HBE14o- cells | G542X | 30 µM | 24 hours | Increased CFTR function. | |
| CFBE41o- cells | F508del | Dose-dependent | 24 hours | Increased F508del-CFTR function. |
Experimental Protocols
Protocol 1: General Cell Culture and Seeding for Nesolicaftor Treatment
This protocol provides a general guideline for culturing and seeding common bronchial epithelial cell lines for subsequent treatment with Nesolicaftor. Specific media and reagents may vary based on the cell line.
Materials:
-
Appropriate cell culture medium (e.g., MEM for 16HBE14o-) supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into the desired culture plates (e.g., 24-well or 96-well plates) at a predetermined density to ensure they are at the desired confluency at the time of treatment. Allow cells to adhere and grow for at least 24 hours before treatment.
Protocol 2: Treatment of Cells with Nesolicaftor
Materials:
-
Cultured cells ready for treatment (from Protocol 1)
-
Nesolicaftor stock solution (in DMSO)
-
Complete culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare the treatment media. For each concentration of Nesolicaftor to be tested, dilute the stock solution in fresh, pre-warmed culture medium to the final desired concentration.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Nesolicaftor used.
-
Aspirate the old medium from the cells.
-
Add the appropriate volume of the prepared treatment or vehicle control medium to each well.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, proceed with the desired downstream analysis (e.g., RNA extraction for qRT-PCR, protein lysis for Western blot, or functional assays).
Protocol 3: Assessment of CFTR mRNA Levels by qRT-PCR
Materials:
-
Nesolicaftor-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CFTR and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either CFTR or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CFTR mRNA expression in Nesolicaftor-treated samples compared to the vehicle control, normalized to the housekeeping gene.
Visualizations
Caption: Nesolicaftor's mechanism of action.
Caption: A typical experimental workflow.
Caption: A troubleshooting decision tree.
troubleshooting unexpected results in PTI-428 combination studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTI-428 (nesolicaftor) in combination studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTI-428?
PTI-428, also known as nesolicaftor (B610333), is a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1][2] Its primary mechanism involves increasing the amount of CFTR protein. It works during the biogenesis of the CFTR protein to enhance its production.[3][4] This is achieved through the binding of PTI-428 to the poly(rC)-binding protein 1 (PCBP1), which in turn stabilizes the CFTR mRNA and leads to increased protein synthesis.[3] This mechanism is distinct from CFTR correctors and potentiators, making it a valuable component in combination therapies.[3]
Q2: How is PTI-428 used in combination therapies?
PTI-428 is designed to be used in combination with other CFTR modulators, specifically correctors and potentiators, to achieve a greater therapeutic effect.[5][6] Preclinical studies have shown that PTI-428 can nearly double the efficacy of CFTR modulating agents like correctors and potentiators.[7] In clinical trials, it has been a key component of a triple combination therapy with the CFTR corrector posenacaftor (B610170) (PTI-801) and the CFTR potentiator dirocaftor (B3325474) (PTI-808).[5][8]
Q3: What are the expected outcomes of a successful PTI-428 combination study?
Successful combination studies with PTI-428 are expected to show significant improvements in key clinical endpoints for cystic fibrosis. These include:
-
Improved lung function , as measured by the percent predicted forced expiratory volume in one second (ppFEV1).[3]
-
Reduced sweat chloride levels , a diagnostic marker for CF.[3]
-
Increased CFTR protein levels.[8]
Troubleshooting Unexpected Results
Problem 1: Lower than expected improvement in ppFEV1.
-
Possible Cause 1: Suboptimal dosage of combination partners. The efficacy of the triple combination therapy is dose-dependent. For instance, studies have shown that a higher dose of the corrector posenacaftor (600 mg) in combination with nesolicaftor and dirocaftor resulted in a greater improvement in ppFEV1 compared to a lower dose (200 mg).[2]
-
Recommendation: Review and optimize the dosage of the corrector and potentiator in your experimental design.
-
-
Possible Cause 2: High disease burden in the patient population. Patients with a higher disease burden, such as those with a baseline ppFEV1 <70, have shown a more pronounced improvement in lung function with the triple combination therapy.[9] If your study population has a milder phenotype, the observed improvements might be less dramatic.
-
Recommendation: Stratify your data analysis based on the baseline disease severity of the subjects.
-
-
Possible Cause 3: Short treatment duration. Clinical trial data suggests that improvements in ppFEV1 may not plateau within a 14-day treatment period, indicating that longer treatment durations could lead to better outcomes.[2][5]
-
Recommendation: Consider extending the duration of the treatment in your study protocol.
-
Problem 2: High variability in patient response, especially in heterozygous populations.
-
Possible Cause 1: Genetic heterogeneity. Patients with only one copy of the F508del mutation (heterozygous) have shown much more variable responses to the triple combination therapy compared to homozygous patients.[4][5] In some heterozygous patients, ppFEV1 improved, while in others it decreased.[5]
-
Recommendation: Carefully document the specific genotypes of your study subjects. Analyze the data for genotype-phenotype correlations to identify which heterozygous mutations are more or less responsive to the treatment.
-
-
Possible Cause 2: Presence of inflammatory factors. The cytokine transforming growth factor-beta 1 (TGF-β1), which is associated with worse pulmonary disease in CF, can diminish the efficacy of CFTR modulators.[10]
-
Recommendation: Measure inflammatory markers in your patient samples to investigate a potential correlation between inflammation and treatment response. Preclinical data suggests that nesolicaftor can rescue the effects of TGF-β1 on CFTR function when used with highly effective modulators.[10]
-
Problem 3: Discrepancy between sweat chloride reduction and lung function improvement.
-
Possible Cause: Differential effects on systemic versus pulmonary CFTR function. Some studies have reported that changes in sweat chloride did not always correlate with improvements in lung function.[8] This could suggest that the combination therapy has a more pronounced effect on CFTR function in the sweat glands compared to the airways in some individuals.
-
Recommendation: This is an area of active research. It is important to measure and report both endpoints. Further investigation into the tissue-specific effects of the drug combination is warranted.
-
Quantitative Data from Clinical Trials
Table 1: Summary of ppFEV1 Improvement in F508del Homozygous Patients
| Study / Treatment Group | Duration | Mean Absolute Improvement in ppFEV1 vs. Placebo | Reference |
| Phase 2: Dirocaftor (300mg) + Posenacaftor (600mg) + Nesolicaftor (10mg) | 28 days | 8 percentage points (p ≤ 0.01) | [11] |
| Phase 1/2: High-dose Posenacaftor (600mg) + Mid-dose Dirocaftor (150mg) + Nesolicaftor (30mg) | 14 days | 8% (adjusted for patients not predisposed to rapid pulmonary decline) | [2] |
Table 2: Summary of Sweat Chloride Reduction in F508del Homozygous Patients
| Study / Treatment Group | Duration | Mean Reduction in Sweat Chloride vs. Placebo | Reference |
| Phase 2: Dirocaftor (300mg) + Posenacaftor (600mg) + Nesolicaftor (10mg) | 28 days | -29 mmol/L (p < 0.0005) | [9][11] |
| Phase 1/2: High-dose Posenacaftor (600mg) + Mid-dose Dirocaftor (150mg) + Nesolicaftor (30mg) | 14 days | -24 mmol/L | [2][5] |
Experimental Protocols
Protocol 1: Evaluation of CFTR Function using Ussing Chamber Assay on Human Bronchial Epithelial (HBE) Cells
This protocol is a generalized procedure based on common practices for evaluating CFTR modulator efficacy.
-
Cell Culture: Culture primary HBE cells from CF patients on permeable supports until fully differentiated and showing a high transepithelial electrical resistance.
-
Compound Treatment: Treat the cells with the desired concentrations of PTI-428, a CFTR corrector, and a CFTR potentiator for 24-48 hours. Include a vehicle-only control (e.g., DMSO).
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions.
-
Measurement of CFTR-dependent Current:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) applied to the apical solution.
-
Stimulate CFTR activity by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to the apical solution.
-
Measure the change in short-circuit current (Isc), which represents chloride secretion through CFTR.
-
Inhibit the stimulated current with a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Quantify the peak change in Isc after cAMP stimulation and compare the results between different treatment groups.
Visualizations
Caption: Mechanism of action of PTI-428 (nesolicaftor) as a CFTR amplifier.
Caption: Synergistic action of CFTR modulator combination therapy.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Types of CFTR Modulators for CF: Correctors, Potentiators, and Amplifiers [cystic-fibrosis.com]
- 7. Proteostasis Therapeutics, Inc. Presents Preclinical Data For Its CFTR Amplifier Program At The 29th Annual North American Cystic Fibrosis Conference - BioSpace [biospace.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 10. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Enhancing the Amplifying Effect of Nesolicaftor
Welcome to the Technical Support Center for Nesolicaftor (PTI-428). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Nesolicaftor in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in enhancing the amplifying effect of this novel CFTR modulator.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Nesolicaftor.
| Issue | Potential Cause | Suggested Solution |
| High variability in Ussing chamber readings | 1. Inconsistent tissue mounting.2. Temperature fluctuations.3. Poor quality of physiological solutions.4. Electrode drift. | 1. Ensure consistent and careful mounting of epithelial tissue to avoid leaks or tissue damage.2. Maintain a stable temperature of 37°C throughout the experiment.3. Use freshly prepared, pre-warmed, and properly gassed physiological solutions.4. Allow electrodes to stabilize and check for drift before adding compounds. |
| Low or no potentiation of CFTR function with Nesolicaftor | 1. Suboptimal concentration of Nesolicaftor.2. Inadequate incubation time.3. Use of Nesolicaftor as a standalone agent in certain contexts.4. Cell line or primary cell variability. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell model. Concentrations around 10 µM have been used effectively in some studies.[1][2]2. Ensure sufficient incubation time (e.g., 24 hours) for Nesolicaftor to exert its effect on CFTR mRNA and protein levels.[1][2]3. Nesolicaftor is a CFTR amplifier and works best in combination with corrector and potentiator molecules.[3][4]4. Different cell lines and primary cells from different donors may exhibit varied responses. Ensure consistent cell culture conditions and passage numbers. |
| Inconsistent CFTR mRNA quantification | 1. RNA degradation.2. Inefficient reverse transcription.3. Poor primer/probe design for qPCR. | 1. Use an appropriate RNA extraction method and handle samples with care to prevent degradation.[5]2. Optimize the reverse transcription step to ensure efficient conversion of RNA to cDNA.[5][6]3. Design and validate primers and probes for specificity and efficiency for CFTR and housekeeping genes.[1] |
| Unexpected off-target effects observed | 1. Non-specific binding at high concentrations.2. Interaction with other cellular pathways. | 1. Use the lowest effective concentration of Nesolicaftor determined from dose-response studies.2. Be aware that Nesolicaftor may have effects on other ion channels, such as ENaC and CaCC.[1][2] Include appropriate controls to assess these effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nesolicaftor?
A1: Nesolicaftor is a CFTR amplifier. Its primary mechanism of action is to increase the amount of CFTR protein by enhancing the stability of CFTR mRNA.[3] This leads to increased production of the CFTR protein, which can then be targeted by corrector and potentiator drugs.
Q2: Can Nesolicaftor be used as a standalone therapy?
A2: Nesolicaftor is designed to be used in combination with other CFTR modulators, such as correctors (e.g., tezacaftor, elexacaftor) and potentiators (e.g., ivacaftor).[3][4] Its role as an amplifier is to increase the substrate (CFTR protein) for these other modulators to act upon, thereby enhancing their overall therapeutic effect.
Q3: What is the optimal concentration of Nesolicaftor to use in in-vitro experiments?
A3: The optimal concentration can vary depending on the cell type and experimental conditions. However, studies have shown effective amplification of CFTR at concentrations around 10 µM in primary human bronchial epithelial cells.[1][2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: How does inflammation, particularly TGF-β1, affect Nesolicaftor's efficacy?
A4: TGF-β1, a pro-inflammatory cytokine often elevated in CF airways, can reduce CFTR mRNA levels.[1][7] Nesolicaftor has been shown to rescue this TGF-β1-induced reduction in CFTR expression, suggesting it may be particularly beneficial in an inflammatory environment.[1][2][7]
Q5: Are there any known off-target effects of Nesolicaftor?
A5: Some studies have observed that Nesolicaftor can increase the function of other ion channels, such as the epithelial sodium channel (ENaC) and calcium-activated chloride channels (CaCC).[1][2] Researchers should be aware of these potential effects and may need to include appropriate controls in their experiments.
Data Presentation
In-Vitro Efficacy of Nesolicaftor
| Cell Type | Treatment | Effect | Reference |
| Primary human CF bronchial epithelial (CFBE) cells (F508del homozygous) | Nesolicaftor (10 µM) + ETI (elexacaftor/tezacaftor/ivacaftor) | Significantly increased ETI-corrected F508del CFTR function. | [1][2] |
| Primary human CFBE cells (F508del homozygous) | Nesolicaftor (10 µM) + ETI + TGF-β1 (5 ng/mL) | Rescued the TGF-β1-induced reduction in CFTR function and mRNA levels. | [1][2] |
| Primary human CFBE cells (F508del homozygous) | Nesolicaftor (10 µM) + ETI | Nearly threefold increase in CFTR mRNA expression compared to ETI alone. | [1] |
Clinical Trial Data for Nesolicaftor in Combination Therapies
| Trial (Identifier) | Patient Population | Treatment | Key Outcomes | Reference |
| Phase 1/2 (NCT03500263) | CF patients with two copies of the F508del mutation | Nesolicaftor + Dirocaftor + Posenacaftor | 5% increase in ppFEV1; 19 mmol/L reduction in sweat chloride. | [3] |
| Phase 1/2 (NCT03251092) | CF patients with two copies of the F508del mutation | Nesolicaftor + Dirocaftor + Posenacaftor | 8 percentage point improvement in ppFEV1; 29 mmol/L reduction in sweat chloride. | [3] |
| Phase 2 (NCT03591094) | CF patients on Symdeko (tezacaftor/ivacaftor) therapy | Nesolicaftor (50 mg) as add-on | Improved lung function compared to Symdeko alone. | [3] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol is for measuring CFTR-dependent ion transport in polarized epithelial cells (e.g., primary CFBE cells) grown on permeable supports.
Materials:
-
Ussing Chamber System (e.g., EasyMount)
-
Voltage-clamp amplifier
-
Physiological solutions (e.g., Ringer's solution), pre-warmed to 37°C and gassed with 95% O2/5% CO2
-
CFTR modulators: Nesolicaftor, correctors, potentiators
-
CFTR activator (e.g., Forskolin)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Culture primary CFBE cells on permeable supports until fully differentiated and polarized.
-
Pre-treat cells with Nesolicaftor (e.g., 10 µM) and/or other CFTR modulators for the desired duration (e.g., 24 hours).
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed physiological solution.
-
Equilibrate the system until a stable baseline short-circuit current (Isc) is achieved.
-
Add a CFTR activator (e.g., 10 µM Forskolin) to the apical side to stimulate CFTR activity.
-
Record the change in Isc, which represents CFTR-mediated chloride secretion.
-
Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical side to confirm that the observed current is CFTR-dependent.
-
The difference in Isc before and after the addition of the inhibitor represents the CFTR-dependent current.
Quantification of CFTR mRNA by RT-qPCR
This protocol outlines the steps to quantify CFTR mRNA levels in response to Nesolicaftor treatment.
Materials:
-
Cultured cells (e.g., CFBE cells)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
Primers and probes for CFTR and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with Nesolicaftor at the desired concentration and duration.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers and probes for CFTR and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CFTR mRNA expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Logical relationship of CFTR modulators, including Nesolicaftor.
Caption: Experimental workflow for Ussing chamber analysis of Nesolicaftor's effect.
Caption: Signaling pathway showing Nesolicaftor's rescue of TGF-β1-mediated CFTR mRNA reduction.
References
- 1. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. From Ivacaftor to Triple Combination: A Systematic Review of Efficacy and Safety of CFTR Modulators in People with Cystic Fibrosis [mdpi.com]
- 5. Quantitative Evaluation of CFTR Gene Expression: A Comparison between Relative Quantification by Real-Time PCR and Absolute Quantification by Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Evaluation of CFTR Pre-mRNA Splicing Dependent on the (TG)mTn Poly-Variant Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PTI-428's Effect on CFTR Protein: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PTI-428 (nesolicaftor) and its effect on the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with a focus on validation using Western blot analysis. We will delve into the mechanism of action of PTI-428, compare its effects with other CFTR modulators, and provide detailed experimental protocols to support further research.
Introduction to PTI-428: A Novel CFTR Amplifier
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which lead to a defective CFTR protein. This protein is an ion channel responsible for transporting chloride ions across cell membranes. Its dysfunction results in the thick, sticky mucus characteristic of CF, affecting multiple organs, particularly the lungs.
PTI-428, also known as nesolicaftor (B610333), represents a novel class of CFTR modulators called "amplifiers". Unlike correctors, which aid in the proper folding of the CFTR protein, or potentiators, which enhance the channel's opening, amplifiers work at the level of protein synthesis. PTI-428 has been shown to increase the amount of CFTR protein produced within the cell.[1][2] Preclinical studies in human bronchial epithelial cells have suggested that nesolicaftor can nearly double the total amount of functional CFTR protein.
The mechanism of action for PTI-428 involves binding to the poly(rC)-binding protein 1 (PCBP1). This interaction enhances the stability of the CFTR mRNA, leading to increased translation and ultimately, a greater abundance of the CFTR protein. This increased protein pool then provides more substrate for other CFTR modulators, like correctors and potentiators, to act upon.
Clinical trials have shown that PTI-428 can lead to an increase in CFTR protein levels in patients with cystic fibrosis.[3] This effect is a key validation of its mechanism of action and therapeutic potential.
Comparative Analysis of CFTR Modulators using Western Blot
Western blot is a crucial technique for quantifying the amount of a specific protein in a sample. In the context of CFTR, it allows researchers to visualize and measure the levels of both the immature (Band B) and mature (Band C) forms of the protein. An increase in the mature, fully glycosylated Band C is indicative of successful protein trafficking to the cell membrane, where it can function.
While direct head-to-head published studies with quantitative Western blot data comparing PTI-428 to other CFTR modulators are limited, we can infer its potential impact based on its mechanism and available data for other modulators.
| CFTR Modulator Class | Example(s) | Mechanism of Action | Expected Effect on CFTR Protein (Western Blot) | Supporting Evidence |
| Amplifier | PTI-428 (Nesolicaftor) | Increases CFTR mRNA stability and protein synthesis. | Expected to increase the intensity of both Band B (immature) and Band C (mature) CFTR, providing more substrate for correctors. | Clinical trial data indicates an increase in CFTR protein levels in patients treated with PTI-428.[3] |
| Corrector | Lumacaftor (B1684366) (in Orkambi®) | Aids in the proper folding of the F508del-CFTR protein, facilitating its trafficking from the endoplasmic reticulum. | Increases the intensity of the mature Band C of the F508del-CFTR protein. | Studies have shown that lumacaftor treatment increases the amount of mature F508del-CFTR. |
| Potentiator | Ivacaftor (in Kalydeco®, Orkambi®, Trikafta®) | Increases the channel opening probability of the CFTR protein at the cell surface. | Does not directly increase the total amount of CFTR protein; its effect is on protein function, not expression. Therefore, no significant change in Band B or C intensity is expected from the potentiator alone. | The primary validation for potentiators is through functional assays, not Western blot for protein quantity. |
| Triple Combination | Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | Combines two correctors and a potentiator to address the F508del-CFTR defect at multiple levels. | Significantly increases the amount of mature (Band C) F508del-CFTR protein. | Western blot analysis of rectal biopsies from patients treated with Trikafta showed at least a twofold increase in CFTR protein levels in the majority of patients.[4] |
Experimental Protocols
Accurate and reproducible Western blot analysis is critical for validating the effects of CFTR modulators. Below are detailed methodologies for key experiments.
Experimental Workflow for Western Blot Analysis of CFTR Protein
Detailed Western Blot Protocol for CFTR Protein
1. Cell Lysis and Protein Extraction
-
Culture human bronchial epithelial (HBE) cells or other relevant cell lines expressing the CFTR mutation of interest.
-
Treat cells with PTI-428, other CFTR modulators, or vehicle control for the desired time period.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a bicinchoninic acid (BCA) protein assay.
2. SDS-PAGE and Electrotransfer
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 6% Tris-Glycine sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a chemiluminescence imager.
4. Quantification and Analysis
-
Use densitometry software to quantify the intensity of the CFTR bands (Band B and Band C).
-
Normalize the CFTR band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Compare the normalized CFTR protein levels between different treatment groups.
Signaling Pathway and Logical Relationships
Mechanism of Action of PTI-428
Logical Relationship of CFTR Modulator Classes
Conclusion
PTI-428, as a CFTR amplifier, presents a promising and distinct mechanism for increasing the amount of functional CFTR protein in individuals with cystic fibrosis. While further studies with direct, quantitative Western blot comparisons are needed to fully elucidate its efficacy relative to other modulators, the available evidence strongly supports its role in enhancing CFTR protein expression. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into PTI-428 and other novel CFTR-targeted therapies.
References
- 1. Proteostasis Therapeutics, Inc. Presents Preclinical Data For Its CFTR Amplifier Program At The 29th Annual North American Cystic Fibrosis Conference - BioSpace [biospace.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Proteostasis Therapeutics Announces Positive Clinical Results from Studies of PTI-428, PTI-801 and PTI-808 in Healthy Volunteers and Patients With Cystic Fibrosis - BioSpace [biospace.com]
- 4. Proteostasis Therapeutics Reports Preliminary Data From Phase 1 Study Of PTI-428 In Patients With Cystic Fibrosis [clinicalleader.com]
Comparative Analysis of PTI-428 and Other CFTR Modulators
This guide provides a comparative analysis of the investigational cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, PTI-428, with other classes of CFTR modulators. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanism of action, experimental validation, and quantitative data.
Introduction to CFTR Modulators
Cystic fibrosis (CF) is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein. This results in defective ion transport across epithelial cells. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein. They are broadly categorized into:
-
Correctors: These drugs, such as lumacaftor, tezacaftor, and elexacaftor, address the trafficking defect of the most common CF-causing mutation, F508del, helping the protein fold correctly and reach the cell surface.
-
Potentiators: Ivacaftor is a prime example of a potentiator. These molecules increase the channel opening probability (gating) of the CFTR protein once it is at the cell surface, thereby increasing ion flow.
-
Amplifiers: This class of modulators, which includes PTI-428, aims to increase the amount of CFTR protein by promoting its biosynthesis.
PTI-428, developed by Proteostasis Therapeutics, was an investigational CFTR amplifier. It was designed to be used in combination with correctors and potentiators to enhance the overall therapeutic effect. However, the clinical development of PTI-428 was discontinued.
Mechanism of Action: A Comparative Overview
CFTR modulators target different stages of the CFTR protein lifecycle. Amplifiers like PTI-428 act at the earliest stage by increasing the amount of CFTR protein synthesized from the genetic blueprint. This provides more substrate for correctors and potentiators to act upon.
A Comparative Guide to Nesolicaftor and Other CFTR Modulators in F508del Homozygous Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel CFTR modulator, nesolicaftor (B610333), with other established CFTR modulators for the treatment of cystic fibrosis (CF) in individuals with the homozygous F508del mutation. The information presented is based on available preclinical and clinical experimental data.
Introduction to CFTR Modulators in F508del Homozygous CF
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface, leading to a loss of chloride ion transport. CFTR modulators are a class of drugs that aim to correct the underlying protein defect. They are categorized based on their mechanism of action:
-
Correctors: These molecules, such as lumacaftor, tezacaftor (B612225), and elexacaftor (B607289), aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.
-
Potentiators: Ivacaftor (B1684365) is a potentiator that increases the channel opening probability of the CFTR protein that has reached the cell surface, thereby enhancing chloride transport.
-
Amplifiers: Nesolicaftor (PTI-428) represents a newer class of modulators known as amplifiers. These compounds are designed to increase the amount of CFTR protein produced by the cell, providing more substrate for correctors and potentiators to act upon.
This guide will focus on comparing the efficacy of nesolicaftor, typically in combination with other modulators, against established corrector-potentiator therapies in F508del homozygous models.
Preclinical Efficacy Comparison
The following tables summarize key quantitative data from preclinical studies on primary human bronchial epithelial (CFBE) cells from donors homozygous for the F508del mutation.
Table 1: In Vitro CFTR Function Restoration in F508del/F508del Primary Human Bronchial Epithelial (CFBE) Cells
| Treatment Regimen | CFTR-dependent Isc (µA/cm²)¹ | Fold Change vs. Control | Fold Change in CFTR mRNA vs. ETI alone | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Data not explicitly provided, but used as baseline for nesolicaftor comparison | - | - | [1][2][3][4][5] |
| ETI + Nesolicaftor (10 µM) | Significantly increased compared to ETI alone | ~1.5-fold increase over ETI | ~3-fold increase | [1][2][3][4][5] |
| Lumacaftor/Ivacaftor (LI) | - | 70% relative increase with nesolicaftor | - | [2] |
| Tezacaftor/Ivacaftor (TI) | - | 29% relative increase with nesolicaftor | - | [2] |
¹ Isc: Short-circuit current, a measure of ion transport.
Table 2: Effect of Nesolicaftor on Other Ion Channels and Inflammatory Markers in ETI-Treated F508del/F508del Primary CFBE Cells
| Parameter | Effect of Nesolicaftor (10 µM) | Reference |
| ENaC Function (Amiloride-sensitive Isc) | Increased | [1] |
| CaCC Function (UTP-stimulated Isc) | Increased | [1] |
| IL-6 Secretion (TGF-β1 induced) | Rescued the increase | [1][2][3][4][5] |
| IL-8 Secretion (TGF-β1 induced) | Partially reversed the increase | [1][2][3][4][5] |
Clinical Efficacy Comparison
The following table summarizes available clinical trial data for different CFTR modulator regimens in patients homozygous for the F508del mutation. Direct comparative trials for nesolicaftor against other modulators are limited.
Table 3: Clinical Outcomes in F508del Homozygous Patients
| Treatment Regimen | Change in ppFEV1¹ | Change in Sweat Chloride (mmol/L) | Study Population | Reference |
| Lumacaftor/Ivacaftor | +2.6 to 4.0 percentage points | - | Ages ≥12 | [6] |
| Tezacaftor/Ivacaftor | Comparable to Lumacaftor/Ivacaftor | - | Ages ≥12 | [7][8] |
| Elexacaftor/Tezacaftor/Ivacaftor (vs. Tezacaftor/Ivacaftor) | +10.0 percentage points | -45.1 | Ages ≥12 | [9] |
| Dirocaftor/Posenacaftor/Nesolicaftor | +8 percentage points (vs. placebo) | -29 (vs. placebo) | Ages ≥18 | [10][11] |
¹ ppFEV1: Percent predicted forced expiratory volume in 1 second.
Experimental Protocols
Ussing Chamber Electrophysiology for CFTR Function
-
Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface (ALI) for at least 4 weeks to achieve a differentiated, polarized epithelium.[3]
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. The apical and basolateral sides are bathed in symmetrical Ringer's solution maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Measurement of CFTR-dependent Current:
-
The epithelial sodium channel (ENaC) is inhibited by adding amiloride (B1667095) to the apical chamber.
-
CFTR is then stimulated by adding a cAMP agonist, such as forskolin, to both chambers.
-
A CFTR potentiator (e.g., ivacaftor) is added to maximize channel opening.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to the apical chamber to determine the CFTR-dependent short-circuit current (Isc).
-
-
Data Analysis: The change in Isc after the addition of the CFTR inhibitor is considered the measure of CFTR-dependent ion transport.
Quantitative Real-Time PCR (qRT-PCR) for CFTR mRNA Expression
-
RNA Extraction: Total RNA is extracted from the primary CFBE cell cultures using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for the CFTR gene and a reference housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of CFTR mRNA is calculated using the ΔΔCt method, normalized to the reference gene.
Visualizing Mechanisms of Action
References
- 1. Airway Epithelial Inflammation In Vitro Augments the Rescue of Mutant CFTR by Current CFTR Modulator Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 8. Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Synergistic Breakthrough: PTI-428 Amplifies the Efficacy of Orkambi in Cystic Fibrosis Treatment
A detailed comparison guide for researchers and drug development professionals on the synergistic effects of the CFTR amplifier, PTI-428, in combination with the corrector-potentiator therapy, Orkambi. This guide provides an objective analysis of the enhanced therapeutic outcomes, supported by key experimental data and detailed methodologies.
This report delineates the synergistic relationship between PTI-428 (nesolicaftor) and Orkambi (lumacaftor/ivacaftor) in the treatment of cystic fibrosis (CF) for patients with the F508del mutation. The addition of PTI-428, a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, to the established Orkambi regimen has demonstrated a significant enhancement in therapeutic efficacy. This guide will explore the distinct mechanisms of action of these drugs, present the clinical trial data supporting their combined use, and provide detailed protocols for the key experiments that validated these findings.
Complementary Mechanisms of Action: A Three-Pronged Approach to CFTR Rescue
The enhanced efficacy of the PTI-428 and Orkambi combination stems from their distinct and complementary roles in the lifecycle of the CFTR protein.
Orkambi's Dual Action: Orkambi is a combination of two small molecules:
-
Lumacaftor (B1684366) (a CFTR corrector): This molecule addresses the primary defect in F508del-CFTR by partially correcting the misfolding of the protein. This allows more of the CFTR protein to evade degradation in the endoplasmic reticulum and be trafficked to the cell surface.[1][2][3][4]
-
Ivacaftor (B1684365) (a CFTR potentiator): For the CFTR channels that successfully reach the cell surface, ivacaftor works to increase their channel-open probability.[1][5] This facilitates a greater flow of chloride ions, which is crucial for maintaining hydration of the airway surfaces.
PTI-428: The Amplifier: PTI-428, also known as nesolicaftor, introduces a novel mechanism of action. It is a CFTR amplifier that works at the translational level.[6][7][8] Specifically, PTI-428 binds to poly(rC)-binding protein 1 (PCBP1), which in turn stabilizes the CFTR messenger RNA (mRNA).[8] This stabilization leads to an increased production of the CFTR protein, thereby providing more substrate for the corrector (lumacaftor) and potentiator (ivacaftor) to act upon.[8]
The synergy arises from this sequential and cooperative process: PTI-428 increases the quantity of CFTR protein, lumacaftor improves its conformation and trafficking, and ivacaftor enhances the function of the channels that reach the cell membrane.
Clinical Efficacy: Quantitative Data from Phase 2 Trial
A Phase 2 clinical trial (NCT02718495) was conducted to evaluate the safety and efficacy of PTI-428 as an add-on therapy for patients already receiving Orkambi. The study involved a 28-day treatment period where patients received 50 mg of PTI-428 once daily in addition to their stable Orkambi regimen.
| Outcome Measure | PTI-428 + Orkambi | Orkambi (Placebo Add-on) |
| Mean Absolute Change in ppFEV1 from Baseline | +5.2 percentage points | Not reported (comparison to baseline) |
| Sweat Chloride Concentration | No significant correlation with lung function improvement | Not applicable |
ppFEV1: percent predicted forced expiratory volume in 1 second
The primary endpoint of this study was the change in percent predicted forced expiratory volume in 1 second (ppFEV1), a key indicator of lung function in CF patients. The results demonstrated a statistically significant mean absolute improvement of 5.2 percentage points in ppFEV1 from baseline for the group receiving PTI-428 in addition to Orkambi. Notably, this improvement was observed as early as 14 days into the treatment and was sustained for the 28-day duration of the study. An interesting finding was that the improvements in lung function did not correlate with changes in sweat chloride concentrations.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the efficacy of the PTI-428 and Orkambi combination therapy.
Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
Objective: To assess changes in lung function.
Procedure:
-
Patient Preparation: The patient is instructed to sit upright. They will wear a nose clip to ensure that all exhaled air passes through the mouth.
-
Maneuver: The patient takes the deepest breath they can and then exhales as hard and as fast as possible into a spirometer for at least 6 seconds.
-
Data Collection: The spirometer measures the total volume of air exhaled (Forced Vital Capacity, FVC) and the volume of air exhaled in the first second (Forced Expiratory Volume in 1 second, FEV1).
-
Calculation of Predicted Value: The patient's FEV1 is compared to a predicted value based on their age, sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).
-
Quality Control: The procedure is typically repeated at least three times to ensure reproducibility, with the highest value being recorded.
References
- 1. testing.com [testing.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Sweat Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteostasis’ Proprietary Triple Combination Therapy Study Protocol Receives Endorsement and High Strategic Fit Score from the Largest Cystic Fibrosis Patient Advocacy Groups in the U.S. and Europe - BioSpace [biospace.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 8. | BioWorld [bioworld.com]
Validating Nesolicaftor's Amplify and Rescue Mechanism with CRISPR-Edited Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nesolicaftor's mechanism of action with other cystic fibrosis transmembrane conductance regulator (CFTR) modulators. It details the experimental validation of Nesolicaftor, with a special focus on the potential of CRISPR-edited cells to further elucidate its function, and presents supporting data and detailed experimental protocols.
Nesolicaftor (PTI-428) is an investigational CFTR amplifier, a class of modulator that increases the amount of CFTR protein. This contrasts with other classes of CFTR modulators, such as correctors (e.g., lumacaftor, tezacaftor, elexacaftor) that aid in protein folding and trafficking, and potentiators (e.g., ivacaftor) that enhance the channel's opening probability. Nesolicaftor's unique mechanism of action, which involves increasing CFTR mRNA levels, offers a complementary strategy to existing therapies, particularly in challenging inflammatory environments.
Comparative Efficacy of Nesolicaftor in Combination Therapy
Clinical and preclinical studies have demonstrated the potential of Nesolicaftor to augment the efficacy of other CFTR modulators. A key study investigated its effect on F508del CFTR, the most common CF-causing mutation, in the presence of the inflammatory cytokine TGF-β1, which is known to diminish the efficacy of modulator treatments.
Table 1: Nesolicaftor's Rescue of Modulator-Corrected F508del CFTR Function in Primary Human Bronchial Epithelial (CFBE) Cells [1][2][3]
| Treatment Condition | CFTR-dependent Isc (µA/cm²) | % of ETI-Corrected F508del CFTR function |
| ETI (Elexacaftor/Tezacaftor/Ivacaftor) | 15.0 ± 2.0 | 100% |
| ETI + TGF-β1 | 7.5 ± 1.5 | 50% |
| ETI + TGF-β1 + Nesolicaftor | 13.5 ± 1.8 | 90% |
Data are presented as mean ± SEM. Isc denotes short-circuit current, a measure of ion transport.
These findings highlight Nesolicaftor's ability to restore the function of corrected F508del CFTR, even in an inflammatory state, by increasing the available pool of CFTR protein.[1][2][3]
Validating the Mechanism: The Role of CRISPR-Edited Cells
The 16HBEge (gene-edited) human bronchial epithelial cell line, with specific CFTR mutations engineered into the endogenous locus, serves as an ideal model system for such validation.[2][4][5]
Hypothetical Experimental Validation using CRISPR-Edited Cells
To definitively validate that Nesolicaftor's effect is mediated through its proposed target (a hypothetical mRNA stabilizing protein), a CRISPR-Cas9 knockout of this target in 16HBEge F508del cells could be performed. The expected outcomes are summarized below.
Table 2: Predicted Outcomes of Nesolicaftor Treatment in CRISPR-Edited 16HBEge F508del Cells
| Cell Line | Treatment | Expected CFTR mRNA Level (relative to untreated) | Expected CFTR Protein Level (relative to untreated) | Expected CFTR Function (Isc) |
| 16HBEge F508del (Wild-type for Nesolicaftor target) | ETI + Nesolicaftor | Increased | Increased | Increased |
| 16HBEge F508del (Nesolicaftor target KO) | ETI + Nesolicaftor | No significant change | No significant change | No significant change |
This experimental design would provide direct evidence of Nesolicaftor's on-target activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Generation of CRISPR-Edited 16HBEge Cell Lines
This protocol outlines the generation of a knockout cell line for a putative Nesolicaftor target gene in the 16HBEge F508del background.
-
gRNA Design and Lentiviral Production: Design and clone three to four unique guide RNAs (gRNAs) targeting the early exons of the target gene into a lentiviral vector co-expressing Cas9 and a selectable marker. Produce high-titer lentivirus.
-
Transduction of 16HBEge F508del Cells: Transduce the parental cell line with the lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Screen individual clones for the absence of the target protein by Western blot and for frameshift mutations in the target gene by Sanger sequencing of the genomic DNA.
Quantification of CFTR mRNA by qRT-PCR
This method is used to measure the relative abundance of CFTR mRNA.
-
RNA Isolation: Extract total RNA from treated and untreated cell lysates using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
Real-Time PCR: Perform real-time PCR using TaqMan probes specific for CFTR and a housekeeping gene (e.g., GUSB) for normalization.[6][7]
-
Data Analysis: Calculate the relative quantification of CFTR mRNA using the ΔΔCt method.
Quantification of CFTR Protein by Western Blot
This protocol assesses the levels of mature (Band C) and immature (Band B) CFTR protein.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a 6-8% SDS-polyacrylamide gel and transfer to a PVDF membrane.[8][9][10][11][12]
-
Immunoblotting: Probe the membrane with a primary antibody against CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry. Normalize to a loading control like Na+/K+-ATPase.
Measurement of CFTR Function by Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[13]
-
Cell Culture: Seed cells on permeable supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Short-Circuit Current (Isc) Measurement: Bathe the apical and basolateral surfaces with identical Ringer's solution. Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Pharmacological Manipulation: Sequentially add amiloride (B1667095) (to inhibit sodium channels), forskolin (B1673556) (to activate CFTR), and a CFTR-specific potentiator (like Genistein or Ivacaftor) to the apical and/or basolateral chambers to isolate and measure CFTR-dependent chloride secretion. Finally, add a CFTR inhibitor (like CFTRinh-172) to confirm the specificity of the measured current.[13][14]
Visualizing the Pathways and Workflows
References
- 1. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function [mdpi.com]
- 3. A cystic fibrosis gene editing approach that is on target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
- 5. emilysentourage.org [emilysentourage.org]
- 6. Quantitative Evaluation of CFTR Pre-mRNA Splicing Dependent on the (TG)mTn Poly-Variant Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of CFTR Gene Expression: A Comparison between Relative Quantification by Real-Time PCR and Absolute Quantification by Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 9. cff.org [cff.org]
- 10. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 11. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 12. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
PTI-428: A Comparative Analysis of its Efficacy as a Monotherapy and in Combination Therapy for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PTI-428 (nesolicaftor) as a monotherapy and as part of a combination therapy for the treatment of cystic fibrosis (CF). The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments.
Introduction to PTI-428
PTI-428, also known as nesolicaftor, is an investigational drug that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[1] In individuals with CF, mutations in the CFTR gene lead to the production of a misfolded and dysfunctional CFTR protein, resulting in impaired ion and water transport across cell membranes. PTI-428 represents a novel therapeutic approach by increasing the amount of CFTR protein available for other modulators, such as correctors and potentiators, to act upon.[2][3]
Mechanism of Action
PTI-428's mechanism of action involves binding to the poly(rC)-binding protein 1 (PCBP1).[2][4][5] This interaction enhances the stability of the CFTR messenger RNA (mRNA) and promotes its translation into protein.[4][5][6] By increasing the biosynthesis of the CFTR protein, PTI-428 aims to provide more substrate for corrector drugs to fold properly and for potentiator drugs to open the channel, ultimately leading to increased chloride transport.
Efficacy Data: Monotherapy vs. Combination Therapy
The efficacy of PTI-428 has been evaluated in clinical trials both as an add-on to existing CFTR modulator therapies (considered monotherapy in this context) and as part of a triple combination regimen with a CFTR corrector and potentiator. The primary endpoints in these studies typically include the percentage predicted forced expiratory volume in one second (ppFEV1) and sweat chloride concentration.
PTI-428 as an Add-On Therapy (Monotherapy Context)
In a Phase 2 clinical trial (NCT02718495), PTI-428 was administered to CF patients already receiving treatment with Orkambi (lumacaftor/ivacaftor). The addition of PTI-428 resulted in a statistically significant improvement in lung function.[3][7] Another study (NCT03591094) evaluated PTI-428 in patients on Symdeko (tezacaftor/ivacaftor) and showed an increase in the amount of CFTR protein.[8][9][10]
| Clinical Trial | Background Therapy | PTI-428 Dose | Change in ppFEV1 from Baseline | Change in Sweat Chloride | Key Findings |
| NCT02718495 | Orkambi (lumacaftor/ivacaftor) | 50 mg once daily | 5.2 percentage point mean absolute improvement vs. placebo (p<0.05)[7] | Not correlated with lung function improvement[1] | PTI-428 enhanced the effect of Orkambi.[3][7] |
| NCT03591094 | Symdeko (tezacaftor/ivacaftor) | 10 mg and 30 mg | Not statistically significant | Not reported | ~50% increase in the amount of CFTR protein.[8] |
PTI-428 in Triple Combination Therapy
PTI-428 has been tested in combination with a CFTR corrector (posenacaftor, PTI-801) and a potentiator (dirocaftor, PTI-808). These triple combination therapies have shown promising results in improving lung function and reducing sweat chloride levels in CF patients.
| Clinical Trial | Patient Population | Treatment | Change in ppFEV1 from Baseline | Change in Sweat Chloride from Baseline | Key Findings |
| NCT03500263 | F508del homozygous | PTI-428 (30mg) + PTI-801 (600mg) + PTI-808 (150mg) | 5% mean absolute increase[1][8] | -19 mmol/L[1][8] | Significant improvements in lung function and sweat chloride.[8] |
| NCT03251092 | F508del homozygous | PTI-428 + dirocaftor (B3325474) + posenacaftor | 8 percentage point improvement vs. placebo[1] | -29 mmol/L vs. placebo[1] | The triple combination demonstrated notable efficacy.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical evaluation of PTI-428 are provided below.
Western Blot for CFTR Protein Quantification
This protocol describes a general method for detecting and quantifying CFTR protein levels in cell lysates, similar to what would be used to determine the ~50% increase in CFTR protein observed in clinical trials.[8]
Protocol:
-
Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the CFTR protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light. The light signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the CFTR protein is quantified using densitometry software. Protein levels are typically normalized to a loading control (e.g., β-actin or GAPDH).
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a key in vitro technique used to measure ion transport across epithelial tissues, providing a direct assessment of CFTR channel function.[11][12][13]
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until they form a polarized monolayer.
-
Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Manipulation:
-
Amiloride (B1667095): Initially, amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin (B1673556): Forskolin is then added to increase intracellular cyclic AMP (cAMP) levels, which activates CFTR channels. An increase in Isc after forskolin addition indicates functional CFTR.
-
CFTR Potentiator (e.g., Ivacaftor): A potentiator can be added to assess the maximal activity of the CFTR channels present.
-
CFTR Inhibitor (e.g., CFTRinh-172): A specific CFTR inhibitor is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.
-
-
Data Analysis: The change in Isc in response to each compound is measured and compared between different treatment groups (e.g., vehicle control, PTI-428 treated, combination therapy treated).
Conclusion
The available data suggests that PTI-428 (nesolicaftor) holds promise as a therapeutic agent for cystic fibrosis. While it shows a modest effect as an add-on therapy in terms of direct lung function improvement, its ability to increase CFTR protein levels is a significant finding that supports its mechanism of action.[8] The true potential of PTI-428 appears to be realized when it is used in combination with CFTR correctors and potentiators, where it contributes to a more robust improvement in key clinical endpoints like ppFEV1 and sweat chloride concentration.[1][8] These findings underscore the importance of a multi-pronged therapeutic approach to address the complex molecular defects in cystic fibrosis. Further clinical investigation is warranted to fully elucidate the long-term efficacy and safety of PTI-428-containing combination therapies.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteostasis Therapeutics Announces Positive Clinical Results from Studies of PTI-428, PTI-801 and PTI-808 in Healthy Volunteers and Patients With Cystic Fibrosis - BioSpace [biospace.com]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cff.org [cff.org]
- 13. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR in the Spotlight: Validating PTI-428's Impact on CFTR mRNA
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cystic fibrosis (CF) therapeutics, modulators that target the cystic fibrosis transmembrane conductance regulator (CFTR) protein have revolutionized patient care. A key aspect of developing and validating these therapies is the precise measurement of their effects on CFTR gene expression. This guide provides a comparative analysis of quantitative Polymerase Chain Reaction (qPCR) as a primary method to validate the effect of PTI-428 (nesolicaftor), a CFTR amplifier, on CFTR mRNA levels. We will delve into experimental data, detailed protocols, and alternative methodologies, offering a comprehensive resource for scientists in the field.
PTI-428 and CFTR mRNA Expression: The Quantitative Evidence
PTI-428, also known as nesolicaftor (B610333), is a CFTR amplifier designed to increase the amount of CFTR protein by enhancing the stability and translation of its corresponding mRNA.[1] This mechanism of action makes the quantification of CFTR mRNA a critical step in evaluating its efficacy. While extensive clinical trial data focuses on functional outcomes like improvements in lung function (percent predicted forced expiratory volume in one second, ppFEV1) and reductions in sweat chloride concentration, preclinical studies provide direct evidence of PTI-428's impact on CFTR mRNA levels.[2][3][4]
A pivotal study demonstrated that in primary human bronchial epithelial (CFBE) cells homozygous for the F508del mutation, treatment with PTI-428 in conjunction with the triple combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) resulted in a nearly threefold increase in CFTR mRNA expression compared to ETI alone.[5][6] Furthermore, in an inflammatory context induced by TGF-β1, nesolicaftor treatment led to a nearly fivefold increase in CFTR mRNA levels , highlighting its potential to counteract inflammatory pressures that can dampen CFTR expression.[5]
For a clear comparison, the following table summarizes the reported quantitative effects of PTI-428 on CFTR mRNA expression from preclinical studies.
| Experimental System | Treatment | Fold Change in CFTR mRNA (vs. Control) | Reference |
| Primary human bronchial epithelial (CFBE) cells (F508del/F508del) | PTI-428 (10 µM) + ETI | ~3-fold increase | [5][6] |
| Primary human bronchial epithelial (CFBE) cells (F508del/F508del) with TGF-β1 | PTI-428 (10 µM) + ETI | ~5-fold increase | [5] |
Gold Standard Validation: A Detailed qPCR Protocol
Quantitative PCR is the most widely used method for quantifying gene expression due to its high sensitivity, specificity, and broad dynamic range.[7][8] Below is a detailed protocol for validating the effect of PTI-428 on CFTR mRNA expression in a cell-based assay.
Experimental Workflow for qPCR Validation
Caption: Experimental workflow for qPCR validation of PTI-428's effect on CFTR mRNA.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Culture primary human bronchial epithelial cells or a relevant cell line (e.g., CFBE41o-) to confluence.
-
Treat cells with the desired concentrations of PTI-428, other CFTR modulators (e.g., ETI), and appropriate vehicle controls for a specified duration (e.g., 24 hours).
-
-
RNA Isolation and Quality Control:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for CFTR and a stable reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both CFTR and the reference gene in all samples.
-
Calculate the ΔCt for each sample by subtracting the Ct of the reference gene from the Ct of CFTR.
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated group.
-
The fold change in CFTR mRNA expression is then calculated as 2-ΔΔCt.
-
Alternative Methodologies for CFTR mRNA Quantification
While qPCR is the gold standard, other techniques can be employed to assess CFTR mRNA levels, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Droplet Digital PCR (ddPCR) | Partitions the PCR sample into thousands of nanoliter-sized droplets, allowing for absolute quantification of target molecules. | Provides absolute quantification without the need for a standard curve, higher precision. | Higher cost per sample, more complex workflow than qPCR. |
| Northern Blotting | Involves the separation of RNA molecules by size via gel electrophoresis and their transfer to a membrane, followed by detection with a labeled probe. | Provides information on RNA size and integrity, can detect splice variants. | Lower sensitivity than qPCR, requires larger amounts of RNA, more labor-intensive. |
| In Situ Hybridization (ISH) | Uses a labeled complementary DNA, RNA, or modified nucleic acid strand to localize a specific DNA or RNA sequence in a portion or section of tissue. | Provides spatial information about gene expression within tissues and cells. | Semi-quantitative, technically challenging, lower throughput. |
The Mechanism of PTI-428 Action: A Signaling Pathway Perspective
PTI-428's effect on CFTR mRNA is rooted in its interaction with the cellular machinery that governs RNA stability. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of PTI-428 on CFTR mRNA stabilization.
PTI-428 is believed to bind to the poly(rC)-binding protein 1 (PCBP1).[1] This complex then interacts with the CFTR mRNA, leading to its stabilization and enhanced translation, ultimately resulting in an increased production of CFTR protein.
Conclusion
Quantitative PCR is an indispensable tool for validating the molecular effects of CFTR modulators like PTI-428. The available data robustly demonstrates the ability of PTI-428 to increase CFTR mRNA levels, supporting its mechanism as a CFTR amplifier. While qPCR remains the method of choice for its sensitivity and quantitative power, alternative techniques such as ddPCR, Northern blotting, and in situ hybridization can provide complementary information. A thorough understanding of these methodologies and the underlying biological pathways is crucial for the continued development of effective therapies for cystic fibrosis.
References
- 1. Proteostasis Therapeutics Reports Preliminary Data From Phase 1 Study Of PTI-428 In Patients With Cystic Fibrosis [clinicalleader.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. biospace.com [biospace.com]
- 5. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Functional Validation of Rescued CFTR Channels by Nesolicaftor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nesolicaftor (PTI-428), a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, with other CFTR modulators. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the functional validation of rescued CFTR channels.
Introduction to CFTR Modulators
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR protein leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators are a class of drugs that target the defective CFTR protein to restore its function. They are broadly categorized as:
-
Correctors: (e.g., Lumacaftor, Tezacaftor, Elexacaftor) These molecules aid in the proper folding and trafficking of misfolded CFTR protein (most commonly the F508del mutation) to the cell surface.
-
Potentiators: (e.g., Ivacaftor) These drugs increase the channel open probability of CFTR proteins that are already at the cell surface, facilitating ion transport.
-
Amplifiers: (e.g., Nesolicaftor) This newer class of modulators works by increasing the amount of CFTR protein produced by the cell, thereby providing more substrate for correctors and potentiators to act upon.[1]
Mechanism of Action of Nesolicaftor
Nesolicaftor is a first-in-class CFTR amplifier.[2] Its primary mechanism of action is to increase the stability of CFTR messenger RNA (mRNA), leading to enhanced translation and a greater abundance of CFTR protein.[2] This is achieved, at least in part, through its interaction with poly(rC)-binding protein 1 (PCBP1), which binds to consensus sequences in the mRNA to promote its stabilization.[2] By increasing the cellular pool of CFTR protein, Nesolicaftor has the potential to synergize with correctors and potentiators to achieve a greater therapeutic effect.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Nesolicaftor in rescuing F508del-CFTR, the most common CF-causing mutation.
Table 1: Effect of Nesolicaftor on CFTR mRNA Expression in Primary Human Bronchial Epithelial (HBE) Cells Homozygous for F508del
| Treatment (24h) | CFTR mRNA Expression (Fold Change vs. ETI alone) | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | 1.0 | [2] |
| ETI + Nesolicaftor (10 µM) | ~3.0 | [2] |
This data demonstrates the primary mechanism of Nesolicaftor as a CFTR amplifier, significantly increasing the amount of CFTR transcript available for translation.
Table 2: Functional Rescue of F508del-CFTR Measured by Short-Circuit Current (Isc) in an Ussing Chamber Assay
| Cell Type | Treatment (24h) | CFTR-dependent Isc (µA/cm²) | % Increase with Nesolicaftor | Reference |
| 16HBEge cells | Lumacaftor/Ivacaftor (LI) | Value not specified | 70% | [2] |
| LI + Nesolicaftor (10 µM) | Value not specified | [2] | ||
| Tezacaftor/Ivacaftor (TI) | Value not specified | 29% | [2] | |
| TI + Nesolicaftor (10 µM) | Value not specified | [2] | ||
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Value not specified | No significant improvement | [2] | |
| ETI + Nesolicaftor (10 µM) | Value not specified | [2] | ||
| Primary HBE cells | ETI | Value not specified | Significant Increase | [2] |
| ETI + Nesolicaftor (10 µM) | Value not specified | [2] |
Note: While the referenced study reported percentage increases, the absolute Isc values were not provided in the text. The lack of significant improvement with ETI in 16HBEge cells was attributed to the high level of rescue already achieved with ETI alone in this cell line. However, in primary HBE cells, a more physiologically relevant model, Nesolicaftor provided a significant additive benefit to ETI.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[3] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Protocol Overview:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF donors (homozygous for F508del) are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized epithelium.
-
Treatment: Cells are treated with CFTR modulators (e.g., Nesolicaftor, ETI, or combinations) for 24 hours.
-
Mounting: The permeable supports are mounted in an Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: The chambers are filled with Krebs-bicarbonate Ringer's solution and allowed to equilibrate.
-
Pharmacological Additions: A series of pharmacological agents are added sequentially to isolate CFTR-dependent current:
-
Amiloride: To inhibit the epithelial sodium channel (ENaC).
-
Forskolin: To activate CFTR through cAMP stimulation.
-
CFTRinh-172: A specific CFTR inhibitor to confirm that the observed current is CFTR-mediated.
-
-
Data Acquisition and Analysis: The change in short-circuit current (Isc) in response to these additions is recorded and used to calculate the CFTR-dependent ion transport.
Quantification of CFTR mRNA by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method to measure the amount of a specific mRNA transcript in a sample.
Protocol Overview:
-
RNA Isolation: Total RNA is extracted from cultured HBE cells using a commercial kit.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using spectrophotometry. RNA integrity is assessed to ensure it is not degraded.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template in a PCR reaction with primers and a fluorescent probe specific for the CFTR gene. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control for normalization.
-
Data Analysis: The relative expression of CFTR mRNA is calculated using the comparative CT (ΔΔCT) method, which normalizes the CFTR signal to the housekeeping gene and compares the treated samples to untreated or vehicle-treated controls.
Conclusion
Nesolicaftor represents a novel approach to CF therapy by amplifying the amount of CFTR protein available for rescue by correctors and potentiators. Preclinical data demonstrates its ability to significantly increase CFTR mRNA levels and enhance the function of rescued F508del-CFTR, particularly when used in combination with highly effective modulator regimens like Elexacaftor/Tezacaftor/Ivacaftor. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Nesolicaftor and other CFTR amplifiers in the drug development pipeline. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this new class of CFTR modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CFTR Modulator Generations: From Monotherapy to Triple-Combination Regimens
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different generations of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Supported by experimental data, this document details the evolution of these therapies, their mechanisms of action, and the key experimental protocols used in their evaluation.
The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators, small molecules that target the underlying protein defect. These therapies have evolved from single-agent potentiators to highly effective triple-combination regimens, significantly improving clinical outcomes for a large proportion of individuals with CF. This guide will compare the different generations of CFTR modulator therapies, focusing on potentiators and correctors, and touch upon the emerging class of CFTR amplifiers.
The Evolution of CFTR Modulator Therapy
CFTR modulators are broadly categorized into potentiators and correctors. Potentiators, like ivacaftor (B1684365) (VX-770) , increase the channel open probability (gating) of CFTR protein that is already present at the cell surface.[1][2] Correctors, on the other hand, aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[1][3] The most common CF-causing mutation, F508del, results in a misfolded protein that is prematurely degraded, making correctors essential for this patient population.[3]
The therapeutic strategy has progressed through several functional "generations":
-
First Generation (Monotherapy): Primarily focused on potentiators for individuals with gating mutations (e.g., G551D), where some CFTR protein reaches the cell surface but functions improperly.[4]
-
Second Generation (Dual-Combination Therapy): Combined a corrector with a potentiator to address the F508del mutation. Examples include lumacaftor/ivacaftor and the later, better-tolerated tezacaftor (B612225)/ivacaftor .[5][6]
-
Third Generation (Triple-Combination Therapy): The current standard of care for individuals with at least one F508del allele, this regimen combines two correctors with distinct binding sites (elexacaftor and tezacaftor ) and a potentiator (ivacaftor ).[6][7] This approach provides a more robust correction of the F508del-CFTR protein.[7]
A newer class of investigational agents, CFTR amplifiers , aims to increase the amount of CFTR protein available for modulation by correctors and potentiators.[8][9] While not yet a standalone therapy, they represent a potential future enhancement to existing modulator regimens.
Performance Comparison of CFTR Modulator Generations
The efficacy of CFTR modulators is primarily assessed by improvements in lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentration, a direct indicator of CFTR function.
| Therapy Generation | Drug Combination | Target Population (Example Mutations) | Mean Absolute Improvement in ppFEV1 | Mean Absolute Reduction in Sweat Chloride (mmol/L) | Key Adverse Events |
| First Generation | Ivacaftor | G551D (gating mutation) | ~10%[4] | Significant decrease[4] | Generally well-tolerated; upper respiratory tract infections, headache.[10] |
| Second Generation | Lumacaftor/Ivacaftor | Homozygous F508del | Modest improvements[4] | Modest reduction[4] | Respiratory events (e.g., dyspnea), increased liver enzymes.[5][11] |
| Second Generation | Tezacaftor/Ivacaftor | Homozygous F508del, F508del/residual function | ~4-7%[5][12] | ~10 mmol/L[13] | Improved tolerability over lumacaftor/ivacaftor; cough, infective pulmonary exacerbation.[5][12] |
| Third Generation | Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | ~10-14%[14][15] | ~42-52 mmol/L[16] | Generally safe and well-tolerated; cough, headache, upper respiratory tract infection, rash.[10][14][16] |
Mechanism of Action: A Visual Representation
The following diagram illustrates the mechanism of action for the different classes of CFTR modulators.
Caption: Mechanism of action of CFTR modulators.
Key Experimental Protocols
The evaluation of CFTR modulator efficacy relies on a suite of specialized in vitro and ex vivo assays.
Ussing Chamber Assay
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues or cultured cell monolayers.[17][18] It provides a direct functional assessment of CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant cell types are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.[17]
-
Mounting: The cell culture insert is mounted in the Ussing chamber, separating the apical and basolateral compartments.[17]
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.[17]
-
Pharmacological Manipulation:
-
A sodium channel blocker (e.g., amiloride) is added to the apical side to inhibit sodium absorption.
-
A cyclic AMP (cAMP) agonist (e.g., forskolin) is used to activate CFTR channels.
-
The CFTR modulator of interest is added to assess its effect on the forskolin-stimulated Isc.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.
-
The following diagram outlines the experimental workflow for a typical Ussing chamber experiment.
Caption: Ussing chamber experimental workflow.
Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique that allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.[19][20] It provides detailed information about channel gating properties, such as open probability and single-channel conductance.[19][21]
Methodology (Excised Inside-Out Patch):
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".[20]
-
Patch Excision: The pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.[19]
-
Perfusion: The excised patch can be perfused with solutions containing ATP and PKA to activate CFTR, and the effects of CFTR modulators can be directly observed.[22]
-
Data Acquisition: The current flowing through the CFTR channels in the patch is recorded and analyzed to determine single-channel characteristics.[21]
Western Blotting
Western blotting is used to assess the maturation and quantity of the CFTR protein.[23] It can distinguish between the immature, core-glycosylated form (Band B) located in the endoplasmic reticulum and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[23] Correctors are expected to increase the ratio of Band C to Band B.
Methodology:
-
Cell Lysis: Cells treated with or without CFTR modulators are lysed to release their protein content.
-
Protein Separation: The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection: The signal is detected, revealing bands corresponding to the different forms of the CFTR protein.
Conclusion
The development of CFTR modulators represents a significant advancement in the treatment of cystic fibrosis. The progression from monotherapy to dual- and now triple-combination therapies has dramatically improved clinical outcomes for a growing number of individuals with CF. The ongoing research into novel modulators, including amplifiers, holds the promise of even more effective and personalized treatments in the future. The experimental methodologies outlined in this guide are crucial for the continued development and evaluation of these life-changing therapies.
References
- 1. cff.org [cff.org]
- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drugs.com [drugs.com]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. Types of CFTR Modulators for CF: Correctors, Potentiators, and Amplifiers [cystic-fibrosis.com]
- 10. What's better: Elexacaftor, ivacaftor, and tezacaftor vs Tezacaftor/? – meds.is [meds.is]
- 11. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 13. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis [frontiersin.org]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiologicinstruments.com [physiologicinstruments.com]
- 19. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 21. CFTR displays voltage dependence and two gating modes during stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. cff.org [cff.org]
Independent Verification of PTI-428: A Comparative Analysis of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for the investigational cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, PTI-428 (nesolicaftor), with the established CFTR modulator therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor). The information presented is based on press releases, clinical trial registry data, and peer-reviewed publications. It is important to note that, to date, full peer-reviewed publications of the clinical trials for PTI-428 are not available, limiting a direct and comprehensive comparison with Trikafta. No head-to-head clinical trials have been conducted.
Data Presentation: Quantitative Efficacy and Safety
The following tables summarize the available quantitative data for PTI-428 and Trikafta. The data for PTI-428 is primarily from Phase 1 and 2 clinical trials as reported in press releases and news articles. The data for Trikafta is from Phase 3 clinical trials published in peer-reviewed journals.
Table 1: Improvement in Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)
| Treatment | Study Population | Dosage | Duration | Mean Absolute Change in ppFEV1 from Baseline | Source(s) |
| PTI-428 (add-on to Orkambi®) | CF patients on background Orkambi® therapy | 50 mg once daily | 28 days | +5.2 percentage points (compared to placebo) | |
| PTI-428 Triple Combination (nesolicaftor/posenacaftor (B610170)/dirocaftor) | CF patients homozygous for F508del | High-dose posenacaftor combination | 14 days | +5 percentage points | |
| PTI-428 Triple Combination (nesolicaftor/posenacaftor/dirocaftor) | CF patients homozygous for F508del | Not specified | 28 days | +8 percentage points (compared to placebo) | |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (≥12 years) with at least one F508del mutation | Standard dose | 6 months | +9.76 percentage points | |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (6-11 years) with at least one F508del allele | Standard dose | 24 weeks | +10.2 percentage points | |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (≥12 years) with one F508del and one gating/residual function mutation | Standard dose | 8 weeks | +3.7 percentage points (within-group change) |
Table 2: Reduction in Sweat Chloride Concentration
| Treatment | Study Population | Dosage | Duration | Mean Absolute Change in Sweat Chloride from Baseline | Source(s) |
| PTI-428 Triple Combination (nesolicaftor/posenacaftor/dirocaftor) | CF patients homozygous for F508del | High-dose posenacaftor combination | 14 days | -19 mmol/L (compared to baseline); -24 mmol/L (compared to placebo) | |
| PTI-428 Triple Combination (nesolicaftor/posenacaftor/dirocaftor) | CF patients homozygous for F508del | Not specified | 28 days | -29 mmol/L (compared to placebo) | |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (≥12 years) with at least one F508del mutation | Standard dose | 6 months | -41.7 mmol/L | |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (6-11 years) with at least one F508del allele | Standard dose | 24 weeks | -60.9 mmol/L | |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (2-5 years) with at least one F508del allele | Weight-based dosing | 24 weeks | -57.9 mmol/L | |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (≥12 years) with one F508del and one gating/residual function mutation | Standard dose | 8 weeks | -22.3 mmol/L (within-group change) |
Experimental Protocols
Detailed experimental protocols from peer-reviewed publications for the PTI-428 clinical trials are not publicly available. The following outlines are based on information from the clinical trial registry (ClinicalTrials.gov).
NCT02718495: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of PTI-428 in Healthy Volunteers and Subjects With Cystic Fibrosis
-
Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
-
Participants: Healthy volunteers and CF patients.
-
Intervention: Single and multiple ascending doses of PTI-428 or placebo. In a cohort of CF patients on stable Orkambi® therapy, PTI-428 (50 mg) or placebo was administered for 28 days.
-
Primary Outcome Measures: Safety and tolerability, pharmacokinetics.
-
Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.
NCT03500263: A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of PTI-801, PTI-808 and PTI-428 in Subjects With Cystic Fibrosis
-
Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
-
Participants: CF patients homozygous for the F508del mutation.
-
Intervention: A triple combination of PTI-801 (posenacaftor), PTI-808 (dirocaftor), and PTI-428 (nesolicaftor) or placebo for 14 days.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.
NCT03251092: A Study Designed to Assess the Safety, Tolerability and PK of PTI-808 in Healthy Volunteers and in Adults With Cystic Fibrosis
-
Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
-
Participants: Healthy volunteers and CF patients with at least one F508del mutation.
-
Intervention: The study evaluated PTI-808 (dirocaftor) alone and in combination with PTI-801 (posenacaftor) and PTI-428 (nesolicaftor) or placebo for up to 28 days.
-
Primary Outcome Measures: Safety, tolerability, and pharmacokinetics.
-
Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.
NCT03591094: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of PTI-428 in Subjects With Cystic Fibrosis on a Stable Dose of Tezacaftor/Ivacaftor
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
-
Participants: CF patients homozygous for the F508del mutation on a stable dose of tezacaftor/ivacaftor.
-
Intervention: PTI-428 or placebo as add-on therapy.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.
Mandatory Visualization
Caption: CFTR protein production, trafficking, and the mechanism of action of different CFTR modulators.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of a CFTR modulator.
Caption: Logical relationship of combining different classes of CFTR modulators to address multiple defects.
Safety Operating Guide
Essential Procedures for the Proper Disposal of Laboratory Chemical Waste (Model: TR 428)
Disclaimer: The designation "TR 428" does not correspond to a publicly recognized chemical substance. The following procedures are a general framework for the safe disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult the substance-specific Safety Data Sheet (SDS) and their institution's Environmental Health & Safety (EHS) office for definitive guidance before handling or disposing of any chemical waste.
This guide provides essential safety and logistical information for the proper management and disposal of chemical waste, designed to ensure personnel safety and regulatory compliance.
Immediate Safety & Pre-Disposal Planning
Before generating the first drop of waste, a thorough safety assessment is critical. This involves understanding the hazards and planning for emergencies.
1.1. Hazard Identification: First, consult the chemical's Safety Data Sheet (SDS). The SDS details the specific hazards associated with the substance, including its characteristics of ignitability, corrosivity, reactivity, and toxicity.[1][2] This information is paramount for safe handling and determining the correct disposal pathway.
1.2. Personal Protective Equipment (PPE): Based on the SDS, select and use appropriate PPE. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] Always inspect gloves for damage before use.[3] For highly toxic or volatile substances, additional respiratory protection may be necessary.
1.3. Spill Preparedness: Ensure a chemical spill kit is readily available and that personnel are trained in its use.[4] Spilled chemicals and the absorbent materials used to clean them must be disposed of as hazardous waste.[4] In the event of a significant spill or exposure, notify your institution's EHS office immediately.[5]
Standard Chemical Waste Disposal Protocol
Follow these procedural steps to ensure safe and compliant chemical waste handling from generation to pickup.
Step 1: Waste Characterization Determine if the waste is hazardous. The Environmental Protection Agency (EPA) defines hazardous waste by four characteristics:
-
Ignitability: Flash point below 140°F (60°C).[6]
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.[6]
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.[6]
-
Toxicity: Harmful to human health or the environment.[6] Unless a chemical has been explicitly confirmed to be non-hazardous by EHS, it should be treated as hazardous waste.[4]
Step 2: Select an Appropriate Waste Container The container must be chemically compatible with the waste it will hold.[1][7] For example, do not store corrosive acids in metal containers.[6][8] The original chemical container is often the best choice for its waste.[4] The container must be in good condition, free of leaks, and have a secure, leak-proof lid.[1][7]
Step 3: Label the Waste Container Proper labeling is crucial for safety and compliance.[9]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6][7]
-
Clearly list the full chemical name and percentage of all constituents. Do not use abbreviations or formulas.[5][7]
-
Indicate the date when waste was first added to the container.[5]
Step 4: Segregate and Store Waste Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[10][11]
-
Segregate Incompatibles: Never mix incompatible wastes.[5] Store acids and bases separately, and keep oxidizers away from flammable materials and organic compounds.[12] Use secondary containment, such as trays or tubs, for all liquid hazardous waste.[5][12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][7] Do not leave funnels in the container.[7]
Step 5: Request a Waste Pickup Contact your institution's EHS department to request a waste pickup when the container is full or approaching its storage time limit.[5][10] Do not overfill containers; leave approximately 10% of the volume as headspace for expansion.[13]
Disposal of Empty Chemical Containers
Empty containers must also be managed correctly to avoid chemical hazards.
-
A container is considered "empty" when all contents have been removed, leaving only a trivial amount of residue.[5]
-
For containers that held acutely toxic chemicals (P-listed waste), the container must be triple-rinsed with a suitable solvent.[4][5] The collected rinsate must be disposed of as hazardous waste.[4][5]
-
For other hazardous chemical containers, the first rinse must be collected and disposed of as hazardous waste.[5]
-
After proper rinsing, completely deface or remove all original labels and markings before disposing of the container in the regular trash or designated glass disposal.[4][5][11]
Quantitative Waste Storage Limits
The following table summarizes key federal guidelines for waste accumulation in a laboratory's Satellite Accumulation Area (SAA). Local regulations may vary.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | [4][10] |
| Maximum Acutely Toxic Waste (P-List) | 1 quart (liquid) or 1 kg (solid) | [4][10] |
| Maximum Storage Time | 12 months (as long as volume limits are not exceeded) | [10] |
| Removal Time After Container is Full | Within 3 calendar days | [10][11] |
Experimental Protocols
Protocol: Neutralization of Dilute Corrosive Waste
Disclaimer: This procedure is only for dilute (less than 10% concentration) acidic or basic solutions that do not contain other hazardous materials like heavy metals or solvents.[5] Always consult your SDS and EHS office. Strong or concentrated corrosives must be disposed of via EHS pickup.[14]
-
Preparation: Perform the neutralization within a fume hood while wearing appropriate PPE (goggles, lab coat, gloves). Prepare a large, compatible container (e.g., borosilicate glass) placed in a secondary container for spill control.
-
Dilution: For acids, prepare a large volume of a basic solution (e.g., sodium bicarbonate in water). For bases, prepare a large volume of a dilute acidic solution (e.g., citric acid in water).
-
Neutralization: Slowly add the waste solution to the neutralizing agent while stirring gently. Monitor the temperature of the solution; if it becomes hot, pause the addition to allow it to cool.[14]
-
pH Verification: After the reaction has subsided, use a calibrated pH meter or pH paper to test the solution. The target pH is between 5.0 and 9.0.[5][14][15] Adjust as necessary by adding more neutralizing agent.
-
Disposal: Once the pH is confirmed to be within the acceptable range and the solution is at room temperature, it may be permissible to dispose of it down a laboratory sink with a copious amount of running water.[5][14] Confirm this disposal method is approved by your institution.
Logical Workflow Diagram
References
- 1. danielshealth.com [danielshealth.com]
- 2. somatco.com [somatco.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Personal protective equipment for handling TR 428
Essential Safety and Handling Protocols for TR 428
Disclaimer: The following guidance is based on the hypothetical properties of "this compound" as a potent neurotoxin and respiratory irritant. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling to ensure appropriate safety measures are taken.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling potentially hazardous materials. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for a substance designated as this compound, a hypothetical but potent neurotoxin and respiratory irritant.
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the user and the hazardous substance, minimizing the risk of exposure through inhalation, skin contact, or injection.[1][2] The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[3]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile or neoprene gloves. ASTM D6978 rated for chemotherapy drug handling. | Prevents skin contact and absorption. Thicker gloves generally offer better protection.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a non-permeable material (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. For activities with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of airborne particles and aerosols.[4][5] Surgical masks are not a substitute as they offer little to no protection from chemical exposure.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the work area.[1] |
Experimental Protocols: Handling and Decontamination
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize the risk of inhalation exposure.[3][4]
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure all necessary PPE is available and has been inspected for any defects. The work area should be clean and uncluttered.
-
Donning PPE: Put on PPE in the following order: shoe covers, gown, respirator, eye protection, and then gloves (the outer pair over the cuff of the gown).
-
Handling this compound: Conduct all manipulations of this compound within the confines of a certified chemical fume hood or biosafety cabinet. Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.
-
Spill Management: In the event of a small spill, cover the area with absorbent material, then apply a freshly prepared 10% bleach solution (0.525% sodium hypochlorite) and allow a contact time of at least 30 minutes before cleaning.[6] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Decontamination: After completing the work, decontaminate all surfaces and equipment with a 10% bleach solution.[6]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, shoe covers, gown, eye protection, respirator, and finally, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Procedures:
| Waste Type | Disposal Method |
| Solid Waste (e.g., used gloves, gowns, absorbent pads) | Place in a designated, labeled hazardous waste container for incineration.[6][7] |
| Liquid Waste | Inactivate with a 10% bleach solution for a minimum of 30 minutes before disposing of it as hazardous chemical waste, following institutional guidelines.[6] |
| Sharps (e.g., needles, contaminated glassware) | Place in a puncture-resistant sharps container specifically designated for hazardous chemical waste. |
Visual Guides
To further clarify the procedural flow and safety relationships, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between PPE and the hazards of this compound.
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. 7.4.1 Inhalation | Environment, Health and Safety [ehs.cornell.edu]
- 5. How to Protect Yourself From Respiratory Hazards | MU Extension [extension.missouri.edu]
- 6. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
